molecular formula C23H40O9 B1528968 Benzyl-PEG8-alcohol CAS No. 477775-73-8

Benzyl-PEG8-alcohol

カタログ番号: B1528968
CAS番号: 477775-73-8
分子量: 460.6 g/mol
InChIキー: KFJXPXAFUAPRSZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl-PEG8-alcohol is a useful research compound. Its molecular formula is C23H40O9 and its molecular weight is 460.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O9/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5,24H,6-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJXPXAFUAPRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726421
Record name 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477775-73-8
Record name 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Properties of Benzyl-PEG8-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Benzyl-PEG8-alcohol. This molecule is a monodisperse polyethylene glycol (PEG) derivative containing a benzyl ether at one terminus and a hydroxyl group at the other, making it a valuable bifunctional linker in bioconjugation, drug delivery, and proteomics, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound, with the CAS number 477775-73-8, is a well-defined chemical entity. Its structure consists of a benzyl group attached to an octaethylene glycol chain, terminating in a primary alcohol. This amphipathic nature, combining a hydrophobic benzyl group with a hydrophilic PEG chain, influences its solubility and interaction with biological systems.

Identification and Structure
PropertyValueSource
IUPAC Name 2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol[1]
Synonyms 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol, Octaethylene glycol monobenzyl ether, BnO-PEG8-OH[1]
CAS Number 477775-73-8[1]
Molecular Formula C23H40O9[1]
Molecular Weight 460.6 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCO[1]
Computed Physicochemical Data
PropertyComputed ValueSource
XLogP3 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 9PubChem
Rotatable Bond Count 25PubChem
Exact Mass 460.267233 g/mol [1]
Monoisotopic Mass 460.267233 g/mol [1]
Topological Polar Surface Area 109 ŲPubChem
Heavy Atom Count 32PubChem
Physical State and Solubility

Based on the properties of similar PEG compounds and the parent compound, benzyl alcohol, this compound is expected to be a liquid at room temperature. Its amphipathic structure suggests solubility in a range of solvents. The hydrophilic PEG chain confers solubility in water and other polar solvents, while the benzyl group provides solubility in some organic solvents.

  • Appearance : Expected to be a colorless to pale yellow liquid.

  • Solubility : Soluble in water, ethanol, methanol, and other polar organic solvents. Solubility in nonpolar organic solvents is expected to be limited.

Experimental Protocols for Physicochemical Characterization

Due to the limited availability of specific experimental data for this compound, this section outlines general methodologies commonly employed for the characterization of PEGylated molecules. These protocols are foundational for any researcher aiming to verify the identity, purity, and physicochemical properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure and assess purity.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The spectrum should show characteristic peaks for the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm region), the benzylic methylene protons (around δ 4.5 ppm), the ethylene glycol repeat units (a complex multiplet typically between δ 3.5-3.7 ppm), and the terminal alcohol proton.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the presence of all carbon atoms in their expected chemical environments.

  • Data Interpretation: Integrate the proton signals to confirm the ratio of protons in different parts of the molecule, which should be consistent with the structure of this compound.

Mass Spectrometry (MS)

Purpose: To determine the exact molecular weight and confirm the molecular formula.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) with or without a small amount of an ionization aid (e.g., formic acid for ESI+).

  • Analysis: Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺). The measured mass should be within a few ppm of the calculated exact mass (460.267233 Da).

Size Exclusion Chromatography (SEC)

Purpose: To determine the hydrodynamic volume and assess the polydispersity of the PEG chain.

Methodology:

  • System Preparation: Use a chromatographic system equipped with a refractive index (RI) or UV detector and a column suitable for separating polymers in the molecular weight range of interest.

  • Mobile Phase: Select a suitable mobile phase in which the sample is soluble (e.g., aqueous buffer or an organic solvent like THF).

  • Analysis: Inject the sample and a series of monodisperse PEG standards.

  • Data Interpretation: The retention time of this compound will be compared to the calibration curve generated from the standards to determine its apparent molecular weight and polydispersity index (PDI). For a monodisperse compound like this compound, the PDI should be close to 1.0.

X-ray Diffraction (XRD)

Purpose: To determine the crystalline or amorphous nature of the compound in its solid state.

Methodology:

  • Sample Preparation: If the sample can be solidified, prepare a powdered sample.

  • Analysis: Analyze the sample using a powder X-ray diffractometer.

  • Data Interpretation: A diffractogram with sharp, well-defined peaks indicates a crystalline structure, while a broad halo suggests an amorphous state.

Logical Relationship of Physicochemical Properties

The physicochemical properties of this compound are interconnected and dictate its behavior in various applications. The following diagram illustrates these relationships.

Physicochemical_Properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties Molecular_Formula Molecular Formula (C23H40O9) Molecular_Weight Molecular Weight (~460.6 g/mol) Molecular_Formula->Molecular_Weight Physical_State Physical State (Expected: Liquid) Molecular_Weight->Physical_State Functional_Groups Functional Groups (Benzyl Ether, Alcohol) Solubility Solubility (Amphiphilic) Functional_Groups->Solubility Reactivity Reactivity Functional_Groups->Reactivity PEG_Chain PEG Chain (n=8) PEG_Chain->Solubility Biological_Interaction Biological Interaction PEG_Chain->Biological_Interaction Solubility->Biological_Interaction Reactivity->Biological_Interaction (e.g., Bioconjugation)

Caption: Interrelationship of this compound's structural and physicochemical properties.

Safety and Handling

A safety data sheet (SDS) for this compound indicates that comprehensive toxicological data is not available.[2] Therefore, it should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

This technical guide provides a summary of the available information on the physicochemical properties of this compound. For researchers and drug development professionals, a thorough experimental characterization of this important linker molecule is recommended to ensure its suitability for specific applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Benzyl-PEG8-alcohol, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. The strategic placement of a benzyl protecting group on one terminus and a reactive hydroxyl group on the other allows for sequential chemical modifications, making it a versatile building block in medicinal chemistry.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 477775-73-8
Molecular Formula C23H40O9
Molecular Weight 460.56 g/mol
Purity (Typical) >95%

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the deprotonation of octaethylene glycol (PEG8-alcohol) to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide, forming the benzyl ether.

Experimental Protocol: Synthesis

Materials:

  • Octaethylene glycol (HO-(CH2CH2O)8-H)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of octaethylene glycol (1.0 equivalent) in anhydrous DMF.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution. The reaction mixture is allowed to stir at 0 °C for 1 hour, then warmed to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.

  • Benzylation: The reaction mixture is cooled again to 0 °C. A solution of benzyl bromide (1.2 equivalents) in anhydrous DMF is added dropwise via the dropping funnel over 30 minutes.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of deionized water at 0 °C to decompose any excess sodium hydride.

  • Extraction: The reaction mixture is transferred to a separatory funnel and diluted with toluene. The organic layer is washed sequentially with deionized water (3 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound as an oil.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product PEG8 Octaethylene Glycol Deprotonation Deprotonation (NaH, DMF, 0°C to RT) PEG8->Deprotonation BnBr Benzyl Bromide Benzylation Benzylation (Benzyl Bromide, 0°C to RT) BnBr->Benzylation NaH Sodium Hydride NaH->Deprotonation Deprotonation->Benzylation Quench Quench with Water Benzylation->Quench Extract Extraction (Toluene/Water) Quench->Extract Dry Dry and Concentrate Extract->Dry Crude_Product Crude this compound Dry->Crude_Product Purification_Workflow Start Crude this compound Dissolve Dissolve in Dichloromethane Start->Dissolve Wash Optional Wash: NaHCO3(aq), H2O Dissolve->Wash Dry_Concentrate1 Dry and Concentrate Wash->Dry_Concentrate1 Adsorb Adsorb onto Silica Gel Dry_Concentrate1->Adsorb Load Load onto Silica Column Adsorb->Load Elute Elute with Solvent Gradient (e.g., Hexanes/EtOAc or DCM/MeOH) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Dry_Concentrate2 Dry and Concentrate Pool->Dry_Concentrate2 Final_Product Pure this compound Dry_Concentrate2->Final_Product

The Pivotal Role of the Benzyl Group in the Stability of Benzyl-PEG8-alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the benzyl group in the chemical stability of Benzyl-PEG8-alcohol, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1] The benzyl group, serving as a protective cap on one terminus of the polyethylene glycol (PEG) chain, imparts significant stability under a range of physiological and storage conditions. However, it also presents specific liabilities that can be exploited for controlled cleavage or may lead to degradation under certain stress conditions. This document details the stabilizing effects of the benzyl group, outlines its primary degradation pathways—including hydrolytic, oxidative, and reductive cleavage—and provides detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method.

Introduction: The Benzyl Group as a Modulator of Stability

This compound is a valuable chemical tool in bioconjugation and drug development, prized for its defined length, biocompatibility, and versatile reactivity. The core of its utility and stability profile lies in the benzyl ether linkage. A benzyl group is a phenyl group attached to a CH2 group. In this compound, this group is linked to the PEG chain via an ether bond.

The benzyl group primarily enhances the stability of the PEG-alcohol by protecting the terminal hydroxyl group from unwanted reactions. This protection is crucial during multi-step syntheses where the exposed hydroxyl could interfere with subsequent chemical transformations. The benzyl ether is generally stable to a wide range of reagents and conditions, including moderately acidic and basic environments, which allows for flexibility in synthetic design.

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to the robustness of the benzyl ether bond. While generally stable, this bond can be cleaved under specific, often forcing, conditions. Understanding these degradation pathways is critical for predicting the shelf-life of this compound-containing molecules and for designing stable formulations.

Hydrolytic Degradation (Acidic and Basic Conditions)

Benzyl ethers are relatively stable to hydrolysis under neutral and moderately acidic or basic conditions at ambient temperature. However, cleavage can be induced under more stringent conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ether oxygen can be protonated, forming a good leaving group (an alcohol). The subsequent cleavage of the C-O bond can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether. For a primary alcohol like the PEG chain, the reaction with a strong nucleophilic acid (like HBr or HI) would likely proceed via an SN2 pathway, attacking the benzylic carbon. The use of non-nucleophilic strong acids can also effect cleavage, typically at elevated temperatures.[2]

  • Base-Catalyzed Hydrolysis: Benzyl ethers are generally resistant to cleavage by bases. This stability makes them useful protecting groups in syntheses involving strong bases.

Oxidative Degradation

The benzylic C-H bonds are susceptible to oxidation. Oxidizing agents can convert the benzyl ether into a benzoate ester, which can then be hydrolyzed under basic conditions. Common laboratory oxidants like potassium permanganate (KMnO4) or chromic acid can induce this transformation. Milder and more selective reagents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), are also known to cleave benzyl ethers, particularly those with electron-donating groups on the aromatic ring. Peroxides, such as hydrogen peroxide, can also lead to oxidative degradation, potentially generating benzaldehyde and benzoic acid as byproducts.

Reductive Cleavage (Hydrogenolysis)

A key and widely utilized reaction of benzyl ethers is their cleavage by catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) and a source of hydrogen gas. The reaction is generally clean and high-yielding, producing toluene and the deprotected PEG-alcohol. This method is advantageous due to its mild conditions but is incompatible with other functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitrogen-containing groups.

Data Presentation: Predicted Stability Profile

The following tables summarize the expected stability of this compound under various forced degradation conditions. The percentage of degradation is an educated estimation based on the known reactivity of benzyl ethers and should be confirmed by experimental data.

Stress ConditionReagent/ConditionExpected Degradation ProductsPredicted Degradation (%)
Acidic Hydrolysis 1 M HCl, 60°C, 24hBenzyl alcohol, Octaethylene glycol5-15%
1 M HBr, RT, 24hBenzyl bromide, Octaethylene glycol>90%
Basic Hydrolysis 1 M NaOH, 60°C, 24hNo significant degradation<5%
Oxidative Degradation 3% H₂O₂, RT, 24hBenzaldehyde, Benzoic acid, Octaethylene glycol10-30%
10% H₂O₂, 60°C, 24hBenzaldehyde, Benzoic acid, Octaethylene glycol>50%
DDQ (1.1 eq), CH₂Cl₂/H₂O, RT, 24hBenzaldehyde, Octaethylene glycol>90%
Reductive Cleavage H₂, 10% Pd/C, MeOH, RT, 4hToluene, Octaethylene glycol>95%
Thermal Degradation 80°C, 7 daysMinimal degradation expected<5%
Photodegradation ICH Q1B conditionsMinimal degradation expected<5%

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a systematic approach to investigating the intrinsic stability of this compound.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30% (w/w)

  • Palladium on carbon (Pd/C), 10%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • pH meter

  • Water bath/oven

  • Hydrogenation apparatus

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 2 M HCl to achieve a final concentration of 1 M HCl and 0.5 mg/mL of the analyte.

    • Incubate one sample at room temperature for 7 days and another at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 6, 12, 24 hours for the heated sample; 0, 1, 3, 7 days for the room temperature sample), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 2 M NaOH to achieve a final concentration of 1 M NaOH and 0.5 mg/mL of the analyte.

    • Follow the incubation and sampling procedure as described for acidic hydrolysis, neutralizing with 1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Incubate at room temperature for 24 hours.

    • Withdraw aliquots at specified time points and dilute with the mobile phase for analysis.

  • Reductive Cleavage (for confirmation of a known degradation pathway):

    • Dissolve 10 mg of this compound in 10 mL of methanol.

    • Add 1 mg of 10% Pd/C.

    • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 4 hours.

    • Filter the reaction mixture through a 0.22 µm syringe filter to remove the catalyst and dilute an aliquot for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80°C for 7 days.

    • Also, prepare a solution of the compound (1 mg/mL in 50:50 acetonitrile:water) and store it at 80°C for 7 days.

    • Analyze samples at the beginning and end of the study.

  • Photostability:

    • Expose a solid sample and a solution (1 mg/mL) of this compound to light conditions as specified in ICH guideline Q1B.

    • A control sample should be stored in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Control Samples: For each stress condition, a control sample (analyte in the same solvent system without the stressor) should be run in parallel.

Stability-Indicating HPLC-UV Method

Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions (Proposed):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (for the benzyl group) and a lower wavelength (e.g., 210 nm) for non-aromatic degradants.

  • Injection Volume: 10 µL.

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze blank samples, a solution of this compound, and stressed samples to demonstrate that the method can resolve the parent compound from its degradation products and any matrix components. Peak purity analysis using a diode array detector is recommended.

  • Linearity: Analyze a series of solutions of this compound over a defined concentration range (e.g., 10-200 µg/mL) and plot the peak area versus concentration. A linear relationship (R² > 0.999) should be observed.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be less than 2%.

    • Intermediate Precision (Inter-day precision): Analyze samples on different days, by different analysts, or on different equipment. The RSD should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results. The method should remain reliable under small variations.

Mandatory Visualizations

G cluster_structure Chemical Structure of this compound Benzyl_Group Benzyl Group Ether_Linkage Ether Linkage (-O-) Benzyl_Group->Ether_Linkage protects PEG8_Chain Polyethylene Glycol (8 units) Ether_Linkage->PEG8_Chain Alcohol Terminal Alcohol (-OH) PEG8_Chain->Alcohol

Caption: Structure of this compound.

G Start This compound Acid Strong Acid (e.g., HBr) Start->Acid Hydrolysis Oxidation Oxidizing Agent (e.g., H₂O₂) Start->Oxidation Oxidative Cleavage Reduction Catalytic Hydrogenolysis (H₂/Pd-C) Start->Reduction Reductive Cleavage Product_Acid Benzyl Halide + Octaethylene glycol Acid->Product_Acid Product_Oxidation Benzaldehyde/Benzoic Acid + Octaethylene glycol Oxidation->Product_Oxidation Product_Reduction Toluene + Octaethylene glycol Reduction->Product_Reduction

Caption: Major degradation pathways.

G cluster_workflow Forced Degradation Workflow Prepare_Sample Prepare Stock Solution (1 mg/mL) Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) Prepare_Sample->Stress_Conditions Sampling Sample at Time Points Stress_Conditions->Sampling Neutralize_Dilute Neutralize (if needed) & Dilute Sampling->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC-UV Neutralize_Dilute->HPLC_Analysis Data_Analysis Identify Degradants & Determine Degradation % HPLC_Analysis->Data_Analysis

Caption: Forced degradation study workflow.

Conclusion

The benzyl group plays a dual role in the context of this compound's stability. It acts as a robust protecting group, enhancing the molecule's stability under a variety of synthetic and physiological conditions. This stability, however, is not absolute. The benzyl ether linkage represents a specific point of vulnerability that can be cleaved under defined hydrolytic, oxidative, and, most notably, reductive conditions. A thorough understanding of these degradation pathways is essential for the successful application of this compound in drug development, ensuring the stability and integrity of the final conjugate. The experimental protocols provided in this guide offer a framework for systematically evaluating the stability of this important linker and for developing robust analytical methods to monitor its purity and degradation.

References

An In-Depth Technical Guide to the Mechanism of Action of Benzyl-PEG8-alcohol in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and mechanism of action of Benzyl-PEG8-alcohol as a linker in Proteolysis Targeting Chimeras (PROTACs). We will delve into its impact on ternary complex formation, physicochemical properties, and overall degradation efficacy, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. They function by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC. Its length, composition, and rigidity influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.

This compound: A Multifunctional Linker

This compound is a type of linker that incorporates both a polyethylene glycol (PEG) chain and a benzyl group. This combination imparts specific and advantageous properties to the PROTAC molecule.

  • PEG Component: The PEG chain, in this case consisting of eight ethylene glycol units, is a commonly used linker motif in PROTAC design. Its primary functions are to:

    • Increase Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and formulation.[1][2]

    • Provide Flexibility and Length: The PEG chain offers conformational flexibility, allowing the PROTAC to adopt an optimal orientation for the formation of a productive ternary complex.[3] The length of the PEG chain is a critical parameter that needs to be optimized for each specific target and E3 ligase pair.[3]

  • Benzyl Group Component: The benzyl group, a phenyl ring attached to a methylene group, introduces a degree of rigidity and specific interactive capabilities to the linker. Its mechanism of action involves:

    • Conformational Restriction: The rigid nature of the benzyl group can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1]

    • Hydrophobic and Aromatic Interactions: The phenyl ring can engage in non-covalent interactions, such as π-π stacking, with specific amino acid residues on the surface of the E3 ligase or the target protein.[4][5] This can enhance the stability of the ternary complex and contribute to the overall degradation efficiency.

    • Modulation of Physicochemical Properties: The introduction of the aromatic benzyl group can influence the lipophilicity and topological polar surface area (TPSA) of the PROTAC, which in turn affects its cell permeability and pharmacokinetic properties.[6]

Mechanism of Action: The Case of ACBI1

A prime example illustrating the role of a benzyl-containing linker is the PROTAC ACBI1 . ACBI1 is a potent degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[7][8] It utilizes a VHL E3 ligase ligand connected to a SMARCA2/4 bromodomain ligand via a linker that incorporates a benzyl moiety.[1]

The benzyl group in the ACBI1 linker was rationally designed to:

  • Provide conformational restriction to facilitate an optimal orientation for ternary complex formation.[1]

  • Mimic the conformation of a PEG linker while reducing the overall polarity of the molecule.[1]

  • Engage in a specific π-stacking interaction with the tyrosine residue at position 98 (Y98) of the VHL E3 ligase.[1][5] This interaction significantly contributes to the stability of the ternary complex.

The successful design of ACBI1 highlights how the specific inclusion of a benzyl group within a PEG-based linker can lead to a highly potent and selective PROTAC.

Quantitative Data

The efficacy of PROTACs is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable.

The following table summarizes the degradation data for the benzyl-linker containing PROTAC, ACBI1, in MV-4-11 cells after 18 hours of treatment.[7]

PROTACTarget ProteinDC50 (nM)Dmax (%)
ACBI1SMARCA26>90
ACBI1SMARCA411>90
ACBI1PBRM132>90

Experimental Protocols

This section provides an overview of the key experimental protocols used in the development and characterization of PROTACs containing a this compound linker.

Synthesis of a this compound Containing PROTAC

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their conjugation. The detailed synthesis of ACBI1, which contains a benzyl-linker, is described in the supplementary information of the publication by Farnaby et al. (2019).[7] A general workflow for PROTAC synthesis is as follows:

  • Synthesis of the this compound linker: This typically involves standard organic chemistry reactions to assemble the PEG chain and introduce the benzyl group and terminal functional groups for conjugation.

  • Functionalization of Ligands: The POI and E3 ligase ligands are chemically modified to introduce a reactive handle (e.g., an amine, carboxylic acid, alkyne, or azide) for linker attachment.

  • Conjugation: The functionalized linker is then coupled to the POI and E3 ligase ligands sequentially using appropriate coupling chemistry, such as amide bond formation or click chemistry.

  • Purification and Characterization: The final PROTAC product is purified by methods like HPLC and its identity and purity are confirmed by techniques such as NMR and mass spectrometry.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of the target protein.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Treatment: Seed cells and treat with a dose-response range of the PROTAC for a specified time (e.g., 18 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Develop with chemiluminescent substrate and capture the signal.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax values.[9]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex within cells.

Materials:

  • Cells expressing the target protein and E3 ligase

  • PROTAC compound and DMSO

  • Proteasome inhibitor (e.g., MG132)

  • Co-IP lysis buffer

  • Antibody against the E3 ligase (for immunoprecipitation)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Antibodies for western blotting (against POI, E3 ligase, and tags if used)

Protocol:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated target).

  • Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the cleared lysate with an antibody against the E3 ligase overnight.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluates by western blot, probing for the presence of the target protein to confirm its co-precipitation with the E3 ligase.[10][11]

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Cooperativity

ITC is a powerful biophysical technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd) and cooperativity (α) of ternary complex formation.

Materials:

  • Purified target protein

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC compound

  • ITC instrument

  • Matched buffer for all components

Protocol:

  • Determine Binary Affinities:

    • Titrate the PROTAC into the target protein to determine the Kd of the PROTAC-POI interaction.

    • Titrate the PROTAC into the E3 ligase complex to determine the Kd of the PROTAC-E3 ligase interaction.

  • Determine Ternary Complex Affinity:

    • Saturate the E3 ligase with the PROTAC and titrate this complex into the target protein.

  • Calculate Cooperativity (α): The cooperativity factor is the ratio of the binary binding affinity to the ternary binding affinity. An α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[4][12]

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of this compound in PROTACs.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (this compound linker) POI->PROTAC binds Ub Ubiquitin Proteasome Proteasome POI->Proteasome E3 E3 Ubiquitin Ligase PROTAC->E3 binds E3->POI Ubiquitination Ub->POI tags Proteasome->PROTAC releases

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Synthesis PROTAC Synthesis (with this compound) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization ITC Binding Affinity & Cooperativity (ITC) Characterization->ITC Degradation_Assay Protein Degradation (Western Blot) Characterization->Degradation_Assay Ternary_Complex Ternary Complex Formation (Co-IP) Characterization->Ternary_Complex Cell_Permeability Cell Permeability Assays Characterization->Cell_Permeability DC50 & Dmax DC50 & Dmax Degradation_Assay->DC50 & Dmax Cell_Viability Cell Viability/Proliferation Degradation_Assay->Cell_Viability

Caption: A typical experimental workflow for PROTAC development.

Benzyl_Interaction cluster_VHL VHL E3 Ligase cluster_PROTAC PROTAC Linker Y98 Tyr98 Benzyl Benzyl Group Benzyl->Y98 π-stacking interaction PEG PEG8 Chain

Caption: π-stacking interaction of the benzyl group with Tyr98 of VHL.

Conclusion

The linker component of a PROTAC is a critical determinant of its efficacy. The use of a this compound linker provides a sophisticated approach to PROTAC design by combining the solubility-enhancing and flexibility-providing properties of the PEG chain with the conformational restriction and specific interaction capabilities of the benzyl group. As exemplified by the potent degrader ACBI1, the rational incorporation of a benzyl moiety can lead to enhanced ternary complex stability through specific interactions, such as π-stacking, ultimately resulting in highly efficient and selective protein degradation. This guide provides a foundational understanding for researchers to leverage the unique properties of benzyl-containing linkers in the development of next-generation targeted protein degraders.

References

A Technical Guide to the Solubility of Benzyl-PEG8-alcohol in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG8-alcohol, a monofunctional polyethylene glycol (PEG) derivative. Given the absence of extensive publicly available quantitative solubility data for this specific compound, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside a qualitative assessment based on the well-understood properties of its constituent chemical moieties. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their experimental and developmental workflows.

Introduction to this compound

This compound, with the chemical structure C₆H₅CH₂O(CH₂CH₂O)₈H, is a heterobifunctional PEGylation reagent. It possesses a hydrophobic benzyl ether at one terminus and a hydrophilic hydroxyl group at the other, connected by a flexible chain of eight ethylene glycol units. This amphipathic nature is a key determinant of its solubility profile, influencing its miscibility with a wide range of organic solvents. Understanding this profile is critical for applications in bioconjugation, drug delivery, and surface modification, where it is often used as a linker or spacer.

Expected Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group and the ether oxygens of the PEG chain can form strong hydrogen bonds with the solvent.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to ModerateThe polar nature of the PEG chain will interact favorably with the dipole moments of these solvents. The benzyl group might slightly reduce solubility compared to a free PEG.
Chlorinated Dichloromethane (DCM), ChloroformHigh to ModerateThese solvents can solvate both the polar PEG chain and the nonpolar benzyl group effectively.
Nonpolar Aromatic TolueneModerate to LowThe aromatic benzyl group will interact favorably via π-stacking, but the polar PEG chain will be less well-solvated.
Nonpolar Aliphatic Hexanes, HeptaneLow to InsolubleThe highly polar PEG chain will have very weak interactions with these nonpolar solvents, leading to poor solubility.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the quantitative solubility of this compound in a given organic solvent.

Materials
  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Pipettes

  • Drying oven or vacuum oven

Procedure
  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed vial. The exact amount will depend on the expected solubility but should be enough to ensure a solid phase remains after equilibration. b. Record the initial mass of the vial and the compound. c. Add a known volume or mass of the selected organic solvent to the vial. d. Tightly cap the vial to prevent solvent evaporation.

  • Equilibration: a. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The solution should appear cloudy due to the presence of undissolved solute.

  • Phase Separation: a. After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid. b. Carefully transfer a known volume of the clear supernatant to a pre-weighed, clean, and dry vial. Be cautious not to disturb the solid pellet.

  • Solvent Evaporation: a. Place the vial containing the supernatant in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. The boiling point of the solvent should be considered. b. Continue drying until a constant weight is achieved.

  • Calculation of Solubility: a. Weigh the vial containing the dried solute. b. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial. c. The solubility can be expressed in various units, such as:

    • mg/mL: (mass of dried solute in mg) / (volume of supernatant transferred in mL)
    • g/L: (mass of dried solute in g) / (volume of supernatant transferred in L)

Safety Precautions
  • Always work in a well-ventilated fume hood when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for each solvent before use.

Visualizing Experimental and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the molecular interactions governing the solubility of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis prep1 Weigh Excess Solute prep2 Add Known Volume of Solvent prep1->prep2 equil1 Agitate at Constant Temperature prep2->equil1 equil2 (24-48 hours) equil1->equil2 sep1 Centrifuge to Pellet Solid equil2->sep1 sep2 Transfer Supernatant sep1->sep2 analysis1 Evaporate Solvent sep2->analysis1 analysis2 Weigh Dried Solute analysis1->analysis2 analysis3 Calculate Solubility analysis2->analysis3

Figure 1. Experimental workflow for determining the solubility of this compound.

molecular_interactions cluster_solute This compound cluster_solvents Solvent Interactions benzyl Benzyl Group (Nonpolar) peg PEG8 Chain (Polar, H-bonding) polar_solvent Polar Solvent (e.g., Methanol) benzyl->polar_solvent Weak Interaction nonpolar_solvent Nonpolar Solvent (e.g., Hexane) benzyl->nonpolar_solvent Favorable Interaction (van der Waals) hydroxyl Hydroxyl (Polar, H-bonding) peg->polar_solvent Strong Interaction (H-bonding, Dipole-Dipole) peg->nonpolar_solvent Unfavorable Interaction hydroxyl->polar_solvent Strong Interaction (H-bonding) hydroxyl->nonpolar_solvent Unfavorable Interaction

Figure 2. Conceptual diagram of this compound's molecular interactions with polar and nonpolar solvents.

Conclusion

While quantitative solubility data for this compound is not widespread, its amphipathic chemical structure provides a strong basis for predicting its solubility behavior in common organic solvents. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a reliable method. The insights and procedures outlined herein are intended to support researchers and drug development professionals in the effective formulation and application of this versatile PEGylation reagent.

Understanding the Function of the PEG8 Linker in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern therapeutics and diagnostics, bioconjugation—the chemical linking of two or more molecules, at least one of which is a biomolecule—has become a cornerstone technology. Central to the success of complex biologics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) is the linker, a component that critically influences the stability, efficacy, and pharmacokinetic profile of the final construct.[1][2] Among the most versatile and widely adopted linkers are those based on polyethylene glycol (PEG).[3]

This technical guide provides an in-depth exploration of the PEG8 linker, a monodisperse linker composed of eight repeating ethylene glycol units. We will dissect its core functions, present quantitative data on its impact, provide detailed experimental protocols for its use, and visualize its role in key bioconjugation workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the PEG8 linker in their work.

Core Properties and Functions of the PEG8 Linker

A PEG8 linker is a discrete, monodisperse chemical entity, meaning it has a precise, defined molecular weight and length, unlike polydisperse PEG polymers.[4][5] This homogeneity is critical for producing well-characterized and consistent bioconjugates. The fundamental properties of the PEG8 linker directly translate into significant functional advantages in bioconjugation.

Key Functions:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic.[6] The inherent hydrophilicity of the PEG8 linker improves the overall water solubility of the bioconjugate, mitigating the risk of aggregation, especially at higher drug-to-antibody ratios (DARs).[][8] This is essential for maintaining the stability and manufacturability of the drug product.[1]

  • Improved Pharmacokinetics (PK): PEGylation, the attachment of PEG chains, is a well-established strategy for extending the in-vivo half-life of therapeutics.[9] The PEG8 linker increases the hydrodynamic radius of the bioconjugate, which reduces its rate of renal clearance.[6][10] It also forms a hydration shell around the molecule, creating a "stealth" effect that can shield it from uptake by the reticuloendothelial system and degradation by proteolytic enzymes.[10][11]

  • Reduced Immunogenicity: The protective hydration layer created by the PEG linker can mask potential epitopes on the bioconjugate, reducing the likelihood of an immune response.[3][8][12]

  • Flexible Spacer: The PEG8 linker provides a flexible, hydrophilic spacer between the conjugated molecules.[][11] This spacing is crucial for minimizing steric hindrance, ensuring that an antibody, for example, can still bind effectively to its target antigen without interference from the attached payload.[3]

  • Modulation of Toxicity: By improving the pharmacokinetic profile and preventing non-specific uptake in tissues, PEG linkers can help widen the therapeutic window of a bioconjugate, reducing off-target toxicity.[1][6]

Key Applications of PEG8 Linkers

The advantageous properties of PEG8 linkers have made them integral to several cutting-edge therapeutic modalities.

  • Antibody-Drug Conjugates (ADCs): ADCs are designed to be guided missiles, delivering potent cytotoxic agents directly to cancer cells.[13] The linker is a critical component connecting the antibody to the payload.[13] The FDA-approved ADC, Zynlonta (loncastuximab tesirine), incorporates a PEG8 linker as part of its cleavable linker system (PEG8-Val-Ala-PABC) to connect the antibody to its PBD dimer payload, highlighting its clinical relevance.[1][5]

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[14] They consist of a ligand for the target protein and another for an E3 ubiquitin ligase, joined by a linker.[15] PEG linkers are the most common type used in PROTAC design, with their length being a critical parameter for optimizing the formation of a productive ternary complex between the target, the PROTAC, and the E3 ligase.[14][16] The hydrophilicity imparted by PEG linkers also improves the often-poor solubility of PROTAC molecules.[17]

  • Peptide and Protein PEGylation: PEG linkers are broadly used to modify therapeutic proteins and peptides to extend their circulation half-life, improve stability, and reduce the frequency of administration.[4][18]

Quantitative Data Presentation

The length of the PEG chain is a parameter that can be fine-tuned to optimize the performance of a bioconjugate.[6] Studies comparing ADCs with varying PEG linker lengths demonstrate a clear correlation between length and pharmacokinetic/efficacy outcomes. While specific data for PEG8 must be contextualized to the specific antibody, payload, and target, general trends can be summarized from studies using a range of short, monodisperse PEG chains.

Table 1: Representative Impact of PEG Linker Length on ADC Pharmacokinetics

Linker Type Half-Life (t1/2) Extension Factor Plasma Exposure (AUC) Clearance Rate
Non-PEGylated 1x (baseline) Baseline High
PEG2 / PEG4 ~1.5 - 2.5x[19][20] Increased[20] Reduced
PEG8 / PEG12 > 3x[19][20] Significantly Increased[20] Significantly Reduced
Long-chain PEG (e.g., 10 kDa) > 11x[19] Maximally Increased Low

Data is compiled and representative of trends reported in preclinical studies.[19][20] Absolute values are context-dependent.

Table 2: Representative Impact of PEG Linker Length on ADC Efficacy

Linker Type In Vitro Cytotoxicity (IC50) In Vivo Tumor Growth Inhibition Tumor Exposure
Non-PEGylated Baseline Baseline[20] Baseline
PEG2 / PEG4 May slightly increase (potency reduction)[19] Moderate (~35-45%)[20] Increased
PEG8 / PEG12 May show slight potency reduction in vitro[19] High (~75-85%)[20] Significantly Increased[20]
Long-chain PEG (e.g., 10 kDa) May significantly increase (potency reduction)[19] High (if PK benefit outweighs potency loss)[19] Maximally Increased

Data is compiled and representative of trends reported in preclinical studies.[19][20] The trade-off between a potential decrease in in vitro potency and a significant gain in in vivo efficacy due to improved PK is a key optimization parameter.

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of bioconjugates utilizing PEG8 linkers. Below are representative protocols for key experiments.

Protocol 1: Site-Specific Conjugation of a Payload to an Antibody via a PEG8-Maleimide Linker

This protocol describes the conjugation of a thiol-containing payload to an engineered cysteine on a monoclonal antibody.

  • Antibody Preparation:

    • Dialyze the engineered antibody (e.g., a THIOMAB™) into a conjugation buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.5).

    • Partially reduce the interchain disulfide bonds or fully reduce the engineered cysteine using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate at 37°C for 1-2 hours. The concentration of TCEP should be optimized to achieve the desired level of reduction.

    • Remove the excess TCEP using a desalting column equilibrated with the conjugation buffer.

  • Payload-Linker Preparation:

    • Dissolve the payload, which is pre-functionalized with a PEG8-maleimide linker (e.g., Payload-PEG8-Mal), in an organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the Payload-PEG8-Mal stock solution to the reduced antibody solution. A typical molar excess is 5-10 fold of payload-linker per reactive thiol.

    • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The maleimide group will react specifically with the free thiol on the cysteine to form a stable thioether bond.

  • Purification:

    • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

    • Purify the resulting ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). The purification buffer should be a formulation buffer suitable for the antibody (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the final protein concentration using UV-Vis spectroscopy at 280 nm.

    • Calculate the drug-to-antibody ratio (DAR) using HIC or reverse-phase LC-MS.

    • Confirm the integrity and purity of the ADC using SEC and SDS-PAGE.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol uses a colorimetric assay (e.g., MTS) to determine the potency of the ADC on a target cancer cell line.

  • Cell Culture:

    • Culture the target antigen-expressing cancer cells (e.g., NCI-N87 for a HER2-targeting ADC) in appropriate media and conditions (e.g., 37°C, 5% CO2).

    • Harvest cells during their exponential growth phase and determine cell viability and count using a hemocytometer or automated cell counter.

  • Cell Plating:

    • Seed the cells into a 96-well microplate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of media.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • ADC Treatment:

    • Prepare a serial dilution of the ADC, a non-targeting control ADC, and the free payload in cell culture media.

    • Remove the media from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

    • Incubate the plate for 72-96 hours.

  • Viability Assessment:

    • Add 20 µL of MTS reagent (or similar viability reagent like MTT or XTT) to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the untreated control wells (representing 100% viability).

    • Plot the cell viability (%) against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations: Workflows and Relationships

Graphviz diagrams are provided to illustrate key processes and logical connections related to the PEG8 linker.

ADC_Development_Workflow cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_testing Preclinical Testing Ab Antibody Conj Conjugation Reaction Ab->Conj Linker Payload-PEG8 Linker Linker->Conj Purify Purification (SEC/HIC) Conj->Purify Crude ADC DAR DAR Determination (HIC, LC-MS) Purify->DAR Purified ADC Purity Purity & Integrity (SEC, SDS-PAGE) Purify->Purity invitro In Vitro Assays (Cytotoxicity, Binding) DAR->invitro Purity->invitro invivo In Vivo Studies (PK, Efficacy, Safety) invitro->invivo Candidate Selection

Caption: General workflow for the development and testing of an ADC utilizing a PEG8 linker.

PEG8_Function_Logic cluster_props Core Properties of PEG8 Linker cluster_funcs Direct Functional Outcomes cluster_benefits Therapeutic Benefits Hydrophilicity Hydrophilicity Solubility Increased Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation Flexibility Flexibility & Spacer Effect Binding Maintained Target Binding Flexibility->Binding Size Defined Hydrodynamic Size Clearance Reduced Renal Clearance Size->Clearance Shielding Immune & Enzyme Shielding Size->Shielding PK Improved Pharmacokinetics Solubility->PK Safety Improved Safety Profile Aggregation->Safety Efficacy Enhanced In Vivo Efficacy Binding->Efficacy Clearance->PK Shielding->PK Immuno Reduced Immunogenicity Shielding->Immuno PK->Efficacy PK->Safety Immuno->Safety Index Wider Therapeutic Index Efficacy->Index Safety->Index

Caption: Logical flow from the core properties of a PEG8 linker to its ultimate therapeutic benefits.

ADC_MoA Circulation 1. ADC Circulates Systemically (PEG8 linker provides stability) Binding 2. Antibody Binds to Target Antigen on Tumor Cell Surface Circulation->Binding Internalization 3. ADC-Antigen Complex is Internalized (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Linker Cleavage (e.g., by Cathepsins in Lysosome) Lysosome->Cleavage Release 6. Cytotoxic Payload is Released into the Cytoplasm Cleavage->Release Target 7. Payload Engages Intracellular Target (e.g., Tubulin, DNA) Release->Target Apoptosis 8. Induction of Apoptosis (Tumor Cell Death) Target->Apoptosis

Caption: Mechanism of action for a typical ADC with a cleavable PEG8-based linker.

The PEG8 linker is a powerful and versatile tool in the field of bioconjugation. Its defined, monodisperse structure provides a level of precision that is essential for the development of modern, complex therapeutics. By enhancing solubility, extending circulatory half-life, and providing optimal spacing, the PEG8 linker directly contributes to creating more stable, effective, and safer bioconjugates. As demonstrated in clinically approved drugs and a vast body of preclinical research, a deep understanding of the function and application of the PEG8 linker is indispensable for professionals in drug discovery and development.

References

An In-Depth Technical Guide to Targeted Protein Degradation Using PEG-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, eliminates it from the cell entirely. This is achieved by co-opting the cell's own natural protein disposal machinery.[1][2] Unlike traditional small-molecule inhibitors which rely on sustained occupancy of a protein's active site, TPD offers a distinct, event-driven mechanism.[] This approach holds the potential to address targets previously considered "undruggable," such as scaffolding proteins and transcription factors, thereby expanding the scope of modern drug discovery.[1][4]

Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules are engineered to simultaneously bind a protein of interest (POI) and an E3 ubiquitin ligase, leading to the POI's degradation.[5][6] This guide provides a comprehensive overview of PROTAC technology, with a specific focus on the strategic use of polyethylene glycol (PEG) linkers in their design, and details the key experimental protocols required for their evaluation.

The PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS), the primary pathway for protein catabolism in eukaryotic cells.[1][7] The process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[2][8]

A PROTAC molecule consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9]

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand (Warhead) Linker Linker (e.g., PEG-based) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: Core components of a heterobifunctional PROTAC molecule.

The process begins when the PROTAC molecule facilitates the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[8][10] This proximity enables the E3 ligase to transfer ubiquitin from a charged E2 enzyme to lysine residues on the surface of the POI.[5] The successive addition of ubiquitin molecules creates a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome.[1][5] The proteasome then unfolds and degrades the tagged protein into small peptides, and the PROTAC molecule is released to repeat the cycle.[8]

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->E3 Release PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Recycle PROTAC Recycling Ternary->Recycle Ub Ubiquitin (from E2) Ub->Ternary Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Recycle->PROTAC Experimental_Workflow cluster_0 In Vitro / Biochemical cluster_1 Cell-Based cluster_2 Selectivity & In Vivo Binding 1. Binary Binding Assays (SPR, FP, ITC) Ternary 2. Ternary Complex Formation (TR-FRET, NanoBRET) Binding->Ternary Permeability 3. Cell Permeability (PAMPA, Caco-2) Ternary->Permeability Degradation 4. Target Degradation (Western Blot, ELISA) Permeability->Degradation Viability 5. Cell Viability / Function (CellTiter-Glo) Degradation->Viability Proteomics 6. Off-Target Analysis (Global Proteomics) Viability->Proteomics InVivo 7. In Vivo Evaluation (PK/PD, Efficacy) Proteomics->InVivo Western_Blot_Workflow A 1. Cell Treatment (PROTAC Dose-Response) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Membrane Transfer C->D E 5. Immunoblotting (Primary & Secondary Abs) D->E F 6. Chemiluminescent Detection E->F G 7. Densitometry Analysis (Quantify Degradation) F->G

References

An In-Depth Technical Guide to Benzyl-PEG8-alcohol: Structure, Properties, and Application in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG8-alcohol is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative that has garnered significant interest in the field of drug discovery, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). As a linker molecule, it plays a crucial role in connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, thereby facilitating the targeted degradation of pathogenic proteins. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key physicochemical properties of this compound. Furthermore, it details its application in PROTAC synthesis, the underlying biological pathways, and representative experimental protocols.

Chemical Structure and Physicochemical Properties

This compound, also known by its systematic name 1-Phenyl-2,5,8,11,14,17,20,23-octaoxapentacosan-25-ol, consists of a benzyl ether at one terminus of an eight-unit polyethylene glycol chain and a primary alcohol at the other. The benzyl group provides a stable, non-reactive terminus, while the terminal hydroxyl group offers a reactive handle for further chemical modification and conjugation.

The structure of this compound can be visualized as follows:

Chemical Structure of this compound
Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₂₃H₄₀O₉[1][2]
Molecular Weight 460.56 g/mol [3]
CAS Number 477775-73-8[1][2]
Appearance Colorless to light yellow liquid
SMILES C(OCCOCCOCCOCCOCCOCCOCCOCCO)C1=CC=CC=C1[2]

Role in PROTAC Drug Development

PROTACs are innovative heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins. A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound serves as a precursor for the linker component. The PEG chain offers several advantages in PROTAC design:

  • Solubility: The hydrophilic nature of the PEG linker can improve the overall solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and pharmacokinetic properties.[4][5]

  • Flexibility and Length: The length of the linker is a critical parameter that dictates the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4] The eight ethylene glycol units of this compound provide a specific length that can be optimal for certain target-ligase pairs.

  • Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity.

The terminal alcohol of this compound can be readily functionalized, for example, by conversion to an amine, carboxylic acid, or azide, to enable covalent attachment to either the POI-binding ligand or the E3 ligase ligand through various conjugation chemistries.

The Ubiquitin-Proteasome System (UPS) Pathway

The mechanism of action for a PROTAC relies on the cell's endogenous UPS. The following diagram illustrates this pathway:

UPS_Pathway cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade PROTAC PROTAC (with PEG8 Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitin Transfer E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation via the UPS.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and use of this compound are often proprietary or specific to a particular research project, the following sections provide representative methodologies based on established chemical principles.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers.[6] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. For the synthesis of this compound, this would typically involve the reaction of octaethylene glycol with a benzyl halide in the presence of a base.

Materials:

  • Octaethylene glycol

  • Benzyl bromide (or benzyl chloride)

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) as the solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane and ethyl acetate)

Procedure:

  • A solution of octaethylene glycol (1 equivalent) in anhydrous THF is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure the formation of the alkoxide.

  • The reaction mixture is cooled back to 0 °C, and a solution of benzyl bromide (1 equivalent) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate in hexane) to afford pure this compound.

General Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates a typical workflow for the design, synthesis, and evaluation of a PROTAC, where this compound would be used as a linker precursor.

PROTAC_Workflow cluster_Design 1. Design & Synthesis cluster_Evaluation 2. In Vitro Evaluation cluster_Validation 3. In Vivo & Preclinical Start Identify POI and E3 Ligase Ligands Linker_Selection Select & Functionalize Linker (e.g., from this compound) Start->Linker_Selection Synthesis Synthesize PROTAC Library (Varying Linker Attachment & Length) Linker_Selection->Synthesis Purification Purify & Characterize PROTAC Molecules Synthesis->Purification Binding_Assay Binding Assays (POI and E3 Ligase) Purification->Binding_Assay Ternary_Complex_Formation Ternary Complex Formation Assays Binding_Assay->Ternary_Complex_Formation Degradation_Assay Western Blot / Mass Spec for POI Degradation (DC₅₀, Dₘₐₓ) Ternary_Complex_Formation->Degradation_Assay Cell_Viability Cell Viability Assays Degradation_Assay->Cell_Viability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Cell_Viability->PK_PD Efficacy In Vivo Efficacy Studies (Animal Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization

Workflow for PROTAC Design and Evaluation.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, with a flexible and hydrophilic PEG chain of a specific length, allows for the rational design of PROTACs with improved physicochemical and pharmacological properties. The synthetic accessibility of this linker precursor, primarily through the robust Williamson ether synthesis, further enhances its utility in the development of novel therapeutics based on targeted protein degradation. This guide provides a foundational understanding of this compound for researchers dedicated to advancing this exciting field of drug discovery.

References

An In-depth Technical Guide to the Key Reactive Sites of Benzyl-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG8-alcohol is a heterobifunctional molecule widely utilized in bioconjugation, drug delivery, and notably, as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure, comprising a benzyl ether at one terminus and a primary alcohol at the other, connected by an eight-unit polyethylene glycol (PEG) chain, offers two distinct and strategically important reactive sites. The hydrophilic PEG linker enhances aqueous solubility and favorably modifies the pharmacokinetic properties of conjugated molecules. This guide provides a detailed technical overview of the primary reactive sites of this compound, supported by experimental protocols and quantitative data to aid researchers in its effective application.

Core Reactive Sites

The chemical reactivity of this compound is primarily dictated by its two terminal functional groups: the hydroxyl group and the benzyl ether .

The Terminal Hydroxyl Group: A Versatile Nucleophile

The primary alcohol at the terminus of the PEG chain is a key site for a variety of nucleophilic reactions. Its reactivity allows for the introduction of a wide array of functionalities, making it a versatile handle for conjugation to biomolecules or other chemical entities.

The hydroxyl group is a moderate nucleophile and often requires activation to enhance its reactivity, particularly for subsequent nucleophilic substitution reactions. Common activation strategies include conversion to sulfonate esters, such as tosylates and mesylates, which are excellent leaving groups.

a) Tosylation: The reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base converts the alcohol to a tosylate.

b) Mesylation: Similarly, reaction with methanesulfonyl chloride (MsCl) and a base yields the corresponding mesylate.

These activated intermediates can then readily undergo nucleophilic substitution with a variety of nucleophiles, including azides, amines, and thiols, to introduce different functionalities.

The Benzyl Ether: A Stable Protecting Group

The benzyl group serves as a robust protecting group for the other terminus of the PEG linker. It is stable under a wide range of reaction conditions, including those typically used to modify the terminal hydroxyl group. This stability is crucial for ensuring regioselective reactions. The benzyl group can be removed under specific conditions, most commonly through catalytic hydrogenolysis, to liberate a free hydroxyl group if further modification at that terminus is required.

Experimental Protocols

Protocol 1: Tosylation of this compound

This protocol details the conversion of the terminal hydroxyl group of this compound to a tosylate, a highly reactive intermediate for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) or pyridine (2-3 equivalents) to the solution and stir for 10 minutes.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, and then warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG8-tosylate.

  • Purify the product by column chromatography on silica gel.

Quantitative Data:

ReactantProductReagentsSolventReaction TimeYield (%)Reference
This compoundBenzyl-PEG8-tosylateTsCl, PyridineDCM12-24 h>90[1]
Protocol 2: Deprotection of the Benzyl Group via Hydrogenolysis

This protocol describes the removal of the benzyl protecting group to yield the corresponding alcohol.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Quantitative Data:

ReactantProductCatalystSolventReaction TimeYield (%)
This compoundHO-PEG8-alcohol10% Pd/CMethanol4-12 h>95

Application in PROTAC Synthesis: A Workflow Example

This compound is a commonly employed linker in the synthesis of PROTACs. The following workflow illustrates its use in constructing a hypothetical PROTAC that targets a protein of interest (POI) for degradation by recruiting an E3 ligase.

PROTAC_Synthesis_Workflow A This compound B Activation of Hydroxyl Group (e.g., Tosylation) A->B TsCl, Base C Benzyl-PEG8-OTs B->C D Nucleophilic Substitution with E3 Ligase Ligand-Nucleophile C->D E Benzyl-PEG8-E3 Ligase Ligand D->E F Deprotection of Benzyl Group (Hydrogenolysis) E->F H2, Pd/C G HO-PEG8-E3 Ligase Ligand F->G H Activation of New Hydroxyl Group (e.g., Mesylation) G->H MsCl, Base I MsO-PEG8-E3 Ligase Ligand H->I J Coupling with POI Ligand-Nucleophile I->J POI Ligand K Final PROTAC Molecule (POI Ligand-PEG8-E3 Ligase Ligand) J->K

Caption: PROTAC Synthesis Workflow using this compound.

This diagram illustrates a potential synthetic route where the hydroxyl group of this compound is first activated and coupled to an E3 ligase ligand. Subsequently, the benzyl protecting group is removed, and the newly formed hydroxyl group is activated for coupling with the protein of interest (POI) ligand to yield the final PROTAC molecule. The modular nature of this synthesis allows for the generation of a library of PROTACs with varying ligands.

Conclusion

This compound is a valuable synthetic tool for researchers in drug development and bioconjugation due to its well-defined reactive sites. The terminal hydroxyl group offers a versatile point for chemical modification and conjugation, while the stable benzyl ether provides a reliable protecting group, enabling regioselective synthesis. The protocols and workflow presented in this guide provide a foundational understanding for the practical application of this important molecule.

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Protocol for Conjugating Benzyl-PEG8-alcohol to a VHL Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed protocol for the conjugation of a Benzyl-PEG8-alcohol linker to a von Hippel-Lindau (VHL) E3 ligase ligand. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to induce the degradation of specific target proteins. The described method utilizes the Mitsunobu reaction to form a stable ether linkage between the PEG linker and a hydroxyl group on the VHL ligand.

Introduction

PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A PROTAC molecule consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase (such as VHL), and a chemical linker that connects the two. The linker plays a crucial role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This protocol focuses on the conjugation of this compound, a commonly used polyethylene glycol (PEG) linker, to a VHL ligand. The hydroxyl group on the VHL ligand, typically on the hydroxyproline (Hyp) residue or a phenolic moiety, serves as the attachment point. The Mitsunobu reaction is an effective method for this conjugation, as it allows for the formation of an ether bond under mild conditions with a high degree of control.

Signaling Pathway and Experimental Workflow

The overall goal of this protocol is to synthesize a VHL ligand-linker conjugate, a key building block for a PROTAC. The subsequent steps would involve deprotection of the benzyl group from the PEG linker and conjugation to a ligand for a protein of interest.

PROTAC Synthesis Workflow cluster_0 VHL Ligand-Linker Conjugation cluster_1 PROTAC Assembly VHL_ligand VHL Ligand (with -OH group) Mitsunobu Mitsunobu Reaction (PPh3, DIAD) VHL_ligand->Mitsunobu PEG_linker This compound PEG_linker->Mitsunobu VHL_PEG_conjugate VHL-PEG8-Benzyl Conjugate Mitsunobu->VHL_PEG_conjugate Purification Purification (RP-HPLC) VHL_PEG_conjugate->Purification Deprotection Benzyl Deprotection (e.g., Hydrogenolysis) Characterization Characterization (NMR, MS) Purification->Characterization Characterization->Deprotection Conjugation Conjugation Reaction Deprotection->Conjugation POI_ligand Protein of Interest Ligand (with reactive group) POI_ligand->Conjugation Final_PROTAC Final PROTAC Molecule Conjugation->Final_PROTAC

Figure 1. Workflow for PROTAC synthesis.

Materials and Reagents

ReagentSupplierGrade
VHL Ligand (e.g., VH032 or similar analog with a free hydroxyl group)Commercially available or synthesized in-house≥95%
This compoundCommercially available≥95%
Triphenylphosphine (PPh3)Sigma-Aldrich99%
Diisopropyl azodicarboxylate (DIAD)Sigma-Aldrich94%
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich≥99.9%, inhibitor-free
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Acetonitrile (ACN)Fisher ScientificHPLC Grade
Water, HPLC GradeFisher ScientificHPLC Grade
Trifluoroacetic acid (TFA)Sigma-Aldrich≥99%
Saturated aqueous sodium bicarbonate (NaHCO3)Fisher ScientificReagent Grade
BrineFisher ScientificReagent Grade
Anhydrous sodium sulfate (Na2SO4)Fisher ScientificReagent Grade

Experimental Protocol: Mitsunobu Reaction

This protocol describes the conjugation of this compound to the hydroxyproline moiety of a VHL ligand.

Mitsunobu Reaction Mechanism reagents PPh3 DIAD intermediate1 [Ph3P-O-VHL]+ reagents:f0->intermediate1 Activates intermediate2 BnO-PEG8-O- reagents:f1->intermediate2 Deprotonates vhl VHL-OH vhl->intermediate1 peg BnO-PEG8-OH peg->intermediate2 product VHL-O-PEG8-OBn intermediate1->product byproducts Ph3P=O + DIAD-H2 intermediate1->byproducts intermediate2->intermediate1 SN2 Attack

Figure 2. Simplified Mitsunobu reaction.

1. Preparation of Reactants:

  • Dissolve the VHL ligand (1.0 eq.) and this compound (1.2 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The concentration should be approximately 0.1 M with respect to the VHL ligand.

  • In a separate container, prepare a solution of triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the reaction flask containing the VHL ligand and PEG linker to 0 °C using an ice bath.

2. Reaction Execution:

  • To the cooled solution of the VHL ligand and PEG linker, add the triphenylphosphine solution dropwise with stirring.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) to the reaction mixture dropwise over 10-15 minutes. Ensure the internal temperature remains below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

3. Work-up and Extraction:

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Redissolve the residue in dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • The crude product is purified by reverse-phase preparative high-performance liquid chromatography (RP-HPLC).

RP-HPLC Purification Parameters
Column C18, 5 µm, 100 Å, 21.2 x 150 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 20 mL/min
Detection 220 nm and 254 nm
  • Collect fractions containing the desired product and confirm their identity by LC-MS.

  • Combine the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the purified VHL-PEG8-Benzyl conjugate as a white solid.

Data Presentation and Characterization

The successful synthesis of the VHL-PEG8-Benzyl conjugate should be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Expected Analytical Data

AnalysisExpected Result
LC-MS (ESI+) Calculated mass [M+H]+ for the VHL-PEG8-Benzyl conjugate.
¹H NMR Appearance of characteristic peaks for the PEG linker (e.g., signals around 3.6 ppm) and the benzyl group (e.g., signals around 7.3 ppm), along with the signals corresponding to the VHL ligand.
Purity (analytical HPLC) ≥95%

Conclusion

This protocol provides a reliable and reproducible method for the conjugation of this compound to a VHL ligand using the Mitsunobu reaction. The resulting VHL-PEG8-Benzyl conjugate is a key intermediate in the synthesis of PROTACs. The detailed purification and characterization steps ensure the high quality of the final product, which is essential for its subsequent use in drug discovery and development. This methodology can be adapted for various VHL ligand analogs and other PEG linkers with a terminal alcohol.

Application Notes and Protocols for Solid-Phase PROTAC Synthesis Using Benzyl-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][][3] A typical PROTAC is composed of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][4][5] The linker's length and composition are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[5][6] Polyethylene glycol (PEG) linkers are frequently employed to enhance the aqueous solubility and cell permeability of PROTACs.[5][7][8][9]

Solid-phase synthesis offers a significant advantage for the rapid and efficient construction of PROTAC libraries.[4][5] By immobilizing one of the PROTAC components on a solid support, purification is simplified, and excess reagents can be used to drive reactions to completion.[5][10] This document provides detailed application notes and protocols for the use of Benzyl-PEG8-alcohol, a PEG-based linker, in the solid-phase synthesis of PROTACs.

Overview of this compound

This compound is a bifunctional linker featuring a terminal hydroxyl group and a benzyl-protected ether at the other end. The PEG8 chain provides a desirable spacer length and hydrophilicity for many PROTAC applications. The terminal alcohol allows for versatile conjugation to a solid support or one of the ligands, while the benzyl group serves as a stable protecting group that can be removed under specific conditions.

Structure of this compound:

Solid-Phase Synthesis Strategy

The general strategy for incorporating this compound into a solid-phase PROTAC synthesis involves the following key steps:

  • Immobilization: Attachment of either the E3 ligase ligand or the POI ligand to a suitable solid support (resin).

  • Linker Coupling: Attachment of the this compound linker to the immobilized ligand.

  • Benzyl Deprotection: Removal of the benzyl protecting group to expose a terminal alcohol.

  • Second Ligand Coupling: Coupling of the second ligand (either POI or E3 ligase ligand) to the deprotected linker.

  • Cleavage and Purification: Cleavage of the completed PROTAC from the solid support and subsequent purification.

Experimental Protocols

Materials and Reagents
  • Resin (e.g., Aminomethylated polystyrene resin, Wang resin)

  • This compound

  • E3 Ligase Ligand (with a suitable functional group for immobilization, e.g., carboxylic acid)

  • POI Ligand (with a suitable functional group for coupling, e.g., carboxylic acid)

  • Coupling reagents (e.g., HATU, HBTU, HOBt, DIPCDI)

  • Bases (e.g., DIPEA, Et3N)

  • Solvents (e.g., DMF, DCM, NMP)

  • Deprotection reagents (e.g., Pd/C, H2 or TFA)

  • Cleavage cocktail (e.g., TFA/TIPS/H2O)

  • Standard laboratory glassware and solid-phase synthesis reaction vessels

Protocol 1: Immobilization of E3 Ligase Ligand (Example: Pomalidomide)

This protocol describes the immobilization of a pomalidomide derivative with a carboxylic acid handle onto an aminomethylated polystyrene resin.

  • Resin Swelling: Swell the aminomethylated polystyrene resin (1 g, loading capacity e.g., 0.5 mmol/g) in DMF (10 mL) for 30 minutes in a solid-phase reaction vessel.

  • Ligand Activation: In a separate flask, dissolve the pomalidomide-carboxylic acid derivative (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF (5 mL). Add DIPEA (6 eq.) to the solution and stir for 5 minutes.

  • Coupling: Drain the DMF from the swollen resin and add the activated ligand solution. Shake the reaction vessel at room temperature for 16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 1 hour. Wash as described above.

Protocol 2: Attachment of this compound Linker

This protocol details the coupling of the this compound linker to the immobilized pomalidomide.

  • Resin Swelling: Swell the pomalidomide-functionalized resin in DMF (10 mL) for 30 minutes.

  • Linker Activation and Coupling: To the swollen resin, add a solution of this compound (3 eq.), and a coupling reagent such as DIPCDI (3 eq.) in DMF. If coupling to a hydroxyl group on the immobilized ligand, an activating agent like DMAP (0.1 eq.) can be added. Shake the mixture at room temperature for 24 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Benzyl Group Deprotection

This step is crucial to unmask the terminal hydroxyl group of the PEG linker. Palladium-catalyzed hydrogenolysis is a common method.

  • Resin Swelling: Swell the resin in a suitable solvent mixture such as THF/MeOH (1:1, 10 mL).

  • Hydrogenolysis: Add Pd/C (10 mol%) to the resin suspension. Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction for completeness (typically 12-24 hours).

  • Washing: Filter off the catalyst and wash the resin with THF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Alternative acidic deprotection using TFA may be possible but could lead to premature cleavage from acid-labile resins like Wang resin.[10]

Protocol 4: Coupling of the POI Ligand

This protocol describes the coupling of a POI ligand with a carboxylic acid handle to the newly exposed hydroxyl group on the linker.

  • Resin Swelling: Swell the deprotected resin in DMF (10 mL) for 30 minutes.

  • Ligand Activation: In a separate flask, activate the POI-carboxylic acid ligand (3 eq.) using HATU (2.9 eq.) and DIPEA (6 eq.) in DMF (5 mL).

  • Coupling: Add the activated POI ligand solution to the resin and shake at room temperature for 16 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 5: Cleavage of the PROTAC from Resin

The final step is to cleave the synthesized PROTAC from the solid support.

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin used. For many acid-labile resins, a mixture of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water is effective.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin) and shake at room temperature for 2-4 hours.

  • PROTAC Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the precipitate, decant the ether, and dry the crude product. Purify the PROTAC using reverse-phase HPLC.

Data Presentation

The following tables summarize representative quantitative data for a solid-phase PROTAC synthesis campaign using this compound. These values are illustrative and will vary depending on the specific ligands and reaction conditions.

Table 1: Resin Loading and Coupling Efficiencies

StepParameterAnalytical MethodRepresentative Value
E3 Ligand ImmobilizationResin LoadingUV-Vis Spectroscopy / Gravimetric0.45 mmol/g
Linker CouplingCoupling EfficiencyKaiser Test / TNBS Test>95%
POI Ligand CouplingCoupling EfficiencyKaiser Test / TNBS Test>90%

Table 2: Final PROTAC Characterization

ParameterAnalytical MethodRepresentative Value
Crude PurityAnalytical HPLC70-85%
Purified YieldMass Measurement10-25%
Final PurityAnalytical HPLC>98%
Molecular Weight (Observed)LC-MSConforms to expected mass
Structure Confirmation¹H NMR, ¹³C NMRConforms to expected structure

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Solid-Phase PROTAC Synthesis Workflow

SPPS_Workflow cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification Resin Solid Support (Resin) Immobilized_Ligand Immobilized E3 Ligase Ligand Resin->Immobilized_Ligand 1. Ligand Coupling Linker_Attached Linker Attached (Benzyl-Protected) Immobilized_Ligand->Linker_Attached 2. This compound Coupling Deprotected_Linker Deprotected Linker (Free Alcohol) Linker_Attached->Deprotected_Linker 3. Benzyl Deprotection Full_PROTAC_Resin Full PROTAC on Resin Deprotected_Linker->Full_PROTAC_Resin 4. POI Ligand Coupling Cleavage 5. Cleavage from Resin Full_PROTAC_Resin->Cleavage Crude_PROTAC Crude PROTAC Cleavage->Crude_PROTAC Purified_PROTAC Purified PROTAC Crude_PROTAC->Purified_PROTAC HPLC Purification

Caption: Workflow for solid-phase PROTAC synthesis using this compound.

PI3K/AKT/mTOR Signaling Pathway (Example Target Pathway)

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Degradation Degradation PI3K->Degradation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PROTAC PI3K PROTAC PROTAC->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by a PI3K PROTAC.

Conclusion

The use of this compound in solid-phase PROTAC synthesis provides a versatile and efficient method for generating novel protein degraders. The protocols and data presented herein offer a comprehensive guide for researchers to design and execute their own solid-phase PROTAC synthesis campaigns. The ability to rapidly synthesize and purify PROTACs using these methods will undoubtedly accelerate the discovery and development of new therapeutics based on targeted protein degradation.

References

Application of Benzyl-PEG8-alcohol in Cell-Based Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[2][3]

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that is essential for protein degradation.[4]

Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their ability to enhance the solubility and drug-like properties of PROTACs.[5][6] Benzyl-PEG8-alcohol is a specific, monodisperse PEG linker that provides an 8-unit PEG chain with a terminal benzyl group for attachment to one ligand and a hydroxyl group for linkage to the other.[7] This application note provides a detailed overview and protocols for the use of this compound and similar PEG8-containing linkers in the development and evaluation of PROTACs in cell-based assays.

The Role of the Benzyl-PEG8 Linker in PROTAC Design

The 8-unit PEG chain of this compound offers a balance of flexibility and hydrophilicity. This is crucial for several reasons:

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor aqueous solubility. The PEG chain improves their solubility in physiological environments.

  • Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG chain can allow the PROTAC to adopt conformations that mask its polar surface area, facilitating passage across the cell membrane.[8]

  • Optimal Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex.[9] An optimal linker allows the POI and E3 ligase to come together in a conformation that is favorable for the transfer of ubiquitin to the POI.[4]

The benzyl group provides a stable aromatic moiety for conjugation, often to the E3 ligase ligand, while the terminal alcohol can be functionalized for attachment to the POI ligand.[5]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This initiates a cascade of events leading to the degradation of the target protein.

PROTAC_Pathway cluster_cell Cell Cytoplasm PROTAC PROTAC (Benzyl-PEG8 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Ub_POI Ub-Ub-Ub-POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

PROTAC-mediated protein degradation pathway.

Quantitative Data from Cell-Based Assays

The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[10] The following table summarizes representative data for a potent PROTAC, GP262, which utilizes a flexible PEG linker to dually target PI3K and mTOR for degradation.[11]

PROTAC IDTarget ProteinE3 Ligase RecruitedCell LineAssay MethodDC50 (nM)Dmax (%)Reference
GP262 PI3KVHLMDA-MB-231Western Blot42.23 - 227.4>70[11]
GP262 mTORVHLMDA-MB-231Western Blot45.4>70[11]
GP262 PI3KγVHLTHP-1Western Blot88.4>70[11]

Experimental Protocols

A comprehensive evaluation of a PROTAC involves a series of cell-based assays to confirm its mechanism of action and quantify its degradation efficiency.

Western Blot for Quantifying Protein Degradation

This is the most common method for measuring the reduction in target protein levels.[12]

WB_Workflow A 1. Cell Seeding & Treatment - Plate cells (e.g., MDA-MB-231) - Treat with PROTAC concentrations (e.g., 0-1000 nM for 24h) B 2. Cell Lysis - Wash with ice-cold PBS - Lyse with RIPA buffer + protease inhibitors A->B C 3. Protein Quantification - BCA or Bradford assay B->C D 4. SDS-PAGE - Denature proteins - Separate by size C->D E 5. Protein Transfer - Transfer to PVDF or nitrocellulose membrane D->E F 6. Immunoblotting - Block membrane - Incubate with primary Ab (anti-POI) - Incubate with HRP-secondary Ab E->F G 7. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Quantify band intensity - Normalize to loading control F->G H 8. Data Plotting - Calculate % degradation vs. control - Determine DC50 and Dmax G->H

Workflow for Western blot analysis of PROTAC-mediated degradation.

Protocol:

  • Cell Seeding and Treatment: Plate cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and add Laemmli sample buffer.[13]

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[13]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection and Analysis:

    • Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.[12]

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control and plot the results to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to provide evidence of the PROTAC-induced ternary complex formation.[11]

CoIP_Workflow A 1. Cell Treatment - Treat cells with PROTAC and proteasome inhibitor (e.g., MG132) B 2. Cell Lysis - Use non-denaturing lysis buffer A->B C 3. Immunoprecipitation (IP) - Incubate lysate with Ab against E3 ligase (e.g., anti-VHL) - Capture with Protein A/G beads B->C D 4. Washing - Wash beads to remove non-specific binders C->D E 5. Elution - Elute protein complexes from beads D->E F 6. Western Blot Analysis - Probe eluate for the Protein of Interest (POI) E->F G Result Interpretation - Band for POI in PROTAC-treated sample confirms ternary complex F->G

Co-Immunoprecipitation workflow to detect ternary complex formation.

Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to be effective. It is often beneficial to pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours to allow the ternary complex to accumulate.[4]

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[4]

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate the lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI overnight at 4°C.[4]

    • Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads using a low-pH buffer or by boiling in sample buffer.[4]

  • Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of the POI and the E3 ligase. The presence of the POI in the E3 ligase immunoprecipitate (and vice versa) in the PROTAC-treated sample indicates the formation of the ternary complex.[11]

NanoBRET™ Assay for Live-Cell Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time, quantitative measurement of protein-protein interactions in living cells.[14]

NanoBRET_Workflow A 1. Cell Engineering - Express POI-NanoLuc (donor) - Express E3 Ligase-HaloTag (acceptor) B 2. Cell Plating & Labeling - Plate cells in 96-well plate - Add HaloTag ligand (fluorescent acceptor) A->B C 3. PROTAC Treatment - Add serial dilutions of PROTAC B->C D 4. Substrate Addition - Add NanoLuc substrate (furimazine) C->D E 5. Signal Detection - Measure donor (460nm) and acceptor (618nm) emissions D->E F 6. Data Analysis - Calculate NanoBRET ratio (Acceptor/Donor) - Determine EC50 for complex formation E->F

NanoBRET™ assay workflow for live-cell ternary complex analysis.

Protocol:

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with plasmids expressing the POI fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to HaloTag® (the BRET acceptor).[15]

  • Assay Plate Setup: Seed the transfected cells into a white, 96-well assay plate.

  • Labeling and Treatment:

    • Add the HaloTag® NanoBRET® 618 Ligand (the fluorescent acceptor) to the cells.[15]

    • Treat the cells with serial dilutions of the PROTAC.

  • Detection: Add the Nano-Glo® Live Cell Substrate.

  • Measurement: Measure the donor emission (at ~460 nm) and the acceptor emission (at >600 nm) using a luminometer equipped with the appropriate filters.[15]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.[15]

Conclusion

PROTACs utilizing this compound and similar PEG linkers are powerful tools for inducing targeted protein degradation. The physicochemical properties imparted by the PEG linker are crucial for achieving potent cellular activity. A systematic evaluation using a combination of cell-based assays, such as Western blotting, co-immunoprecipitation, and NanoBRET™, is essential to quantify the degradation efficiency and confirm the mechanism of action of these molecules. The protocols and data presented in this application note provide a comprehensive guide for researchers in the rational design and characterization of novel PROTAC degraders.

References

Application Note: Monitoring Benzyl-PEG8-alcohol Conjugation Reactions by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for monitoring the progress of a Benzyl-PEG8-alcohol conjugation reaction with a model peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules such as peptides, proteins, or small drugs, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. Monitoring the conjugation reaction is crucial to optimize reaction conditions, determine reaction completion, and ensure the quality and purity of the final product.[1][2] High-performance liquid chromatography (HPLC) is a powerful analytical technique for this purpose, offering high resolution and sensitivity.[3][4]

This application note details a reverse-phase HPLC (RP-HPLC) method for monitoring the conjugation of this compound to a model peptide. The benzyl group on the PEG reagent provides a UV chromophore, allowing for straightforward detection.[] RP-HPLC separates the reactants and products based on their hydrophobicity. The starting peptide is typically polar, while the this compound is more hydrophobic. The resulting PEGylated peptide will be significantly more hydrophobic than the starting peptide, leading to a longer retention time on an RP-HPLC column.[6]

Experimental Protocol

Materials and Reagents
  • This compound

  • Model Peptide (with a primary amine, e.g., Lysine residue)

  • Coupling agents (e.g., DCC/NHS or similar, if conjugating to a carboxylic acid) or an appropriate activation method for the alcohol group.

  • Reaction Buffer: 50 mM borate buffer, pH 8.5[7]

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water

  • HPLC Mobile Phase A: 0.1% TFA in HPLC-grade water

  • HPLC Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile[8]

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[8][9]

Conjugation Reaction
  • Dissolve the model peptide in the reaction buffer to a final concentration of 1 mg/mL.

  • Dissolve the this compound in the reaction buffer to achieve a 5-fold molar excess relative to the peptide.

  • Activation Step (if required): If the conjugation chemistry requires activation of the alcohol on the this compound (e.g., conversion to a tosylate or mesylate), perform this step according to standard organic chemistry protocols prior to adding it to the peptide solution. Alternatively, if coupling to a carboxylic acid on the peptide, add appropriate coupling agents (e.g., DCC/NHS).

  • Initiate the conjugation reaction by adding the activated this compound solution to the peptide solution.

  • Incubate the reaction mixture at room temperature with gentle stirring.

  • Withdraw aliquots (e.g., 10 µL) from the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Immediately quench the reaction in the withdrawn aliquots by diluting them 1:10 with the quenching solution.[8] This acidification will stop the reaction.

  • Store the quenched samples at 4°C until HPLC analysis.

HPLC Analysis
  • System Setup:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column.[8][9]

    • Column Temperature: 45°C[8]

    • Flow Rate: 1.0 mL/min[8]

    • Detection Wavelength: 220 nm and 254 nm (220 nm for the peptide bond and 254 nm for the benzyl group).[8][10]

    • Injection Volume: 20 µL

  • Gradient Elution:

    • Set up a linear gradient as described in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 10 minutes before the first injection.

    Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)
0955
253565
30595
35595
40955
45955
  • Analysis:

    • Inject the quenched and diluted samples from each time point onto the HPLC system.

    • Record the chromatograms.

Data Presentation and Interpretation

The progress of the conjugation reaction is monitored by observing the changes in the HPLC chromatogram over time.

  • t=0 hours: The chromatogram will show two main peaks corresponding to the unreacted peptide (typically eluting earlier due to higher polarity) and the this compound.

  • Intermediate time points: A new peak corresponding to the PEGylated peptide will appear. This peak will have a longer retention time than the unreacted peptide due to the increased hydrophobicity from the attached Benzyl-PEG8 moiety.[6] The peak area of the reactants will decrease, while the peak area of the product will increase.

  • Reaction completion: The reaction is considered complete when the peak corresponding to the limiting reactant (usually the peptide) is no longer detectable or its area remains constant over subsequent time points.

The percentage of conjugation can be calculated based on the peak areas of the unreacted peptide and the PEGylated peptide.

Table 2: Representative HPLC Data for Monitoring this compound Conjugation

Time Point (hours)Retention Time - Peptide (min)Peak Area - PeptideRetention Time - PEGylated Peptide (min)Peak Area - PEGylated Peptide% Conjugation*
010.21,500,000-00%
110.21,050,00018.5450,00030%
210.2750,00018.5750,00050%
410.2375,00018.51,125,00075%
810.275,00018.51,425,00095%
2410.2< 15,000 (below LOQ)18.51,485,000>99%

* % Conjugation = [Peak Area (PEGylated Peptide) / (Peak Area (Peptide) + Peak Area (PEGylated Peptide))] x 100

Visualizations

Conjugation_Reaction_Workflow cluster_reaction Conjugation Reaction cluster_sampling Sample Preparation cluster_analysis Analysis Peptide Model Peptide Reaction Incubation (t = 0, 1, 2, 4, 8, 24h) Peptide->Reaction PEG Activated this compound PEG->Reaction Aliquots Withdraw Aliquots Reaction->Aliquots Quench Quench Reaction (10% TFA) Aliquots->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Data Interpretation (% Conjugation) HPLC->Data

Caption: Experimental workflow for monitoring the this compound conjugation reaction.

HPLC_Separation_Principle cluster_input Reaction Mixture cluster_output HPLC Elution Profile Reactant1 Unreacted Peptide (More Polar) HPLC_Column C18 Column (Hydrophobic Stationary Phase) Reactant1->HPLC_Column Reactant2 Excess this compound (Hydrophobic) Reactant2->HPLC_Column Product PEGylated Peptide (Very Hydrophobic) Product->HPLC_Column Peak1 Early Elution (Unreacted Peptide) Peak2 Late Elution (PEGylated Peptide) Peak3 Intermediate/Late Elution (Excess PEG) HPLC_Column->Peak1 Weak Interaction HPLC_Column->Peak2 Strong Interaction HPLC_Column->Peak3

Caption: Principle of RP-HPLC separation for the conjugation reaction mixture.

References

Application Notes and Protocols for Developing Brain-Penetrant PROTACs Using Benzyl-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A key challenge in applying this technology to central nervous system (CNS) disorders is the development of PROTACs that can efficiently cross the blood-brain barrier (BBB). The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting ligand, plays a critical role in determining the physicochemical properties of the molecule, including its ability to penetrate the brain.[3]

Polyethylene glycol (PEG) linkers, such as Benzyl-PEG8-alcohol, are frequently employed in PROTAC design to enhance solubility and optimize pharmacokinetic properties.[1][4] The inclusion of a PEG chain can influence a PROTAC's conformational flexibility and intramolecular hydrogen bonding, which may facilitate BBB penetration despite the typically high molecular weight of these molecules.[5] These application notes provide a comprehensive guide to the conceptual framework and experimental protocols for developing brain-penetrant PROTACs, with a focus on the potential application of a this compound linker.

The Role of this compound in PROTAC Design

This compound is a bifunctional linker that can be incorporated into a PROTAC structure. The benzyl group can serve as a handle for attachment to either the target protein ligand or the E3 ligase ligand, while the terminal alcohol can be functionalized for connection to the other half of the chimera. The eight-unit PEG chain offers a balance of hydrophilicity and length, which can be crucial for achieving the desired spatial orientation between the target protein and the E3 ligase for efficient ubiquitination, while also influencing the overall properties relevant for brain penetration.

Quantitative Data Summary

Due to the proprietary nature of early-stage drug discovery and the limited availability of public data on specific PROTACs utilizing a this compound linker, the following tables present a summary of key quantitative parameters for a hypothetical brain-penetrant PROTAC, designated as CNS-PROTAC-1. This data is for illustrative purposes to guide researchers in their data presentation.

Table 1: In Vitro Degradation Profile of CNS-PROTAC-1

ParameterValueCell LineTarget Protein
DC50 50 nMU87 GlioblastomaTarget X
Dmax >90%U87 GlioblastomaTarget X
Time to Dmax 16 hoursU87 GlioblastomaTarget X

Table 2: Brain Penetration and Pharmacokinetic Properties of CNS-PROTAC-1

ParameterValueSpeciesMethod
Kp,uu (Brain/Plasma) 0.8MouseIn vivo microdialysis
In Vitro BBB Pe (10⁻⁶ cm/s) 5.2hCMEC/D3Transwell assay
Plasma Half-life (t½) 6 hoursMouseIV administration
Oral Bioavailability (F%) 30%MouseOral gavage

Signaling Pathway: Targeting a Kinase in Glioblastoma

The following diagram illustrates a simplified signaling pathway that could be targeted by a brain-penetrant PROTAC in glioblastoma. In this example, the PROTAC is designed to degrade a hypothetical kinase ("Target Kinase X") that is crucial for tumor cell proliferation and survival.

Signaling_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Target Kinase X Target Kinase X Receptor Tyrosine Kinase->Target Kinase X Activates Downstream Signaling Downstream Signaling Target Kinase X->Downstream Signaling Phosphorylates Proteasome Proteasome Target Kinase X->Proteasome Degraded by Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes PROTAC PROTAC PROTAC->Target Kinase X Binds E3 Ligase E3 Ligase PROTAC->E3 Ligase Recruits Ubiquitin Ubiquitin E3 Ligase->Ubiquitin Transfers Ubiquitin->Target Kinase X Tags for Degradation

Caption: PROTAC-mediated degradation of Target Kinase X in a cancer signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments in the development and evaluation of brain-penetrant PROTACs.

General Experimental Workflow

The development of a brain-penetrant PROTAC follows a logical progression from synthesis to in vivo validation.

Experimental_Workflow A PROTAC Synthesis (incorporating this compound) B In Vitro Degradation Assay (Western Blot) A->B C In Vitro BBB Permeability Assay (Transwell Model) B->C D In Vivo Pharmacokinetics (Brain and Plasma Concentration) C->D F Target Engagement & PD Biomarkers D->F E In Vivo Efficacy Study (Animal Model of CNS Disease) F->E

Caption: General workflow for developing and testing a brain-penetrant PROTAC.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol provides a general strategy for synthesizing a PROTAC. The specific reaction conditions will need to be optimized based on the nature of the target protein ligand and the E3 ligase ligand.

Materials:

  • This compound

  • Target protein ligand with a suitable functional group (e.g., carboxylic acid, amine)

  • E3 ligase ligand with a suitable functional group (e.g., amine, alcohol)

  • Coupling reagents (e.g., HATU, EDC/HOBt)

  • Activating agents (e.g., MsCl, TsCl)

  • Appropriate solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel, HPLC)

Procedure:

  • Functionalization of this compound:

    • If the target or E3 ligase ligand has a carboxylic acid, the alcohol group of this compound can be converted to a leaving group (e.g., mesylate or tosylate) using mesyl chloride or tosyl chloride in the presence of a base like triethylamine.

    • Alternatively, the alcohol can be oxidized to a carboxylic acid for subsequent amide coupling.

  • Coupling to the First Ligand:

    • React the functionalized Benzyl-PEG8-linker with the first ligand (either the target protein or E3 ligase ligand).

    • For amide bond formation, use standard peptide coupling reagents like HATU or EDC/HOBt in a solvent such as DMF.

    • For ether formation (if one of the ligands has a hydroxyl group and the linker has a leaving group), use a base like sodium hydride in an appropriate solvent.

  • Deprotection (if necessary):

    • If the benzyl group is used as a protecting group for an acid or other functional group on the linker, it can be removed at this stage (e.g., by hydrogenolysis).

  • Coupling to the Second Ligand:

    • The intermediate from step 2, which now contains the first ligand and the functionalized PEG linker, is then reacted with the second ligand using appropriate coupling chemistry as described in step 2.

  • Purification and Characterization:

    • Purify the final PROTAC using flash chromatography or preparative HPLC.

    • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This protocol assesses the ability of a PROTAC to cross a cellular model of the BBB.

Materials:

  • hCMEC/D3 cells (or other suitable brain endothelial cell line)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium and supplements

  • Test PROTAC and control compounds (e.g., caffeine - high permeability, lucifer yellow - low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding:

    • Coat the Transwell inserts with collagen.

    • Seed hCMEC/D3 cells onto the apical side of the inserts and culture until a confluent monolayer is formed, as confirmed by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayer with transport buffer (e.g., HBSS).

    • Add the test PROTAC and control compounds to the apical (donor) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification:

    • Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pe) using the following formula: Pe = (d[Q]/dt) / (A * C0), where d[Q]/dt is the flux of the compound across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.[6][7]

Materials:

  • Cancer cell line expressing the target protein (e.g., U87 for glioblastoma)

  • Test PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Conclusion

The development of brain-penetrant PROTACs holds immense promise for treating a wide range of CNS diseases. The strategic use of linkers, such as this compound, is a key aspect of designing molecules with the appropriate physicochemical properties for BBB penetration and potent target degradation. The protocols and guidelines presented here provide a framework for the rational design and rigorous evaluation of novel brain-penetrant PROTACs. While specific data for PROTACs containing this compound is not yet widely available in the public domain, the methodologies described will be invaluable for researchers venturing into this exciting and challenging area of drug discovery.

References

Application Notes and Protocols for the Activation of Benzyl-PEG8-alcohol's Terminal Hydroxyl Group for Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzyl-PEG8-alcohol is a heterobifunctional linker commonly used in bioconjugation and the development of advanced drug delivery systems, including Proteolysis Targeting Chimeras (PROTACs). The molecule features a stable benzyl ether at one terminus and a reactive primary alcohol at the other. The polyethylene glycol (PEG) chain enhances solubility and provides a flexible spacer. To conjugate this linker to biomolecules or small molecule drugs, the terminal hydroxyl group must first be "activated" to transform it into a reactive functional group that is susceptible to nucleophilic attack. This document provides detailed application notes and protocols for the most common methods of activating the terminal alcohol of this compound for subsequent conjugation reactions.

Application Notes: Methods for Activating Terminal Alcohols

The choice of activation chemistry is critical and depends on the target nucleophile (e.g., amine, thiol), the stability of the molecule to be conjugated, and the desired linkage chemistry. Below are three primary methods for activating the terminal hydroxyl group of this compound.

Conversion to Sulfonate Esters (Tosylates and Mesylates)

Activation of the terminal alcohol to a tosylate (-OTs) or mesylate (-OMs) is a robust method that converts the hydroxyl into an excellent leaving group. This allows for efficient nucleophilic substitution by primary amines, thiols, or other nucleophiles.

  • Chemistry: The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA) or pyridine. The base neutralizes the HCl byproduct.[1] The resulting sulfonate ester is highly susceptible to SN2 displacement.

  • Advantages:

    • Forms stable, well-defined activated intermediates.

    • Tosylates and mesylates are good leaving groups, leading to efficient conjugation.[1]

    • The reaction conditions are generally mild.

  • Disadvantages:

    • The reagents (sulfonyl chlorides) are moisture-sensitive.

    • The reaction can sometimes be slow, requiring overnight stirring.[2]

    • Potential for side reactions if other nucleophilic groups are present on the starting material.

Activation with N,N'-Disuccinimidyl Carbonate (DSC)

This method activates the terminal alcohol to form a highly reactive N-hydroxysuccinimidyl (NHS) carbonate. This group is particularly effective for reactions with primary amines, forming a stable carbamate linkage.

  • Chemistry: The alcohol reacts with DSC in the presence of a base like pyridine or triethylamine.[3] The reaction forms an activated PEG-NHS carbonate that readily reacts with primary amines at physiological to slightly basic pH.[4][5]

  • Advantages:

    • High reactivity towards primary amines.[]

    • Forms a stable carbamate bond.

    • DSC is a safer alternative to phosgene-based reagents.[7]

  • Disadvantages:

    • The activated NHS-carbonate is highly susceptible to hydrolysis, requiring anhydrous reaction conditions and prompt use after preparation.[4]

    • DSC and the activated intermediate are moisture-sensitive.[3]

Activation with 1,1'-Carbonyldiimidazole (CDI)

CDI is a reagent used to activate alcohols to form an imidazole carbamate. This intermediate can then react with nucleophiles, most commonly primary amines, to form a carbamate linkage.

  • Chemistry: The alcohol reacts with CDI in an anhydrous solvent. The reaction forms a PEG-imidazole carbamate intermediate and releases imidazole. This activated PEG can then be reacted with a primary amine.[8]

  • Advantages:

    • CDI is a solid reagent that is relatively easy to handle compared to other activating agents.[8]

    • The reaction byproducts (imidazole and CO₂) are generally easy to remove.[9]

  • Disadvantages:

    • The imidazole carbamate intermediate can be less reactive than an NHS ester, sometimes requiring longer reaction times or heating.

    • Excess CDI can react with the target nucleophile, so it must be removed or quenched before conjugation.[10]

Quantitative Data Summary

The following table summarizes key parameters for the different activation methods. Yields are representative for PEG alcohols and may vary for this compound depending on reaction scale and purity of reagents.

Activation MethodActivating ReagentTarget NucleophileTypical Molar Ratio (PEG-OH:Reagent:Base)Typical Solvent(s)Typical Reaction TimeActivated Intermediate StabilityRepresentative Yield
Tosylation p-Toluenesulfonyl Chloride (TsCl)Amines, Thiols1 : 1.2 : 1.5Dichloromethane (DCM), Pyridine4-24 hoursHigh (Stable solid)>90%
Mesylation Methanesulfonyl Chloride (MsCl)Amines, Thiols1 : 1.2 : 1.5Dichloromethane (DCM)2-12 hoursHigh (Stable oil/solid)>95%
DSC Activation N,N'-Disuccinimidyl Carbonate (DSC)Primary Amines1 : 1.5 : 1.5Acetonitrile, DCM, DMF4-24 hoursLow (Moisture sensitive)85-95%
CDI Activation 1,1'-Carbonyldiimidazole (CDI)Primary Amines1 : 1.5 : (none required)Tetrahydrofuran (THF), DMF1-4 hoursModerate (Moisture sensitive)~90%

Experimental Workflows and Reaction Mechanisms

Overall Experimental Workflow

G cluster_0 Activation Stage cluster_1 Purification Stage cluster_2 Conjugation Stage A This compound B Add Activating Reagent (e.g., TsCl, DSC, CDI) + Base (if needed) A->B C Reaction in Anhydrous Solvent B->C D Activated Benzyl-PEG8 (e.g., -OTs, -O-NHS, -O-Im) C->D E Precipitation in Cold Diethyl Ether D->E F Filtration & Washing E->F G Drying under Vacuum F->G H Dissolve Activated PEG & Amine-Molecule G->H I Reaction in Appropriate Buffer (pH 7-9) H->I J Purification of Conjugate (e.g., Dialysis, HPLC) I->J

Caption: General workflow for activation, purification, and conjugation.

Activation Reaction Mechanisms

G Activation Mechanisms cluster_tosyl Tosylation cluster_dsc DSC Activation cluster_cdi CDI Activation PEG-OH PEG-OH PEG-OTs PEG-OTs PEG-OH->PEG-OTs  TsCl, Base - Base·HCl PEG-OH_dsc PEG-OH PEG-O-CO-NHS PEG-O-CO-NHS PEG-OH_dsc->PEG-O-CO-NHS  DSC, Base - NHS - Base·HCl PEG-OH_cdi PEG-OH PEG-O-CO-Im PEG-O-CO-Im PEG-OH_cdi->PEG-O-CO-Im  CDI - Imidazole - CO₂

Caption: Reaction schemes for common PEG-OH activation methods.

Experimental Protocols

Note: All reactions should be performed in a fume hood using appropriate personal protective equipment (PPE). All glassware should be oven-dried or flame-dried before use, and anhydrous solvents should be used.

Protocol 1: Tosylation of this compound

This protocol converts the terminal alcohol to a tosylate, an excellent leaving group for nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • 1 M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM (approx. 10 mL per gram of PEG) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes.

  • Dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol mobile phase).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain a viscous oil or solid.

  • To purify, dissolve the crude product in a minimal amount of DCM and precipitate by adding it dropwise to a beaker of vigorously stirred, ice-cold diethyl ether.

  • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The final product is Benzyl-PEG8-tosylate.

Protocol 2: Activation of this compound with DSC

This protocol generates an amine-reactive NHS-carbonate.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Acetonitrile or DCM

  • Anhydrous Pyridine

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetonitrile under an inert atmosphere.

  • Add N,N'-Disuccinimidyl carbonate (1.5 eq.) and pyridine (1.5 eq.) to the solution.[3]

  • Stir the reaction at room temperature for 24 hours. Monitor progress by TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Precipitate the activated PEG by adding the concentrated solution dropwise into a beaker of vigorously stirred, ice-cold diethyl ether.[3]

  • Collect the white precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the resulting white powder (Benzyl-PEG8-O-CO-NHS) under vacuum. Store immediately in a desiccator at -20°C. Due to its moisture sensitivity, use the activated product as soon as possible.[4]

Protocol 3: Conjugation of Activated Benzyl-PEG8 to a Primary Amine

This protocol describes the reaction of an activated PEG (e.g., Benzyl-PEG8-tosylate or Benzyl-PEG8-O-CO-NHS) with an amine-containing molecule.

Materials:

  • Activated Benzyl-PEG8 derivative (from Protocol 1 or 2)

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS) at pH 7.4-8.0 (for NHS ester) or an organic solvent with a non-nucleophilic base like DIPEA (for tosylate). Note: Do not use buffers containing primary amines like Tris or glycine.[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Purification system (e.g., dialysis tubing, size-exclusion chromatography column, or HPLC).

Procedure for Conjugation with Benzyl-PEG8-O-CO-NHS:

  • Dissolve the amine-containing molecule in the reaction buffer (e.g., 0.1 M PBS, pH 7.5) to a known concentration (e.g., 5-10 mg/mL for a protein).[3]

  • Immediately before use, dissolve the Benzyl-PEG8-O-CO-NHS in an anhydrous water-miscible solvent like DMSO or DMF to make a concentrated stock solution (e.g., 10 mM).[4]

  • Add a 10- to 20-fold molar excess of the activated PEG solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench any unreacted PEG-NHS by adding quenching buffer.

  • Purify the resulting conjugate from unreacted PEG and protein using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

Procedure for Conjugation with Benzyl-PEG8-Tosylate:

  • Dissolve the amine-containing molecule and Benzyl-PEG8-tosylate (1.5-2.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2-3 eq.).

  • Stir the reaction at room temperature or gently heat (e.g., 40-50°C) for 12-24 hours.

  • Monitor the reaction by LC-MS or HPLC.

  • Once complete, the product can be purified by precipitation or chromatography to remove excess reagents and byproducts.

References

Application Note: A Practical Guide to Designing PROTACs with a Benzyl-PEG8-alcohol Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] Unlike traditional small-molecule inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful strategy to address previously "undruggable" targets.[2][3]

A PROTAC molecule is composed of three key components: a "warhead" that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that brings the target in proximity for ubiquitination and subsequent degradation by the 26S proteasome.[3][5]

The linker is not just a passive spacer; its length, composition, and flexibility are crucial determinants of a PROTAC's efficacy.[4][] Linker properties influence the stability of the ternary complex, as well as the molecule's physicochemical characteristics like solubility and cell permeability.[][7] Polyethylene glycol (PEG) chains are among the most common motifs used in linkers due to their ability to increase water solubility and provide synthetic tractability.[8][9] This guide focuses on the practical design and evaluation of PROTACs incorporating a specific linker: Benzyl-PEG8-alcohol . This linker combines the hydrophilicity and flexibility of an eight-unit PEG chain with a benzyl group, which can provide a degree of conformational rigidity to potentially optimize ternary complex formation.[4][10]

PROTAC Mechanism of Action

The mechanism of action for a PROTAC involves a catalytic cycle within the cell. The PROTAC first binds to both the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to repeat the cycle.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Released Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Design and Synthesis Strategy

The synthesis of a PROTAC using a this compound linker involves a convergent approach where the warhead and E3 ligase ligand are coupled to the linker in a stepwise fashion. The alcohol functional group on the linker provides a versatile handle for various chemical transformations.

Synthesis_Workflow start Start Materials linker This compound Linker start->linker warhead POI Warhead (with reactive group) start->warhead e3_ligand E3 Ligase Ligand (with reactive group) start->e3_ligand step1 Step 1: Activate Linker (e.g., Tosylation, Mesylation) linker->step1 step2 Step 2: Couple Warhead to activated linker warhead->step2 step4 Step 4: Couple E3 Ligase Ligand e3_ligand->step4 step1->step2 intermediate Intermediate: Warhead-Linker Conjugate step2->intermediate step3 Step 3: Activate Terminal Group of Intermediate intermediate->step3 step3->step4 final_protac Final PROTAC Molecule step4->final_protac purify Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purify

Caption: General synthetic workflow for a PROTAC using a functionalized linker.

Experimental Evaluation Workflow

A robust screening cascade involving multiple orthogonal assays is essential to fully characterize a novel PROTAC.[11] The workflow progresses from initial biophysical validation of binding to cellular assays confirming protein degradation and functional consequences.

Experimental_Workflow cluster_biophysical Phase 1: Biophysical & Biochemical Characterization cluster_cellular Phase 2: Cell-Based Assays cluster_adme Phase 3: Drug-like Properties b1 Binary Binding Assays (SPR, ITC, FP) Determine Kd to POI & E3 b2 Ternary Complex Formation (SPR, NanoBRET, TR-FRET) Measure complex stability & cooperativity b1->b2 b3 In Vitro Ubiquitination Assay Confirm POI ubiquitination b2->b3 c1 Target Degradation Assay (Western Blot, MS-proteomics) Determine DC50 and Dmax b3->c1 Advance Candidate c2 Co-Immunoprecipitation (Co-IP) Confirm ternary complex in cells c1->c2 c3 Selectivity Profiling (Proteomics) Assess off-target degradation c1->c3 c4 Cell Viability/Function Assay Measure downstream effects (e.g., IC50) c1->c4 d1 Permeability & Stability Assays (e.g., Caco-2, Microsomal Stability) c4->d1 Optimize Lead

Caption: A structured workflow for the experimental evaluation of new PROTACs.

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between different PROTAC constructs or experimental conditions.

Table 1: Physicochemical and Biophysical Properties of PROTAC-X

ParameterValueMethod
Molecular Weight ( g/mol )985.2Calculated
cLogP3.8Calculated
TPSA (Ų)195.5Calculated
Aqueous Solubility (µM)25.4Nephelometry
Binary Binding Affinity
Kd vs. POI (nM)45Surface Plasmon Resonance (SPR)
Kd vs. E3 Ligase (nM)120Isothermal Titration Calorimetry (ITC)
Ternary Complex
Cooperativity (α)3.5TR-FRET

Table 2: Cellular Activity of PROTAC-X in HEK293 Cells

ParameterValueMethod
Degradation
DC₅₀ (nM)15.2Western Blot (24h treatment)
Dₘₐₓ (%)92Western Blot (24h treatment)
Functional Activity
Cell Viability IC₅₀ (nM)35.5CellTiter-Glo® (72h treatment)
Selectivity
Off-Target Hits (>50% degradation)2Global Proteomics (1 µM)

Key Experimental Protocols

Protocol 1: Target Protein Degradation via Western Blot

This protocol is used to determine the concentration-dependent degradation of a target protein (POI) and to calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[2]

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium, FBS, and antibiotics

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (anti-POI, anti-loading control e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of harvesting. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range is 1 nM to 10,000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Remove old medium from cells and add the PROTAC-containing medium. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

  • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay according to the manufacturer's protocol.[2]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.[2]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis, then transfer them to a PVDF membrane.[2]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane 3x with TBST.

  • Detection & Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.[2]

    • Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH).

    • Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC₅₀ and Dₘₐₓ values.[2]

Protocol 2: In-Cell Ternary Complex Detection via Co-Immunoprecipitation (Co-IP)

This protocol verifies that the PROTAC induces the formation of the POI-PROTAC-E3 ligase complex within the cellular environment.[12]

Materials:

  • Cell line expressing the POI and a tagged version of the E3 ligase (e.g., HA-VHL) or vice versa.

  • PROTAC and vehicle control (DMSO)

  • Non-denaturing Co-IP Lysis/Wash Buffer

  • Antibody for immunoprecipitation (e.g., anti-HA agarose beads)

  • Primary antibodies for Western blot detection (anti-POI, anti-HA)

Procedure:

  • Cell Treatment: Grow cells in 10 cm dishes to 80-90% confluency. Treat cells with the PROTAC at a concentration near its DC₅₀ and a vehicle control for a short duration (e.g., 2-4 hours) to capture the complex before significant degradation occurs.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 1 mL of non-denaturing Co-IP buffer containing protease inhibitors.

  • Scrape cells, transfer the lysate to a microfuge tube, and incubate on a rotator for 30 minutes at 4°C.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. Set aside a small aliquot (20-40 µL) as the "Input" control.

  • Immunoprecipitation: Add the antibody-conjugated beads (e.g., anti-HA agarose) to the remaining lysate. Incubate overnight on a rotator at 4°C.

  • Washing: Pellet the beads by gentle centrifugation (1,000 x g for 1 minute). Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Co-IP lysis/wash buffer.

  • Elution: After the final wash, remove all supernatant. Elute the protein complexes by resuspending the beads in 50 µL of 1x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Load the Input and the eluted Co-IP samples on an SDS-PAGE gel.

    • Perform Western blotting as described in Protocol 1.

    • Probe separate membranes (or a stripped membrane) with antibodies against the POI and the tagged E3 ligase.

    • A band for the POI in the PROTAC-treated lane (but not the vehicle control lane) of the E3 ligase IP confirms the formation of the ternary complex.[12]

References

Application Notes and Protocols: Cell Permeability Assays for PROTACs Containing Benzyl-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] Upon forming a ternary complex with the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4] This catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations.[2][]

The linker component is a critical determinant of a PROTAC's efficacy, influencing not only the formation of a stable and productive ternary complex but also the molecule's physicochemical properties, such as solubility and cell permeability.[] The Benzyl-PEG8-alcohol linker, a member of the polyethylene glycol (PEG) class, is utilized to enhance solubility and provide a flexible scaffold.[][7] However, the large size and high polar surface area characteristic of most PROTACs, including those with PEG linkers, present a significant challenge to their ability to cross the cell membrane and reach their intracellular targets.[8]

Therefore, the accurate assessment of cell permeability is a critical step in the development of effective PROTACs.[8][] This document provides detailed application notes and protocols for two standard assays used to evaluate the cell permeability of PROTACs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.

PROTAC Mechanism of Action

PROTACs operate by inducing the degradation of a target protein. This process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.[3] The PROTAC molecule is then released and can participate in further degradation cycles.[4]

PROTAC_Mechanism cluster_cell Intracellular Space POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded Degradation

Caption: General mechanism of action for PROTAC-mediated protein degradation.

Selecting the Appropriate Permeability Assay

Choosing the right assay depends on the stage of drug discovery and the specific information required. PAMPA is a high-throughput, cost-effective method ideal for early-stage screening of passive permeability, while the Caco-2 assay provides more biologically relevant data by accounting for active transport and efflux mechanisms.[8][10]

Assay_Selection Start Need to Assess PROTAC Permeability Question1 Screening Stage? Start->Question1 Question2 Need to assess active transport/efflux? Question1->Question2 Lead Optimization PAMPA Use PAMPA Assay (High-throughput, passive diffusion) Question1->PAMPA Early Stage / HTS Question2->PAMPA No Caco2 Use Caco-2 Assay (Lower-throughput, comprehensive data) Question2->Caco2 Yes

Caption: Decision tree for selecting a cell permeability assay.

Application Note 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle

The PAMPA assay is a cell-free method that models passive, transcellular permeability.[11] It measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[8] This assay is particularly useful in early drug discovery for its high throughput and cost-effectiveness, providing a rapid assessment of a molecule's ability to passively cross a lipid barrier, which is a key component of cell membranes.[11][12]

Experimental Workflow

The workflow involves preparing a 96-well microplate system where a donor plate is separated from an acceptor plate by a filter coated with a lipid solution (e.g., lecithin in dodecane). The PROTAC is added to the donor wells, and after an incubation period, the concentration in both donor and acceptor wells is measured to determine the permeability coefficient (Papp).

PAMPA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare PROTAC and control solutions B 2. Coat PVDF filter plate with lipid solution A->B C 3. Add buffer to acceptor plate wells B->C D 4. Add PROTAC solution to donor plate wells E 5. Assemble plates (Donor on Acceptor) D->E F 6. Incubate (e.g., 5-18 hours) E->F G 7. Separate plates & collect samples H 8. Quantify concentration (LC-MS/MS) G->H I 9. Calculate Papp value H->I

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol

  • Reagent Preparation :

    • PAMPA Buffer : Phosphate-buffered saline (PBS), pH 7.4.

    • Lipid Solution : Prepare a 1% (w/v) solution of L-α-phosphatidylcholine (lecithin) in dodecane. Sonicate until fully dissolved.[13]

    • Test Compound Solution : Dissolve the PROTAC (e.g., PROTAC-Bn-PEG8-OH) and control compounds (e.g., highly permeable warfarin and poorly permeable atenolol) in a suitable solvent like DMSO, then dilute to a final concentration of 10-200 µM in PAMPA buffer. The final DMSO concentration should be ≤1%.

  • Assay Procedure :

    • Add 300 µL of PAMPA buffer to each well of a 96-well acceptor plate.

    • Carefully apply 5 µL of the lipid solution to the membrane of each well of a 96-well PVDF filter (donor) plate.[13]

    • Add 150 µL of the test compound solution to each well of the lipid-coated donor plate.

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 5 to 18 hours in a sealed chamber with a moist environment to prevent evaporation.[13]

    • After incubation, separate the plates.

    • Collect samples from both the donor and acceptor wells for analysis.

  • Data Analysis :

    • Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells at the end of the incubation time (t) using LC-MS/MS. Also, determine the initial concentration in the donor well (CD(0)).

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / ((VD + VA) * Area * t) Where:

      • Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)

      • VD = Volume of donor well (cm³)

      • VA = Volume of acceptor well (cm³)

      • Area = Effective membrane area (cm²)

      • t = Incubation time (s)

Data Presentation: PAMPA Results

The following table summarizes representative data for a hypothetical PROTAC containing a this compound linker compared to standard control compounds.

CompoundPapp (x 10⁻⁶ cm/s)Permeability ClassificationRecovery (%)
Warfarin (High Perm)12.5 ± 1.1High95 ± 4
Atenolol (Low Perm)0.2 ± 0.05Low98 ± 3
PROTAC-Bn-PEG8-OH 0.6 ± 0.1 Low to Moderate 85 ± 7

Note: Data are hypothetical. Recovery is calculated as the mass balance of the compound in the donor and acceptor wells relative to the initial amount. Low recovery (<70%) may indicate compound binding to the plate or membrane.[10]

Application Note 2: Caco-2 Permeability Assay

Principle

The Caco-2 permeability assay is the industry gold standard for predicting in vivo human intestinal absorption.[11][14] It utilizes a monolayer of differentiated Caco-2 cells, which are derived from a human colon adenocarcinoma and mimic the intestinal epithelium, complete with tight junctions and efflux transporters (e.g., P-glycoprotein, P-gp).[11][15] This assay measures the rate of compound transport in both the apical-to-basolateral (A-B) direction, simulating absorption, and the basolateral-to-apical (B-A) direction, to assess efflux.[15] The ratio of B-A to A-B permeability (Efflux Ratio) indicates if the compound is a substrate for efflux transporters.[14]

Experimental Workflow

The process begins with seeding Caco-2 cells on semi-permeable filter inserts and culturing them for ~21 days to form a differentiated, polarized monolayer.[14] The integrity of the monolayer is confirmed by measuring Transepithelial Electrical Resistance (TEER). The PROTAC is then added to either the apical or basolateral side, and its appearance on the opposite side is quantified over time.

Caco2_Workflow A 1. Seed Caco-2 cells on Transwell inserts B 2. Culture for 18-22 days to form monolayer A->B C 3. Confirm monolayer integrity (TEER measurement) B->C D 4. Wash monolayer and add transport buffer C->D E 5. Add PROTAC to Donor (Apical or Basolateral) D->E F 6. Incubate (e.g., 2 hours) with gentle shaking E->F G 7. Collect samples from Donor and Receiver wells F->G H 8. Quantify concentration (LC-MS/MS) G->H I 9. Calculate Papp (A-B, B-A) and Efflux Ratio H->I

Caption: Workflow for the Caco-2 Bidirectional Permeability Assay.
Detailed Protocol

  • Cell Culture :

    • Seed Caco-2 cells onto Transwell inserts (e.g., 24-well format, 0.4 µm pore size) at an appropriate density.

    • Culture for 18-22 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids), changing the medium every 2-3 days.[15]

  • Monolayer Integrity Test :

    • Before the experiment, measure the TEER of each well using an epithelial volt-ohm meter. Monolayers are typically ready when TEER values are ≥200 Ω·cm².[16] Optionally, perform a Lucifer Yellow rejection test to confirm paracellular integrity.

  • Transport Experiment :

    • Wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • For A-B transport : Add the PROTAC solution (e.g., 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • For B-A transport : Add the PROTAC solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[16]

    • At the end of the incubation, collect samples from both donor and receiver compartments for analysis.

  • Data Analysis :

    • Quantify compound concentrations via LC-MS/MS.

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) * (1 / (A * C0)) Where:

      • dQ/dt = Rate of compound appearance in the receiver compartment (mol/s)

      • A = Surface area of the membrane (cm²)

      • C0 = Initial concentration in the donor compartment (mol/cm³)

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B) An ER > 2 suggests the compound is subject to active efflux.[14]

Data Presentation: Caco-2 Results

The table below shows hypothetical Caco-2 permeability data for a PROTAC, illustrating how results are structured for comparison.

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
Antipyrine (High Perm)25.1 ± 2.324.5 ± 2.11.0High
Atenolol (Low Perm)0.4 ± 0.080.5 ± 0.11.3Low
Talinolol (P-gp Substrate)1.2 ± 0.211.5 ± 1.59.6Low (Efflux)
PROTAC-Bn-PEG8-OH 0.7 ± 0.1 2.9 ± 0.4 4.1 Low (Efflux)

Note: Data are hypothetical. The high efflux ratio for PROTAC-Bn-PEG8-OH suggests it is a substrate for an efflux transporter like P-gp, which actively pumps the compound out of the cell, limiting its net absorption.[17]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Compound Recovery (<70%) in Caco-2 Assay - Non-specific binding to cells or plates.- Poor compound solubility in assay buffer.- Add a low concentration of bovine serum albumin (BSA, e.g., 0.25-1%) to the basolateral compartment buffer.[18]- Ensure the final organic solvent concentration (e.g., DMSO) is low (<1%) and the compound is fully dissolved.
High Variability in Papp Values - Inconsistent monolayer integrity.- Pipetting errors.- Discard any Transwell inserts with TEER values outside the acceptable range.- Use calibrated pipettes and consistent technique. Run replicates (n=3 or 4).
No Permeability Detected for PROTAC - Permeability is below the limit of quantification (BLQ).- Analytical method not sensitive enough.- Increase incubation time (if compound is stable).- Optimize the LC-MS/MS method for higher sensitivity.- Confirm compound stability in the assay buffer.
Unexpectedly High Permeability (PAMPA) - Membrane integrity compromised.- Incorrect lipid solution preparation.- Ensure lipid solution is applied evenly and not disturbed.- Prepare fresh lipid solution and sonicate properly.
Unexpectedly High Permeability (Caco-2) - Leaky cell monolayer.- Monitor TEER values closely. Review cell seeding density and culture duration.[14]- Perform a Lucifer Yellow co-dosing experiment to check paracellular flux.

References

Troubleshooting & Optimization

Troubleshooting low yield in Benzyl-PEG8-alcohol conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzyl-PEG8-alcohol in conjugation reactions.

Troubleshooting Guides

Low or No Product Yield

Low or no yield in your conjugation reaction is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The primary alcohol of this compound requires activation to become a good leaving group for most conjugation reactions.

Question: I am not seeing any product formation in my reaction to conjugate a carboxylic acid to this compound. What are the likely causes?

Answer:

This is a frequent challenge, often stemming from the inherent low reactivity of the primary alcohol. The hydroxyl group is a poor leaving group and must be activated for the reaction to proceed efficiently. Here are the primary areas to troubleshoot:

  • Inadequate Alcohol Activation: The hydroxyl group of this compound is not a good leaving group. Direct esterification with a carboxylic acid (Fischer esterification) requires harsh conditions (strong acid, high temperatures) that can lead to degradation of the PEG chain. For milder and more controlled reactions, pre-activation of the alcohol or the use of coupling agents is necessary.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. PEG compounds can have unique solubility properties, and ensuring all reactants are fully dissolved is essential.

  • Reagent Quality and Stoichiometry: The purity of your starting materials and the molar ratios used will significantly impact the reaction outcome.

  • Moisture Contamination: Many reagents used in conjugation chemistry are sensitive to moisture, which can quench the reaction.

Troubleshooting Steps & Recommendations:

Parameter Potential Issue Recommendation Expected Improvement
Alcohol Activation Direct reaction without activation.Activate the alcohol by converting it to a better leaving group, such as a tosylate or mesylate, before reacting with the nucleophile. Alternatively, use a Mitsunobu reaction.Significant increase in yield from <10% to 50-80%.
Coupling Agents (for Carboxylic Acids) Inefficient coupling.Use carbodiimide coupling agents like EDC (or DCC) with an additive such as NHS (or Sulfo-NHS) to form an active ester from your carboxylic acid, which then readily reacts with the this compound.Yields can improve to 60-90%.
Solvent Poor solubility of reactants.Use anhydrous polar aprotic solvents like DMF, DMSO, or DCM. Ensure all reagents are fully dissolved before initiating the reaction.Consistent and reproducible reaction kinetics.
Temperature Reaction is too slow or side reactions are occurring.For tosylation, reactions are often run at 0°C to room temperature. Mitsunobu reactions are typically initiated at 0°C and then allowed to warm to room temperature. Optimize the temperature for your specific reaction.Improved selectivity and reduced byproduct formation.
Molar Ratios Insufficient activation or coupling.For tosylation, use a slight excess (1.1-1.5 equivalents) of tosyl chloride and a base (e.g., triethylamine, pyridine). For EDC/NHS coupling, use 1.1-1.5 equivalents of the coupling agents relative to the carboxylic acid.Drive the reaction to completion.
Reaction Time Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. Reactions can range from a few hours to overnight.Maximize product formation without significant degradation.
Atmosphere Presence of moisture.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.Prevents quenching of active intermediates.

Question: My Mitsunobu reaction with this compound has a low yield, and I see significant amounts of a byproduct. What is happening?

Answer:

A common side-product in the Mitsunobu reaction occurs when the azodicarboxylate (e.g., DEAD or DIAD) acts as the nucleophile instead of your desired nucleophile.[1] This typically happens if the nucleophile is not acidic enough (pKa > 13) or is sterically hindered.[1]

Troubleshooting Steps:

  • Verify Nucleophile pKa: Ensure your nucleophile is sufficiently acidic. If not, you may need to choose a different conjugation strategy.

  • Order of Reagent Addition: The order of addition can be critical.[2] The standard protocol involves adding the azodicarboxylate to a solution of the alcohol, triphenylphosphine, and the nucleophile at 0°C.[1][2] If this fails, try pre-forming the betaine by adding the azodicarboxylate to triphenylphosphine first, followed by the alcohol, and finally your nucleophile.[2]

  • Solvent: THF is the most common solvent for Mitsunobu reactions.[2] Ensure it is anhydrous.

Difficult Product Purification

The properties of the PEG chain can make purification challenging.

Question: I am having trouble purifying my Benzyl-PEG8-conjugate from the reaction mixture, especially in removing unreacted starting material and byproducts.

Answer:

Purification of PEGylated molecules can be challenging due to their solubility in a wide range of solvents and the potential for co-elution with impurities.

Purification Strategy Comparison:

Method Advantages Disadvantages Best For Removing
Column Chromatography (Silica Gel) Widely available, good for many small molecule impurities.PEGylated compounds can streak or be difficult to elute. May require specialized solvent systems.Triphenylphosphine oxide (from Mitsunobu), excess tosyl chloride.
Reversed-Phase HPLC (RP-HPLC) High resolution, excellent for separating molecules based on hydrophobicity.[3]Can be expensive and time-consuming for large-scale purifications. Requires method development.Unreacted this compound from a more hydrophobic conjugate.
Aqueous Workup/Extraction Good for removing water-soluble impurities like salts.The amphiphilic nature of PEG conjugates can lead to emulsions or loss of product to the aqueous layer.Salts, excess water-soluble reagents.
Precipitation/Crystallization Can be effective for obtaining pure product if conditions are right.Finding a suitable solvent/anti-solvent system can be challenging.Unreacted starting materials if there is a significant solubility difference.

Recommendations:

  • For Mitsunobu Reactions: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct. It can sometimes be precipitated from a nonpolar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.

  • For Tosylation Reactions: An acidic wash (e.g., with 0.5 M HCl) can help remove pyridine or triethylamine from the organic layer.[4]

  • RP-HPLC: This is often the most effective method for achieving high purity of the final conjugate.[3] A C18 column with a water/acetonitrile gradient is a good starting point.[3]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when a conjugation reaction with this compound fails?

The first and most crucial step is to confirm the identity and purity of your starting materials. Run quality control checks (e.g., NMR, LC-MS) on your this compound and the molecule you are trying to conjugate to it. Old or improperly stored reagents can degrade, leading to reaction failure.

Q2: How does the PEG chain in this compound affect the reaction?

The PEG chain can influence the reaction in several ways:

  • Solubility: It imparts unique solubility characteristics. The molecule is soluble in water and many organic solvents.[5] This can be advantageous for bioconjugation but may complicate purification by extraction.

  • Steric Hindrance: While the terminal hydroxyl group is on a flexible chain, the overall size of the molecule can sometimes sterically hinder its approach to a reactive site on a larger molecule.

  • Reaction Kinetics: The PEG chain can sometimes affect reaction rates. For example, in some cases, longer PEG chains have been shown to decrease the rate of esterification.

Q3: What are the best methods to activate the hydroxyl group of this compound for conjugation?

The most common and effective methods are:

  • Tosylation or Mesylation: Reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine or triethylamine). This converts the hydroxyl into an excellent leaving group for SN2 reactions.

  • Mitsunobu Reaction: This allows for a one-pot conversion of the alcohol to a variety of functional groups with inversion of stereochemistry.[1][6] It is particularly useful for forming esters with carboxylic acids under mild conditions.[1]

Q4: Can I directly conjugate a carboxylic acid to this compound without an activating agent?

Direct esterification (Fischer esterification) by heating the alcohol and carboxylic acid with a strong acid catalyst is possible but generally not recommended for PEGylated compounds. The high temperatures and strong acid can cause cleavage of the PEG chain. A milder and more efficient approach is to use coupling agents like EDC/NHS to activate the carboxylic acid.

Q5: How can I monitor the progress of my conjugation reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction's progress. The product should have a different Rf value than the starting materials. Staining with potassium permanganate can be useful for visualizing the PEG-containing spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method as it provides more accurate information about the conversion of starting materials to the desired product and can help identify any side products.

Experimental Protocols

Protocol 1: Activation of this compound by Tosylation

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine or TEA (2-3 equivalents).

  • Slowly add tosyl chloride (1.2-1.5 equivalents) portion-wise, keeping the temperature at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.

  • Quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 0.5 M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzyl-PEG8-tosylate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Esterification using Mitsunobu Reaction

This protocol details the conjugation of a carboxylic acid to this compound using the Mitsunobu reaction.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.[2]

  • Cool the solution to 0°C in an ice bath.[1][2]

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the solution. An orange color may develop and then fade.[2]

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.[1][2]

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

Diagrams

experimental_workflow General Workflow for this compound Conjugation cluster_activation Step 1: Activation of Alcohol cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis start This compound activation_choice Choose Activation Method start->activation_choice tosylation Tosylation/Mesylation activation_choice->tosylation S_N2 Pathway mitsunobu Mitsunobu Reaction activation_choice->mitsunobu One-Pot edc_nhs EDC/NHS Coupling (for Carboxylic Acids) activation_choice->edc_nhs Amide Bond nucleophile Add Nucleophile (e.g., Amine, Thiol) tosylation->nucleophile mitsunobu_conjugation One-pot Conjugation mitsunobu->mitsunobu_conjugation edc_conjugation Amide Bond Formation edc_nhs->edc_conjugation conjugation_reaction S_N2 Reaction nucleophile->conjugation_reaction purification Purification (HPLC, Column Chromatography) conjugation_reaction->purification mitsunobu_conjugation->purification edc_conjugation->purification analysis Analysis (LC-MS, NMR) purification->analysis final_product Pure Conjugate analysis->final_product

Caption: General workflow for this compound conjugation reactions.

troubleshooting_flowchart Troubleshooting Low Yield start Low or No Product Yield q1 Is the alcohol activated? start->q1 a1_no Activate OH group: - Tosylation/Mesylation - Mitsunobu Reaction - Use Coupling Agents (EDC/NHS) q1->a1_no No q2 Are reagents pure & anhydrous? q1->q2 Yes a1_no->q2 a2_no Verify starting material quality. Use anhydrous solvents. Run under inert atmosphere. q2->a2_no No q3 Are reaction conditions optimal? q2->q3 Yes a2_no->q3 a3_no Optimize: - Solvent for full solubility - Temperature - Molar Ratios (use slight excess of reagents) - Reaction Time (monitor by LC-MS) q3->a3_no No success Improved Yield q3->success Yes a3_no->success

Caption: Logical flowchart for troubleshooting low yield in conjugation reactions.

References

Technical Support Center: Optimizing Linker Length from a Benzyl-PEG8-alcohol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing linker length, starting with the versatile Benzyl-PEG8-alcohol scaffold. The following sections address common challenges in the synthesis, characterization, and biological evaluation of conjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is linker length optimization a critical step in drug development?

A1: The linker is not merely a spacer; its length, composition, and flexibility are critical for the biological activity and pharmacological properties of a conjugate.[1] In PROTACs, an optimal linker length is essential for inducing the formation of a stable and productive ternary complex between the target protein and an E3 ligase, which is necessary for ubiquitination and subsequent degradation.[1] For ADCs, the linker length influences hydrophilicity, stability in circulation, the drug-to-antibody ratio (DAR), and the efficiency of payload release within target cells.[][3] Systematic optimization allows for the fine-tuning of these properties to maximize efficacy and minimize toxicity.[4][5]

Q2: What are the advantages of using a this compound scaffold as a starting point?

A2: Polyethylene glycol (PEG) linkers are widely used due to their significant advantages.[1] The this compound scaffold offers:

  • Good water solubility , which can improve the overall properties of the final conjugate, a common challenge with hydrophobic payloads.[1][6]

  • Flexibility , allowing the molecule to adopt various conformations, which is especially important for facilitating the complex protein-protein interactions required by PROTACs.[1][7]

  • Biocompatibility and low immunogenicity , reducing the risk of adverse immune responses.[7][8]

  • Synthetic versatility , as the terminal alcohol group can be readily modified to extend or functionalize the PEG chain, and a wide variety of PEG reagents are commercially available.[1][9][10] A PEG8 linker represents a moderate length that often serves as a successful starting point for further optimization.[1]

Q3: What is the general strategy for creating a library of linkers with varying lengths from this compound?

A3: The most common strategy is to extend the PEG chain from the terminal hydroxyl group. This typically involves a two-step process:

  • Activation of the Alcohol: The terminal alcohol of the this compound is converted into a better leaving group, such as a tosylate (using tosyl chloride) or mesylate (using mesyl chloride).

  • Nucleophilic Substitution: The activated linker is then reacted with the deprotonated alcohol (alkoxide) of another PEG unit (e.g., H-PEGn-O-Na) via a Williamson ether synthesis to form a longer PEG chain. This process can be repeated to achieve the desired length. For shorter linkers, it is often more practical to start with a commercially available shorter scaffold, such as Benzyl-PEG2-alcohol or Benzyl-PEG4-alcohol.[11]

Troubleshooting Guide: Synthesis and Biological Evaluation

Q4: My final conjugate is aggregating or has poor solubility. What are the potential causes and solutions?

A4: Aggregation and poor solubility are common issues, particularly for ADCs with high DARs or PROTACs with high lipophilicity.[12][13]

  • Cause 1: High Hydrophobicity. Many cytotoxic payloads and protein-binding ligands are hydrophobic. High loading can increase the overall hydrophobicity of the conjugate, leading to aggregation.[12]

    • Solution: Incorporate a more hydrophilic linker. Increasing the PEG chain length (e.g., from PEG8 to PEG12 or longer) can significantly improve water solubility and reduce aggregation.[14][12]

  • Cause 2: High Drug-to-Antibody Ratio (DAR). In ADCs, a high DAR can lead to aggregation.[12]

    • Solution: Optimize the conjugation reaction by reducing the molar excess of the payload-linker to achieve a lower, more homogeneous DAR, typically between 2 and 4.[][12]

  • Cause 3: Incorrect Storage. Suboptimal buffer conditions or repeated freeze-thaw cycles can induce aggregation.

    • Solution: Store the conjugate in an appropriate, optimized buffer, consider adding stabilizers, and store aliquots at -80°C to avoid freeze-thaw cycles.[12]

Q5: My PROTACs with different linker lengths show minimal or no target degradation. Where should I start troubleshooting?

A5: A lack of degradation is a clear indicator that the PROTAC is not functioning as intended. The linker is a primary suspect.

  • Problem 1: Suboptimal Ternary Complex Formation. The linker's length and attachment points are critical for orienting the target protein and E3 ligase correctly.[1]

    • Troubleshooting Step: The initial PEG8 linker may be too short or too long for your specific target. It is necessary to systematically synthesize and test a series of PROTACs with varying linker lengths (e.g., PEG4, PEG6, PEG12, PEG16).[4][13] Studies have shown that both increasing and decreasing linker length can be necessary to find the optimal efficacy.[4][15]

  • Problem 2: Permeability or Efflux Issues. The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target.

    • Troubleshooting Step: Evaluate cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). If permeability is low, consider synthesizing linkers with different compositions (e.g., alkyl chains instead of PEG) to modulate lipophilicity.

  • Problem 3: Inactive Proteasome. The cellular machinery for degradation might be compromised.

    • Troubleshooting Step: Use a proteasome inhibitor (e.g., MG132) as a negative control. If your PROTAC is working, inhibition of the proteasome should rescue the target protein from degradation.[13]

Q6: What is the "hook effect" seen with PROTACs, and how does the linker influence it?

A6: The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations.[1] This occurs because an excess of the PROTAC molecule favors the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) over the productive ternary complex required for degradation. While this effect is primarily concentration-dependent, an inefficient linker that promotes unstable ternary complexes can make it worse. Optimizing the linker length and composition can lead to more stable ternary complexes, which can sometimes mitigate the hook effect and sustain degradation over a wider concentration range.[1]

Data Presentation

Quantitative data from linker optimization studies should be presented clearly to facilitate comparison.

Table 1: Example Data from a PROTAC Linker Length Optimization Study

PROTAC ConstructLinker Length (PEG units)Linker Length (atoms)DC₅₀ (nM)¹Dₘₐₓ (%)²
Compound A41315065
Compound B8 (Scaffold)252592
Compound C123718>95
Compound D16498575

¹DC₅₀: Concentration required to degrade 50% of the target protein. ²Dₘₐₓ: Maximum percentage of target protein degradation observed.

Table 2: Example Data from an ADC Linker Length Optimization Study

ADC ConstructLinker Length (PEG units)Avg. DAR¹In Vitro IC₅₀ (nM)²Plasma Half-life (hours)³
ADC 143.80.5120
ADC 28 (Scaffold)3.91.2180
ADC 3123.82.5250
ADC 4183.74.1310

¹DAR: Drug-to-Antibody Ratio. ²IC₅₀: Concentration for 50% inhibition of tumor cell growth. ³Plasma Half-life: Determined from preclinical PK studies. Note the common trade-off: longer linkers can increase half-life but may decrease in vitro potency.[14][16]

Experimental Protocols

Protocol 1: General Procedure for PEG Chain Extension from this compound

  • Activation: Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

  • Add triethylamine (1.5 eq.) followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, wash the reaction mixture with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the activated Benzyl-PEG8-OTs linker.

  • Coupling: In a separate flask, prepare the sodium alkoxide of the desired PEG extension unit (e.g., H-PEG4-OH) by reacting it with sodium hydride (NaH, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0°C for 30 minutes.

  • Add the Benzyl-PEG8-OTs linker (1 eq.) dissolved in anhydrous THF to the alkoxide solution.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Quench the reaction carefully with water and extract with an organic solvent like ethyl acetate.

  • Purification: Purify the resulting crude product (Benzyl-PEG12-alcohol) using flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation [1][13]

  • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. After 24 hours, treat the cells with serial dilutions of the PROTAC constructs (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time period (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin). Quantify band intensities using densitometry software and normalize the target protein level to the loading control.

Visualizations

G cluster_synthesis Synthesis & Conjugation cluster_eval Screening & Optimization start Start: This compound synth Synthesize Linker Library (e.g., PEG4, PEG12, PEG16) start->synth conjugate Conjugate Linkers to Warhead & E3 Ligand synth->conjugate purify Purify & Characterize Final Conjugates conjugate->purify invitro In Vitro Screening (Degradation, Cytotoxicity) purify->invitro select Select Lead Candidates Based on Potency & Dₘₐₓ invitro->select invivo In Vivo PK/PD & Efficacy Studies select->invivo optimal Identify Optimal Linker Length invivo->optimal

Caption: General workflow for linker length optimization starting from a common scaffold.

G start Initial PROTAC Shows Low/No Degradation q1 Is target engagement confirmed for both ligands? start->q1 q2 Is the proteasome active? q1->q2 Yes a1_yes Confirm Ligand Binding (e.g., SPR, CETSA) q1->a1_yes No q3 Have multiple linker lengths been tested? q2->q3 Yes a2_yes Run Proteasome Inhibitor Control (e.g., MG132) q2->a2_yes No a3_yes Synthesize & Test Shorter and Longer Linkers q3->a3_yes No a3_no Consider Changing Linker Attachment Points q3->a3_no Yes end Re-evaluate Design a1_yes->end a2_yes->end a3_yes->end a3_no->end

Caption: Troubleshooting flowchart for low PROTAC activity.

G center Increasing PEG Linker Length prop1 Increases Hydrophilicity & Solubility center->prop1 prop2 Increases Plasma Half-Life (PK) center->prop2 prop3 Reduces Steric Hindrance center->prop3 prop4 May Decrease In Vitro Potency center->prop4 outcome1 Reduces Aggregation prop1->outcome1 outcome2 Improves In Vivo Efficacy prop2->outcome2 outcome3 Highlights Potency vs. PK Trade-off prop4->outcome3

Caption: Key relationships between ADC properties and increasing PEG linker length.

References

Technical Support Center: Improving the Solubility of Benzyl-PEG8-alcohol Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs containing a Benzyl-PEG8-alcohol linker.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of the this compound linker on the solubility of my PROTAC?

A1: The this compound linker possesses both a hydrophilic polyethylene glycol (PEG) chain and a hydrophobic benzyl group. The PEG8 chain is generally included to increase aqueous solubility.[1][2][3][][5][6] However, the terminal benzyl group is aromatic and hydrophobic, which can counteract the solubility-enhancing effect of the PEG chain.[7] Therefore, the overall impact on solubility will be a balance of these two opposing characteristics. The final solubility of the PROTAC will also be heavily influenced by the physicochemical properties of the warhead and the E3 ligase ligand.

Q2: My this compound containing PROTAC has poor aqueous solubility. What are the likely contributing factors?

A2: Poor aqueous solubility in PROTACs is a common challenge, often due to their high molecular weight and lipophilicity, placing them "beyond the Rule of 5".[8] For a PROTAC with a this compound linker, specific contributing factors could include:

  • High Lipophilicity of the Overall Molecule: The combined hydrophobicity of the warhead, E3 ligase ligand, and the benzyl group may overcome the hydrophilic contribution of the PEG8 chain.

  • Crystal Lattice Energy: If the PROTAC is a crystalline solid, strong intermolecular interactions within the crystal lattice can hinder dissolution.

  • Intramolecular Hydrogen Bonding: The PROTAC may adopt a conformation in solution where intramolecular hydrogen bonds mask polar groups, reducing their interaction with water. This "chameleonic" behavior can decrease aqueous solubility.[2][9]

  • Aggregation: At higher concentrations, PROTAC molecules may self-associate and form aggregates, leading to apparent low solubility.

Q3: What are the initial steps to troubleshoot the poor solubility of my PROTAC?

A3: A systematic approach is crucial. Start with simple formulation adjustments before moving to more complex strategies.

  • Establish a Reliable Stock Solution: Ensure your PROTAC is fully dissolved in an appropriate organic solvent, typically dimethyl sulfoxide (DMSO), before preparing aqueous solutions.

  • Determine Kinetic vs. Thermodynamic Solubility: Understanding the type of solubility issue is important. Kinetic solubility measures the concentration at which a compound precipitates from a DMSO stock solution upon dilution in aqueous buffer, while thermodynamic solubility is the true equilibrium solubility.

  • Co-solvent Screening: Systematically test the effect of adding various percentages of water-miscible organic co-solvents (e.g., ethanol, isopropanol, PEG 400) to your aqueous buffer.[10][11]

  • pH Adjustment: If your PROTAC has ionizable groups, its solubility will be pH-dependent. Determine the pKa of these groups and test the solubility in buffers with varying pH values.

Troubleshooting Guide: Strategies for Solubility Enhancement

If initial troubleshooting steps are insufficient, the following chemical and formulation strategies can be employed.

Chemical Modification Strategies
StrategyDescriptionPotential AdvantagesPotential Disadvantages
Linker Modification Replace the benzyl group with a more polar moiety or extend the PEG chain (e.g., to PEG12 or longer).Can directly increase the intrinsic solubility of the molecule.May alter the ternary complex formation, affecting potency and selectivity. Requires re-synthesis.
Incorporate Ionizable Groups Introduce acidic or basic functional groups into the linker or one of the ligands.Allows for significant solubility enhancement at specific pH values and enables salt formation.Can alter cell permeability and introduce new metabolic liabilities.
Prodrug Approach Temporarily mask key functional groups with a solubilizing promoiety that is cleaved intracellularly.Can dramatically improve aqueous solubility for administration.Adds complexity to the drug's metabolism and pharmacokinetics. Increases molecular weight.

Note: The data in the table above is for illustrative purposes to highlight the principles of chemical modification and does not represent actual experimental results.

Formulation Strategies
StrategyDescriptionKey ExcipientsCharacterization Methods
Amorphous Solid Dispersions (ASDs) Dispersing the PROTAC in an amorphous state within a polymer matrix to prevent crystallization and enhance dissolution.HPMCAS, PVP, SoluplusDifferential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD)
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.Capryol 90, Cremophor EL, Transcutol HPDroplet size analysis, emulsification time
Nanosuspensions Sub-micron colloidal dispersions of the pure drug stabilized by surfactants or polymers.Pluronic F127, Tween 80Particle size analysis (DLS), Zeta potential
Cyclodextrin Complexation Encapsulating the hydrophobic parts of the PROTAC within the cavity of a cyclodextrin molecule.Hydroxypropyl-β-cyclodextrin (HP-β-CD)Phase solubility studies, NMR spectroscopy

Note: The data in the table above is for illustrative purposes to highlight different formulation strategies and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Kinetic Solubility Measurement by Nephelometry

Objective: To determine the concentration at which a PROTAC precipitates from a DMSO stock solution upon dilution into an aqueous buffer.

Materials:

  • PROTAC of interest

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nephelometer or a plate reader capable of measuring light scattering

Procedure:

  • Prepare a 10 mM stock solution of the PROTAC in DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., from 10 mM down to 1 µM).

  • In a 96-well plate, add 198 µL of PBS to each well.

  • Add 2 µL of each PROTAC dilution from step 2 to the corresponding wells in the 96-well plate, ensuring rapid mixing. The final DMSO concentration should be 1%.

  • Include control wells with 1% DMSO in PBS (blank) and a known precipitating compound.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the blank.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of a PROTAC with a polymer to enhance its dissolution rate.

Materials:

  • PROTAC of interest

  • Polymer (e.g., HPMCAS)

  • Dichloromethane (DCM) or other suitable volatile solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Accurately weigh the PROTAC and the polymer in a desired ratio (e.g., 1:9 drug to polymer).

  • Dissolve both the PROTAC and the polymer in a minimal amount of DCM in a round-bottom flask.

  • Once fully dissolved, remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed.

  • Further dry the resulting solid film under high vacuum at 40°C for 24-48 hours to remove any residual solvent.

  • The resulting solid is the ASD, which can be characterized by DSC and PXRD to confirm its amorphous nature.

  • The dissolution rate of the ASD can then be compared to the crystalline PROTAC using a standard dissolution assay.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Troubleshooting cluster_formulation Formulation Strategies cluster_modification Chemical Modification cluster_outcome Desired Outcome A Poor PROTAC Solubility Observed B Prepare Stable DMSO Stock A->B C Kinetic Solubility Assay B->C D Thermodynamic Solubility Assay B->D E Co-solvent Screening C->E If precipitation occurs I Modify Linker (e.g., remove benzyl) C->I If formulation fails F pH Optimization D->F If pH-dependent J Incorporate Ionizable Groups D->J If formulation fails G Amorphous Solid Dispersions E->G If co-solvents are insufficient H Lipid-Based Formulations E->H F->G K Improved Aqueous Solubility and Bioavailability G->K H->K I->K J->K

Caption: A workflow for troubleshooting poor solubility of PROTACs.

logical_relationship PROTAC PROTAC Solubility Warhead Warhead Properties PROTAC->Warhead Ligase E3 Ligase Ligand Properties PROTAC->Ligase Linker Linker Properties PROTAC->Linker MW High Molecular Weight PROTAC->MW Lipophilicity High Lipophilicity PROTAC->Lipophilicity PEG PEG8 Chain (Hydrophilic) Linker->PEG Benzyl Benzyl Group (Hydrophobic) Linker->Benzyl PEG->PROTAC Increases Benzyl->PROTAC Decreases MW->PROTAC Decreases Lipophilicity->PROTAC Decreases

Caption: Factors influencing the solubility of a this compound PROTAC.

References

Common side reactions and byproducts in Benzyl-PEG8-alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl-PEG8-alcohol. The information is presented in a question-and-answer format to address common side reactions, byproduct formation, and other challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common method for synthesizing this compound, and what are the key starting materials?

The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzyl halide by the alkoxide of octaethylene glycol (PEG8-alcohol). The key starting materials are:

  • Octaethylene glycol (PEG8-alcohol): The PEG component with a free hydroxyl group.

  • A benzyl halide: Typically benzyl bromide or benzyl chloride, which serves as the electrophile.

  • A strong base: Such as sodium hydride (NaH) or potassium hydride (KH), is required to deprotonate the hydroxyl group of the PEG8-alcohol to form the more nucleophilic alkoxide.

Q2: I am observing a significant amount of unreacted PEG8-alcohol in my reaction mixture. What are the potential causes and solutions?

Incomplete consumption of the PEG8-alcohol starting material is a common issue. Several factors can contribute to this problem:

  • Insufficient Base: The base is crucial for deprotonating the PEG8-alcohol. If an insufficient amount of base is used, or if the base has lost its activity due to improper storage, the formation of the reactive alkoxide will be incomplete.

    • Troubleshooting:

      • Use a fresh, high-quality strong base.

      • Ensure an excess of the base (typically 1.1 to 1.5 equivalents) is used relative to the PEG8-alcohol.

      • Add the base to the anhydrous solvent and PEG8-alcohol mixture and allow sufficient time for the deprotonation to occur before adding the benzyl halide.

  • Reaction Temperature: The Williamson ether synthesis may require heating to proceed at a reasonable rate.

    • Troubleshooting: If the reaction is sluggish at room temperature, consider moderately heating the reaction mixture (e.g., to 40-60 °C). Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and a slower reaction rate.

    • Troubleshooting: Ensure that the chosen solvent (e.g., anhydrous THF or DMF) can dissolve all reactants. Sonication can sometimes aid in dissolution.

Q3: My final product is contaminated with a significant amount of a non-polar byproduct. What is this likely to be and how can I minimize its formation?

A common non-polar byproduct in this synthesis is dibenzyl ether . This is formed when the benzyl alkoxide (formed from any residual benzyl alcohol in the starting material or from hydrolysis of the benzyl halide) reacts with another molecule of the benzyl halide.

  • Minimization Strategies:

    • Use High-Purity Starting Materials: Ensure that the benzyl halide is free from significant amounts of benzyl alcohol.

    • Anhydrous Reaction Conditions: Water in the reaction mixture can hydrolyze the benzyl halide to benzyl alcohol, which can then react to form dibenzyl ether. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Controlled Addition of Benzyl Halide: Adding the benzyl halide slowly to the reaction mixture containing the PEG8-alkoxide can help to favor the desired reaction over the formation of dibenzyl ether.

Q4: I am seeing a higher molecular weight byproduct in my mass spectrometry analysis. What could this be?

A higher molecular weight byproduct is likely the result of over-alkylation , leading to the formation of bis-PEGylated benzyl species or poly-benzyl ethers . This can occur if there are impurities in the starting materials or if the reaction conditions are not carefully controlled. Another possibility is the formation of a dimer where two PEG chains are linked.

  • Troubleshooting:

    • Carefully control the stoichiometry of the reactants. Using a slight excess of the PEG8-alcohol relative to the benzyl halide can help to minimize over-alkylation of the benzyl group.

    • Purify the starting materials to remove any di-functionalized impurities.

Q5: What are the common side reactions I should be aware of during this compound synthesis?

The primary side reactions to consider are:

  • Elimination Reaction: Although less common with primary halides like benzyl halides, under strongly basic conditions and elevated temperatures, an E2 elimination reaction can occur with the benzyl halide to form stilbene, though this is generally a minor pathway.

  • Hydrolysis of Benzyl Halide: As mentioned, any moisture present can lead to the hydrolysis of the benzyl halide to benzyl alcohol.[1][2] This not only consumes the electrophile but also introduces a competing nucleophile that can lead to the formation of dibenzyl ether.

Quantitative Data on Byproduct Formation

Byproduct/ImpurityTypical Percentage Range (%)Notes
Unreacted PEG8-alcohol5 - 20Highly dependent on reaction completeness.
Dibenzyl Ether1 - 10Formation is promoted by moisture and excess benzyl halide.
Benzyl Alcohol< 5Primarily from hydrolysis of the benzyl halide or as an impurity in the starting material.
Over-alkylated Products< 2Generally a minor byproduct with proper stoichiometry.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the Williamson ether synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • Octaethylene glycol (PEG8-alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N2 or Ar), add octaethylene glycol (1.0 eq) to a round-bottom flask containing anhydrous THF.

  • Deprotonation: To the stirred solution, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting PEG8-alcohol is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C to consume any excess NaH.

  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure this compound.

Visualizing the Synthesis and Troubleshooting

Reaction Pathway:

Reaction_Pathway cluster_main Main Reaction PEG8_OH PEG8-Alcohol PEG8_ONa PEG8-Alkoxide PEG8_OH->PEG8_ONa + NaH NaH NaH H2 H2 (gas) NaH->H2 Product This compound PEG8_ONa->Product + Benzyl Bromide BnBr Benzyl Bromide NaBr NaBr BnBr->NaBr

Caption: Main reaction pathway for this compound synthesis.

Side Reaction Pathways:

Side_Reactions cluster_hydrolysis Hydrolysis & Dibenzyl Ether Formation cluster_elimination Elimination BnBr Benzyl Bromide BnOH Benzyl Alcohol BnBr->BnOH + H2O Stilbene Stilbene (Elimination) BnBr->Stilbene + Strong Base H2O H2O (Trace) BnONa Benzyl Alkoxide BnOH->BnONa + Base DibenzylEther Dibenzyl Ether BnONa->DibenzylEther + Benzyl Bromide Base Base (e.g., NaH)

Caption: Common side reaction pathways in this compound synthesis.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reactants Analyze Starting Materials (Purity, Activity) Start->Check_Reactants Check_Conditions Review Reaction Conditions (Anhydrous, Temp.) Start->Check_Conditions Check_Workup Optimize Purification Strategy Start->Check_Workup Side_Products Major Side Products? Check_Reactants->Side_Products Incomplete_Rxn Incomplete Reaction? Check_Conditions->Incomplete_Rxn Optimize_Chromatography Modify Chromatography Conditions Check_Workup->Optimize_Chromatography Incomplete_Rxn->Side_Products No Increase_Base Increase Base Equivalents / Use Fresh Base Incomplete_Rxn->Increase_Base Yes Increase_Temp Increase Reaction Temperature Incomplete_Rxn->Increase_Temp Yes Side_Products->Check_Workup No Dry_Reagents Ensure Anhydrous Conditions Side_Products->Dry_Reagents Yes (Dibenzyl Ether) End Improved Yield / Purity Increase_Base->End Increase_Temp->End Dry_Reagents->End Optimize_Chromatography->End

Caption: A logical workflow for troubleshooting low yield or impurity issues.

References

Technical Support Center: Navigating the Hook Effect in PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect" in Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those utilizing a Polyethylene Glycol (PEG) linker, such as PEG8.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" describes a phenomenon where the degradation of a target protein by a PROTAC diminishes at high concentrations.[1] This results in a characteristic bell-shaped dose-response curve, rather than a standard sigmoidal curve.[1] At optimal concentrations, the PROTAC efficiently forms a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase, leading to robust protein degradation.[1] However, at excessive concentrations, the PROTAC molecules can independently bind to either the target protein or the E3 ligase, forming non-productive binary complexes.[1] These binary complexes prevent the formation of the necessary ternary complex, thus "hooking" the degradation curve downwards.[1]

Q2: My initial PROTAC design uses a PEG8 linker. Is this a suitable starting point?

A2: Yes, a PEG8 linker is a very common and logical starting point for PROTAC design.[2] PEG linkers are widely used because they offer good water solubility, which can improve the overall physicochemical properties of the PROTAC molecule.[2] Their flexibility allows the PROTAC to adopt various conformations, which is often necessary to facilitate the formation of a stable ternary complex.[2][3] Furthermore, PEG linkers are synthetically versatile, as units of varying lengths are commercially available, enabling a systematic exploration of optimal linker length.[2][4]

Q3: How does the PEG8 linker length specifically influence the hook effect?

A3: The length and composition of the linker are critical determinants of ternary complex stability and, consequently, the propensity for a hook effect.[4][5] An optimally sized linker correctly orients the target protein and the E3 ligase to facilitate ubiquitination.[2] If the PEG8 linker is suboptimal in length for a specific target-ligase pair, it may lead to a less stable ternary complex. This instability can exacerbate the hook effect, causing it to appear at lower PROTAC concentrations.[2] Optimizing the linker length (e.g., by testing shorter PEG4/6 or longer PEG10/12 variants) can enhance the cooperativity and stability of the ternary complex, thereby mitigating the hook effect and widening the effective concentration window for degradation.[4]

Visualizing PROTAC Mechanisms

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_system Ubiquitin-Proteasome System POI Target Protein (POI) Ternary Productive Ternary Complex POI->Ternary Binds PROTAC PROTAC (with PEG8 Linker) PROTAC->Ternary Mediates E3 E3 Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTACs facilitate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.

The Hook Effect Mechanism

Hook_Effect cluster_optimal Optimal PROTAC Concentration cluster_high High PROTAC Concentration POI1 POI Ternary Productive Ternary Complex POI1->Ternary PROTAC1 PROTAC PROTAC1->Ternary E31 E3 Ligase E31->Ternary Degradation Degradation Ternary->Degradation POI2 POI Binary1 Non-Productive Binary Complex (POI-PROTAC) POI2->Binary1 PROTAC2a PROTAC PROTAC2a->Binary1 PROTAC2b PROTAC Binary2 Non-Productive Binary Complex (E3-PROTAC) PROTAC2b->Binary2 E32 E3 Ligase E32->Binary2 NoDegradation No Degradation Binary1->NoDegradation Binary2->NoDegradation

Caption: At high concentrations, PROTACs form non-productive binary complexes, inhibiting degradation.

Troubleshooting Guide

Issue 1: My dose-response curve is bell-shaped, confirming a hook effect.

  • Likely Cause: You are observing the classic hook effect where high concentrations of your PROTAC are inhibiting the formation of the productive ternary complex.[6]

  • Troubleshooting Steps:

    • Confirm Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax). Use this concentration, or lower, for future experiments to ensure you are in the productive range of the curve.[6]

    • Assess Ternary Complex Formation: Use biophysical assays like Co-Immunoprecipitation (see Protocol 2) or NanoBRET to directly measure ternary complex formation across a range of PROTAC concentrations. This can confirm that the decrease in degradation correlates with a decrease in the ternary complex.[6]

    • Optimize Linker Length: The hook effect may be exacerbated by a suboptimal linker. Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG10, PEG12) to determine if a different length can create a more stable ternary complex and mitigate the hook effect.[7]

Issue 2: My PROTAC with a PEG8 linker shows weak or no degradation at any tested concentration.

  • Likely Cause: The issue may not be the hook effect, but rather a fundamental problem with the PROTAC's ability to form a productive ternary complex or with the experimental setup.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: Your initial concentration range might have been too narrow. Test a very broad range of concentrations (e.g., from 1 pM to 50 µM) to ensure you have not missed a narrow window of activity.[6]

    • Verify Target and Ligase Expression: Confirm that your chosen cell line expresses both the target protein and the recruited E3 ligase at sufficient levels using Western Blotting.[6]

    • Confirm Target Engagement: Before assuming the entire PROTAC is inactive, verify that the individual ligands (the "warhead" and the E3 ligase binder) are engaging with their respective proteins.[2]

    • Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed PROTAC concentration to find the optimal incubation time.[6]

    • Re-evaluate Linker: If target engagement is confirmed but degradation is still absent, the PEG8 linker may be sterically hindering the formation of a productive ternary complex. A linker optimization strategy is recommended.[8]

// Hook Effect Path OptimizeConc [label="1. Identify Dmax\n2. Use optimal concentration", fillcolor="#FFFFFF"]; AssessTernary [label="Assess Ternary Complex\n(e.g., Co-IP)", fillcolor="#FFFFFF"]; OptimizeLinker [label="Synthesize & Test\nDifferent Linker Lengths\n(e.g., PEG4, PEG12)", fillcolor="#FFFFFF"];

// Weak Degradation Path WidenRange [label="Test Broader\nConcentration Range\n(pM to uM)", fillcolor="#FFFFFF"]; VerifyExpression [label="Verify POI & E3\nLigase Expression", fillcolor="#FFFFFF"]; OptimizeTime [label="Perform Time-Course\nExperiment", fillcolor="#FFFFFF"]; RevisitDesign [label="Re-evaluate Linker\n& Ligand Design", fillcolor="#EA4335", fontcolor="#FFFFFF"];

End [label="End:\nOptimized Degradation", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckCurve; CheckCurve -> HookEffect [label="Yes"]; CheckCurve -> WeakDeg [label="No"];

HookEffect -> OptimizeConc -> AssessTernary -> OptimizeLinker -> End; WeakDeg -> WidenRange -> VerifyExpression -> OptimizeTime -> RevisitDesign -> End; }

References

Technical Support Center: Purification of PROTACs Synthesized with Benzyl-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs synthesized using Benzyl-PEG8-alcohol linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing PROTACs with a this compound linker?

A1: Impurities can originate from several sources during the synthesis of your PROTAC. These may include:

  • Unreacted Starting Materials: Incomplete coupling reactions can leave behind unreacted this compound, the protein of interest (POI) ligand, or the E3 ligase ligand.

  • Coupling Reagent Byproducts: Reagents used for amide bond formation (e.g., HATU, HOBt) or other coupling chemistries can generate byproducts that need to be removed.

  • Side-Reaction Products: A notable impurity in the synthesis of some PROTACs, particularly those based on immunomodulatory drugs (IMiDs), is a byproduct from nucleophilic acyl substitution competing with the desired aromatic substitution.[1] While specific to the warhead, it highlights that unexpected side reactions can occur. For the this compound linker, potential side reactions could involve the benzyl group, although this is less common with standard coupling procedures.

  • Degradation Products: The final PROTAC molecule might be susceptible to degradation under certain pH or temperature conditions, leading to impurities.

Q2: Why is my PROTAC exhibiting poor solubility during purification, even with a PEG8 linker?

A2: While PEG linkers are incorporated to enhance the aqueous solubility of PROTACs, other factors can contribute to poor solubility.[2][3][4] The this compound linker has a dual nature; the PEG8 chain is hydrophilic, but the terminal benzyl group introduces significant hydrophobicity.[5][6] This, combined with potentially large and hydrophobic warheads and E3 ligase ligands, can lead to overall poor solubility of the final PROTAC molecule. Low solubility can result in erratic data from bioassays and hinder hit-to-lead processes.[7]

Q3: I am observing product aggregation during my purification process. What could be the cause and how can I mitigate it?

A3: Aggregation is a common issue for large, hydrophobic molecules like many PROTACs. The presence of the hydrophobic benzyl group on the PEG linker can contribute to intermolecular hydrophobic interactions, leading to aggregation. This is often exacerbated at high concentrations, such as during sample preparation for chromatography or when removing solvent. To mitigate aggregation:

  • Work at Lower Concentrations: If possible, dissolve your crude product in a larger volume of solvent before purification.

  • Optimize Your Mobile Phase: For reverse-phase HPLC, adding a small percentage of an organic solvent like isopropanol to your aqueous mobile phase can sometimes help disrupt hydrophobic interactions.

  • Use Additives: In some cases, non-ionic detergents or other additives can be used in small amounts to prevent aggregation, but care must be taken to ensure they are compatible with your purification method and can be easily removed.

Q4: My final product shows a broad peak or tailing during HPLC purification. What are the likely causes?

A4: Poor peak shape in HPLC can be caused by several factors:

  • Column Overload: Injecting too much sample for the capacity of your column is a common cause. Try injecting a smaller amount.

  • Secondary Interactions: The benzyl group or other moieties on your PROTAC may be interacting with the silica backbone of the C18 column. Using a high-purity, end-capped column can minimize this.

  • Poor Solubility in Mobile Phase: If the compound is not fully soluble in the mobile phase at the point of injection or as the gradient changes, it can lead to peak distortion. Ensure your sample is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase conditions.

  • On-Column Degradation: The acidic conditions of many reverse-phase methods (e.g., using TFA) can potentially degrade sensitive PROTACs. Consider using a formic acid modifier, which is less harsh.

Troubleshooting Guides

Guide 1: Low Yield of Purified PROTAC

This guide provides a systematic approach to troubleshooting low recovery of your final PROTAC after purification.

Troubleshooting Workflow for Low PROTAC Yield

start Low Yield of Purified PROTAC check_crude 1. Analyze Crude Reaction Mixture (LC-MS) start->check_crude crude_ok Is desired product the major component? check_crude->crude_ok optimize_synthesis Reaction Incomplete/Side Products - Optimize coupling reagents - Increase reaction time/temperature - Check starting material purity crude_ok->optimize_synthesis No purification_issue 2. Assess Purification Step crude_ok->purification_issue Yes end Yield Improved optimize_synthesis->end sample_prep Sample Preparation Issue? - Aggregation/Precipitation - Adsorption to vial purification_issue->sample_prep optimize_prep Improve Solubility - Use stronger solvent (e.g., DMSO) - Sonicate/Vortex - Use low-adsorption vials sample_prep->optimize_prep Yes hplc_issue HPLC Issue? - Poor peak shape - Product in flow-through or column strip? sample_prep->hplc_issue No optimize_prep->end optimize_hplc Optimize HPLC Method - Adjust gradient - Check column integrity - Ensure correct mobile phases hplc_issue->optimize_hplc Yes hplc_issue->end No optimize_hplc->end

Caption: A logical workflow for troubleshooting low PROTAC yield.

Guide 2: Co-eluting Impurity in HPLC

This guide addresses the challenge of an impurity that co-elutes with your desired PROTAC product during reverse-phase HPLC.

Troubleshooting Workflow for Co-eluting Impurities

start Impurity Co-elutes with Product modify_gradient 1. Modify HPLC Gradient start->modify_gradient shallow_gradient Run a shallower gradient around the elution time of the product. modify_gradient->shallow_gradient resolved Separation Achieved? shallow_gradient->resolved change_modifier 2. Change Mobile Phase Modifier resolved->change_modifier No end Impurity Resolved resolved->end Yes formic_acid Switch from TFA to Formic Acid (or vice-versa). This can alter selectivity. change_modifier->formic_acid resolved2 Separation Achieved? formic_acid->resolved2 change_column 3. Change Column Chemistry resolved2->change_column No resolved2->end Yes pfp_column Try a different stationary phase, e.g., Phenyl-Hexyl or Pentafluorophenyl (PFP), to introduce alternative interactions. change_column->pfp_column resolved3 Separation Achieved? pfp_column->resolved3 orthogonal_method 4. Use an Orthogonal Method resolved3->orthogonal_method No resolved3->end Yes sfc Consider Supercritical Fluid Chromatography (SFC) or a different mode of chromatography. orthogonal_method->sfc end_fail Consult Specialist sfc->end_fail

References

Stability issues of Benzyl-PEG8-alcohol in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Benzyl-PEG8-alcohol in various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For long-term stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon), protected from light, and kept at a low temperature (≤ -15°C). It is also advisable to store it with a desiccant to prevent moisture exposure. For stock solutions, it is recommended to aliquot them into single-use volumes to prevent degradation from repeated freeze-thaw cycles. The stability of stock solutions is temperature-dependent: they can typically be stored for up to 6 months at -80°C or for up to 1 month at -20°C.

Q2: What are the primary degradation pathways for this compound?

A: this compound is susceptible to two primary degradation pathways:

  • Benzyl Ether Cleavage: The benzyl group can be cleaved under acidic conditions, through oxidative reactions, or via catalytic hydrogenolysis, which exposes the primary alcohol.

  • PEG Chain Oxidation: The polyethylene glycol (PEG) chain is prone to auto-oxidation, a process that can be accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metals. This can lead to the formation of aldehydes, carboxylates, and peroxides, which may alter the pH and ionic strength of the solution.[1]

Q3: What are the visible signs of this compound degradation?

A: For stock solutions, visible indicators of degradation may include a change in color, the formation of a precipitate, or a noticeable shift in the solution's pH. For the solid compound, significant clumping or a change in its physical appearance can indicate moisture absorption, which may lead to potential degradation.

Q4: Is this compound stable in both acidic and basic buffers?

A: The stability is highly pH-dependent. The benzyl ether linkage is generally stable under neutral to slightly basic conditions. However, it is labile under strong acidic conditions, which can catalyze its cleavage to yield benzyl alcohol and the PEG8-diol. The PEG ether backbone itself is generally stable against hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Problem 1: Low yield or incomplete reaction when using this compound.

Click to expand troubleshooting steps
  • Possible Cause 1: Degraded Reagent. The this compound may have degraded due to improper storage or handling.

    • Solution: Verify the purity of your linker using an analytical method like HPLC or ¹H NMR (see Experimental Protocols section). If degradation is confirmed, use a fresh vial of the compound for your experiment.

  • Possible Cause 2: Incompatible Reaction Conditions. The reaction conditions may be promoting the degradation of the linker.

    • Solution:

      • pH: Ensure your reaction is conducted at a neutral or slightly basic pH to prevent acid-catalyzed cleavage of the benzyl ether.

      • Reductants/Oxidants: If your synthesis involves reducing agents (e.g., for hydrogenolysis) or strong oxidizing agents, the benzyl group or PEG chain may be compromised. Review your synthetic route to ensure compatibility.

      • Temperature: Avoid unnecessarily high temperatures, as this can accelerate the oxidative degradation of the PEG chain.

  • Possible Cause 3: Steric Hindrance. In bioconjugation or PROTAC synthesis, the PEG8 chain length may not be optimal for the intended molecular interaction.

    • Solution: Consider using linkers with different PEG chain lengths to optimize the spatial arrangement of the interacting molecules.

start Low Reaction Yield check_purity Verify Reagent Purity (HPLC / NMR) start->check_purity is_degraded Is Reagent Degraded? check_purity->is_degraded use_fresh Use Fresh Vial of This compound is_degraded->use_fresh Yes check_conditions Review Reaction Conditions is_degraded->check_conditions No is_acidic Acidic pH? check_conditions->is_acidic adjust_ph Adjust to Neutral or Slightly Basic pH is_acidic->adjust_ph Yes is_oxidizing Oxidizing/Reducing Agents Present? is_acidic->is_oxidizing No modify_route Modify Synthetic Route or Protect Group Strategy is_oxidizing->modify_route Yes is_high_temp High Temperature? is_oxidizing->is_high_temp No lower_temp Lower Reaction Temperature is_high_temp->lower_temp Yes check_sterics Consider Steric Hindrance is_high_temp->check_sterics No optimize_linker Test Linkers with Different PEG Lengths check_sterics->optimize_linker

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Appearance of unexpected peaks in analytical chromatogram (e.g., HPLC).

Click to expand troubleshooting steps
  • Possible Cause: Degradation of this compound. The new peaks likely correspond to degradation products.

    • Solution:

      • Identify Degradants: Based on the primary degradation pathways, the main impurities to expect are benzyl alcohol (from ether cleavage) and smaller PEG fragments or oxidized PEG species.

      • Confirm Identity: If possible, confirm the identity of the new peaks by running standards (e.g., benzyl alcohol) or by using mass spectrometry (LC-MS).

      • Assess Stability in Your Buffer: Perform a small-scale stability study by incubating this compound in your specific buffer and conditions, taking time points for HPLC analysis to monitor the rate of degradation. This will confirm if the buffer system is the root cause.

      • Optimize Conditions: If degradation is confirmed, consider changing the buffer pH, lowering the temperature, or ensuring solutions are de-gassed and protected from light to minimize oxidation.

cluster_degradation Potential Degradation Pathways start This compound hydrolysis Acidic Hydrolysis + H₂O, H⁺ start->hydrolysis Benzyl Ether Cleavage oxidation Oxidation [O], Heat, Light start->oxidation Benzyl Ether or PEG Chain Oxidation prod1 Benzyl Alcohol + HO-PEG8-OH hydrolysis->prod1 prod2 Benzaldehyde/Benzoic Acid oxidation->prod2 prod3 Oxidized/Fragmented PEG oxidation->prod3

Caption: Potential degradation pathways of this compound.

Quantitative Stability Data

While specific kinetic data for this compound is not extensively published, the following tables summarize the expected stability based on the known chemistry of benzyl ethers and polyethylene glycol. These should be used as a general guide for experimental design.

Table 1: Predicted Stability of this compound under Different pH and Temperature Conditions.

Condition pH Range Temperature Expected Stability Primary Degradation Pathway
Acidic 1 - 4 25°C - 37°C Low Acid-catalyzed hydrolysis of the benzyl ether.
Neutral 6 - 8 4°C - 25°C High Minimal degradation expected if protected from light and oxygen.
Neutral 6 - 8 37°C - 50°C Moderate Increased risk of PEG chain oxidation.

| Basic | 9 - 12 | 25°C - 37°C | High | Benzyl ether linkage is generally stable to base. |

Table 2: Influence of Common Buffer Systems on Stability.

Buffer System Typical pH Range Potential Effects on Stability
Phosphate 6.0 - 8.0 Generally considered inert and a good choice for maintaining pH without directly participating in degradation reactions.
Citrate 3.0 - 6.2 At lower pH values within its buffering range, it may contribute to the acidic environment that facilitates benzyl ether hydrolysis.
Tris 7.5 - 9.0 Can sometimes interact with molecules and, in some cases, may inhibit certain enzymatic reactions or affect stability, though generally compatible with PEG ethers.[2]

| HEPES | 6.8 - 8.2 | Often used in cell culture media; generally a good non-interfering buffer choice for stability studies at physiological pH. |

Experimental Protocols

Protocol 1: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method to monitor the degradation of this compound by quantifying its disappearance and the appearance of its primary degradant, benzyl alcohol.

Objective: To quantify the percentage of intact this compound over time under specific buffer and temperature conditions.

Materials:

  • This compound

  • Benzyl alcohol (as a reference standard)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Buffer of choice (e.g., 50 mM Potassium Phosphate, pH 7.4)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

    • Prepare a 1 mg/mL stock solution of benzyl alcohol in acetonitrile.

  • Preparation of Stability Samples:

    • In separate vials, dilute the this compound stock solution into the desired buffer (e.g., 50 mM Phosphate pH 5, 7, and 9) to a final concentration of 1 mg/mL.

    • Prepare a control sample in 50:50 ACN:Water.

  • Incubation:

    • Store the vials at the desired temperatures (e.g., 4°C, 25°C, and 40°C), protected from light.

  • Time-Point Analysis:

    • At specified time points (e.g., T=0, 24h, 48h, 1 week, 4 weeks), withdraw an aliquot from each sample.

    • Quench any ongoing reaction by diluting the aliquot 1:10 in the mobile phase starting condition (e.g., 70:30 Water:ACN).

  • HPLC Analysis:

    • Column: C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (for benzyl group) and 220 nm (for general detection).

    • Gradient:

      Time (min) % Mobile Phase B (ACN)
      0 30
      15 90
      17 90
      18 30

      | 20 | 30 |

  • Data Analysis:

    • Identify the peaks for this compound and benzyl alcohol based on retention times from standard injections. Benzyl alcohol, being more nonpolar than the starting material after cleavage of the PEG chain, will have a distinct retention time.[3]

    • Calculate the percentage of remaining this compound at each time point relative to T=0.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Protocol 2: Monitoring Benzyl Ether Cleavage by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively assess the cleavage of the benzyl group from the PEG chain.

Materials:

  • Degraded or stability study samples of this compound

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR spectrometer

Methodology:

  • Sample Preparation:

    • Lyophilize or evaporate the solvent from an aliquot of the stability sample.

    • Dissolve the residue in a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆). DMSO-d₆ is particularly useful as it can provide a distinct, non-shifting resonance for hydroxyl protons, which can help in identifying new -OH groups formed upon degradation.[1]

  • NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

  • Spectral Analysis:

    • Intact this compound:

      • Benzyl Aromatic Protons: Multiplet around 7.2-7.4 ppm.

      • Benzyl Methylene Protons (-O-CH₂-Ph): Singlet around 4.5 ppm.

      • PEG Backbone Protons (-O-CH₂-CH₂-O-): Broad singlet around 3.5-3.7 ppm.

    • Degradation Products:

      • Cleavage of Benzyl Group: Look for a decrease in the integration of the benzyl aromatic (7.2-7.4 ppm) and methylene (4.5 ppm) signals relative to the stable PEG backbone signal (3.5-3.7 ppm).

      • Formation of Benzyl Alcohol: Appearance of new signals corresponding to free benzyl alcohol (aromatic protons and a new methylene singlet at a slightly different chemical shift).

  • Semi-Quantitative Analysis:

    • By comparing the integration of the benzyl methylene protons (~4.5 ppm) to the integration of a portion of the PEG backbone protons, the extent of benzyl group cleavage can be estimated over time.

Caption: A generalized workflow for conducting a stability study.

References

Technical Support Center: Optimizing Reaction Conditions for the Benzylation of PEG8-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the benzylation of octaethylene glycol (PEG8-diol).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the benzylation of PEG8-diol, providing potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Conversion of PEG8-diol

Q: My reaction shows very low or no conversion of the starting PEG8-diol. What are the possible causes and how can I fix this?

A: Low or no conversion in a Williamson ether synthesis for PEG8-diol benzylation can stem from several factors. Here's a systematic troubleshooting approach:

  • Inactive Base: The base is crucial for deprotonating the hydroxyl groups of the PEG-diol, forming the alkoxide nucleophile.

    • Sodium Hydride (NaH): NaH is a common choice but is highly reactive with moisture. If it has been improperly stored, it may be inactive. Use fresh, high-quality NaH from a newly opened container. Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen).

    • Other Bases: If using milder bases like silver oxide (Ag2O) for selective mono-benzylation, ensure they are of appropriate grade and purity.[1]

  • Wet Reagents or Solvents: The presence of water will quench the strong base (e.g., NaH) and hydrolyze the benzyl halide.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., dry THF or DMF). PEG8-diol itself can be hygroscopic; consider drying it under vacuum before the reaction.

  • Insufficient Reaction Time or Temperature: The reaction may be proceeding slowly.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature. However, be aware that higher temperatures can promote side reactions. For instance, some Williamson ether syntheses are run at elevated temperatures, such as 50°C, for 24 hours.[2]

  • Poor Solubility: If the PEG8-diol or the formed alkoxide is not sufficiently soluble in the chosen solvent, the reaction rate will be slow.

    • Solution: While THF and DMF are common solvents, ensure your PEG8-diol is fully dissolved. Gentle warming can aid dissolution before adding the base.

Problem 2: Formation of Di-benzylated Product Instead of Mono-benzylated Product

Q: I am trying to synthesize the mono-benzylated PEG8-diol, but I am getting a significant amount of the di-benzylated product. How can I improve the selectivity for mono-benzylation?

A: Achieving selective mono-benzylation of a diol requires careful control of the reaction conditions to favor the reaction at only one of the hydroxyl groups.

  • Stoichiometry of Benzyl Bromide: Using an excess of benzyl bromide will drive the reaction towards di-benzylation.

    • Solution: Use a stoichiometric or slightly sub-stoichiometric amount of benzyl bromide relative to the PEG8-diol (e.g., 0.8 to 1.0 equivalent). This will increase the statistical probability of reacting with only one hydroxyl group.

  • Choice of Base: Strong bases like NaH can deprotonate both hydroxyl groups, leading to the di-benzylated product.

    • Solution: Consider using a milder base such as silver oxide (Ag2O). Milder bases can favor the formation of the mono-alkoxide, thus enhancing the selectivity for the mono-benzylated product.[1]

  • Slow Addition of Benzyl Bromide: Adding the benzyl bromide all at once can lead to localized high concentrations, increasing the chance of di-benzylation.

    • Solution: Add the benzyl bromide dropwise to the reaction mixture over a prolonged period. This maintains a low concentration of the alkylating agent, favoring mono-substitution.

Problem 3: Presence of Unexpected Side Products

Q: I am observing unexpected spots on my TLC or peaks in my NMR that do not correspond to the starting material or the desired product(s). What could these be?

A: Side reactions can lead to various impurities. Identifying the potential source is key to mitigating their formation.

  • Solvent-Derived Impurities: When using N,N-dimethylformamide (DMF) as a solvent with a strong base like NaH, an amine side product can be formed.[3]

    • Solution: If you suspect a DMF-related impurity, consider switching to an alternative anhydrous solvent like tetrahydrofuran (THF).

  • Elimination Products: Although less common with primary alcohols like PEG-diol, elimination reactions can occur, especially at higher temperatures.

  • PEG-Related Impurities: Commercial PEGs can contain impurities from their manufacturing process, such as ethylene oxide and 1,4-dioxane.[4] PEG can also undergo auto-oxidation, leading to the formation of peroxides and formaldehydes.[5]

    • Solution: Use high-purity PEG8-diol. If necessary, purify the starting material before use.

Problem 4: Difficulty in Purifying the Benzylated Product

Q: I am having trouble separating the mono-benzylated product from the di-benzylated product and the unreacted PEG8-diol. What purification strategies can I use?

A: The separation of PEG derivatives can be challenging due to their similar polarities.

  • Silica Gel Column Chromatography: This is the most common method for purifying benzylated PEGs.

    • Optimization: Use a long column to improve separation. A shallow solvent gradient (e.g., starting with a non-polar eluent and gradually increasing the polarity with a solvent like ethyl acetate or methanol in a non-polar solvent like hexane or dichloromethane) can effectively separate the non-polar di-benzylated product, the moderately polar mono-benzylated product, and the highly polar unreacted diol.

  • Alternative Chromatographic Techniques:

    • Ion Exchange Chromatography: This technique can be used to separate PEG derivatives, particularly when there are ionizable groups present or when the PEGylation shields charges on a molecule.[3] For neutral molecules like benzylated PEG8-diol, its utility might be limited but could be explored.

    • Size Exclusion Chromatography (SEC): While more effective for larger PEG derivatives, SEC can sometimes separate species with small differences in size.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general protocol for the benzylation of PEG8-diol?

A1: A general protocol for the benzylation of a hydroxyl group via Williamson ether synthesis is as follows. Note that this should be optimized for PEG8-diol.

  • Dissolve PEG8-diol in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a base (e.g., NaH, 60% dispersion in mineral oil). For mono-benzylation, consider using 1.0-1.2 equivalents.

  • Stir the mixture at 0 °C for a specified time (e.g., 30 minutes) to allow for the formation of the alkoxide.

  • Slowly add benzyl bromide (for mono-benzylation, use 1.0 equivalent).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding a few drops of water or ethanol at 0 °C.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) to achieve good separation between the starting material (PEG8-diol, which will have a low Rf value), the mono-benzylated product (intermediate Rf), and the di-benzylated product (higher Rf). The spots can be visualized using a UV lamp (if the compounds are UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine).

Q3: What is the role of a phase-transfer catalyst (PTC) and should I use one?

A3: A phase-transfer catalyst facilitates the transfer of a reactant from one phase to another where the reaction occurs. In the benzylation of PEG8-diol, which is hydrophilic, with the less hydrophilic benzyl bromide in an organic solvent, a PTC like tetrabutylammonium bromide (TBAB) or even another PEG can be used.[6][7] A PTC can help to solubilize the alkoxide in the organic phase, potentially increasing the reaction rate and allowing for milder reaction conditions. The use of a PTC is an alternative to using a strong base like NaH in a homogenous solution and can be particularly useful in a biphasic system (e.g., aqueous NaOH and an organic solvent).

Q4: How do I remove the benzyl protecting group after my subsequent reaction steps?

A4: The benzyl ether is a stable protecting group but can be cleaved under specific conditions. The most common method is catalytic hydrogenolysis.[1] This involves reacting the benzylated compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd on carbon). This method is generally clean and efficient. Alternative methods include using strong acids or oxidizing agents, but these are often less compatible with other functional groups.[1]

Data Presentation

Table 1: Effect of Base and Stoichiometry on the Selectivity of PEG-diol Benzylation (Illustrative)

EntryPEG-diol (eq.)Benzyl Bromide (eq.)Base (eq.)SolventTemperature (°C)Time (h)Mono-benzylated Yield (%)Di-benzylated Yield (%)
11.01.1NaH (1.2)THF2512~40-50~30-40
21.02.2NaH (2.4)THF2512LowHigh (>80)
32.01.0NaH (1.1)THF2524Higher (>60)Low (<10)
41.01.0Ag₂O (1.5)DMF5048Good selectivity for monoLow

Note: These are illustrative yields based on general principles of Williamson ether synthesis and selective protection of diols. Actual yields will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Mono-benzylation of PEG8-diol using NaH

  • Preparation: Add PEG8-diol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum. Dry the PEG8-diol under high vacuum for at least 4 hours.

  • Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the PEG8-diol under an argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in small portions. Stir the suspension at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.0 eq) dropwise to the suspension at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% methanol in dichloromethane).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

  • Work-up: Dilute the mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient eluent system (e.g., 0-10% methanol in dichloromethane).

Mandatory Visualization

experimental_workflow start Start: Dry PEG8-diol and Glassware dissolve Dissolve PEG8-diol in Anhydrous THF start->dissolve deprotonate Deprotonation: Add NaH at 0 °C dissolve->deprotonate add_bnb Add Benzyl Bromide dropwise at 0 °C deprotonate->add_bnb react React at Room Temperature (12-24h) add_bnb->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench, Extract, and Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product: Mono-benzylated PEG8-diol purify->product

Caption: Workflow for the mono-benzylation of PEG8-diol.

References

How to remove unreacted Benzyl-PEG8-alcohol from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted Benzyl-PEG8-alcohol from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted this compound?

A1: The primary methods for removing unreacted this compound from a reaction mixture are based on its unique physicochemical properties, including its solubility and molecular weight. The most common techniques include:

  • Precipitation: Exploiting the differential solubility of this compound and the desired product in various solvent systems.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A highly effective method for separating molecules based on their hydrophobicity.

  • Liquid-Liquid Extraction (LLE): A separation technique based on the differential partitioning of compounds between two immiscible liquid phases.

  • Size Exclusion Chromatography (SEC): Useful for separating molecules based on their size, particularly if the desired product is significantly larger than this compound.[1]

Q2: What is the general solubility profile of this compound?

A2: this compound, being a polyethylene glycol (PEG) derivative, is soluble in water and a variety of polar organic solvents such as methanol, ethanol, acetonitrile, and dichloromethane.[2][3] It has lower solubility in non-polar organic solvents like diethyl ether and hexane. This solubility profile is crucial for developing effective precipitation and extraction protocols.

Q3: How can I monitor the removal of this compound during purification?

A3: The removal of this compound can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the presence of the PEGylated alcohol. A mobile phase of chloroform and methanol (e.g., 10:1) can be a good starting point.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of purity.

  • Mass Spectrometry (MS): Can be used to confirm the presence and quantity of this compound.

Purification Methodologies and Experimental Protocols

Precipitation

Precipitation is a straightforward and cost-effective method for removing a significant portion of unreacted this compound, especially when the desired product has different solubility characteristics. The general principle is to dissolve the reaction mixture in a minimal amount of a "good" solvent (in which both the product and this compound are soluble) and then add an "anti-solvent" to selectively precipitate the desired product, leaving the more soluble this compound in the supernatant.

Experimental Protocol: Precipitation

  • Dissolution: Dissolve the crude reaction mixture in a minimum volume of a suitable solvent (e.g., dichloromethane or methanol).

  • Addition of Anti-solvent: Slowly add a cold anti-solvent in which this compound is soluble but the desired product is not. Common anti-solvents for precipitating less polar compounds from polar solvents include cold diethyl ether or hexane.

  • Incubation: Stir the mixture at a low temperature (e.g., 4°C) for a period of time (e.g., 1-2 hours) to allow for complete precipitation.

  • Isolation: Collect the precipitate by filtration or centrifugation.

  • Washing: Wash the precipitate with a small amount of the cold anti-solvent to remove any remaining traces of this compound.

  • Drying: Dry the purified product under vacuum.

Troubleshooting Guide: Precipitation

Problem Possible Cause Solution
No precipitate forms. The desired product is soluble in the anti-solvent.Try a different anti-solvent. Increase the volume of the anti-solvent added.
The concentration of the desired product is too low.Concentrate the initial solution before adding the anti-solvent.
Low recovery of the desired product. The product is partially soluble in the anti-solvent.Use a colder anti-solvent. Reduce the amount of washing solvent used.
Incomplete removal of this compound. This compound co-precipitates with the product.Optimize the solvent/anti-solvent ratio. Perform a second precipitation step.
Insufficient washing of the precipitate.Increase the volume or number of washes with the cold anti-solvent.

Workflow for Precipitation

cluster_precipitation Precipitation Workflow start Start: Crude Reaction Mixture dissolve Dissolve in Minimum Good Solvent start->dissolve add_antisolvent Add Cold Anti-Solvent (e.g., Diethyl Ether) dissolve->add_antisolvent incubate Incubate at 4°C add_antisolvent->incubate isolate Isolate Precipitate (Filtration/Centrifugation) incubate->isolate wash Wash Precipitate with Cold Anti-Solvent isolate->wash dry Dry Purified Product wash->dry end End: Purified Product dry->end

Caption: Workflow for the removal of unreacted this compound using precipitation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution purification technique that separates compounds based on their hydrophobicity. Since this compound has a distinct polarity due to its PEG chain and benzyl group, it can be effectively separated from compounds with different hydrophobic characteristics.

Experimental Protocol: RP-HPLC

  • Column Selection: A C18 or C8 reverse-phase column is typically suitable.

  • Mobile Phase Preparation: A common mobile phase consists of a mixture of water (A) and acetonitrile (B), both often containing a small amount of an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.

  • Gradient Elution: Start with a higher percentage of the aqueous phase (e.g., 95% A) and gradually increase the percentage of the organic phase (e.g., to 95% B) over a set period (e.g., 30-60 minutes). This gradient will elute compounds based on their increasing hydrophobicity.

  • Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase composition or a compatible solvent.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions as they elute. Monitor the elution profile using a UV detector (the benzyl group of this compound should absorb UV light).

  • Analysis and Pooling: Analyze the collected fractions by an appropriate method (e.g., TLC or MS) to identify those containing the purified product. Pool the pure fractions.

  • Solvent Removal: Remove the mobile phase solvents from the pooled fractions, typically by lyophilization or rotary evaporation.

Troubleshooting Guide: RP-HPLC

Problem Possible Cause Solution
Poor separation of product and this compound. Inappropriate gradient profile.Optimize the gradient slope and duration. A shallower gradient can improve resolution.
Unsuitable mobile phase.Try a different organic modifier (e.g., methanol instead of acetonitrile).
Broad peaks. Column overloading.Reduce the amount of sample injected.
Secondary interactions with the stationary phase.Ensure the mobile phase pH is appropriate for the analytes. The use of TFA can help minimize these interactions.
Low recovery of the desired product. Irreversible binding to the column.Use a different column stationary phase.
Product instability in the mobile phase.Adjust the mobile phase pH or temperature.

Workflow for RP-HPLC Purification

cluster_rphplc RP-HPLC Purification Workflow start Start: Crude Reaction Mixture prepare_sample Dissolve Sample in Mobile Phase start->prepare_sample inject Inject onto RP-HPLC Column prepare_sample->inject gradient Run Gradient Elution (Water/Acetonitrile) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (TLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool remove_solvent Remove Solvent pool->remove_solvent end End: Purified Product remove_solvent->end

Caption: Workflow for the purification of a reaction mixture using RP-HPLC.

Liquid-Liquid Extraction (LLE)

LLE is a useful technique if the desired product and this compound have significantly different polarities, leading to different solubilities in two immiscible solvents (e.g., an aqueous and an organic phase).

Experimental Protocol: LLE

  • Solvent Selection: Choose two immiscible solvents. A common system is an aqueous phase (e.g., water or brine) and an organic phase (e.g., ethyl acetate, dichloromethane, or diethyl ether).

  • Dissolution: Dissolve the crude reaction mixture in one of the chosen solvents.

  • Extraction: Transfer the solution to a separatory funnel and add the second immiscible solvent.

  • Mixing: Gently invert the separatory funnel several times to allow for the transfer of solutes between the phases. Vent the funnel periodically to release any pressure buildup.

  • Separation: Allow the two layers to separate completely.

  • Collection: Drain the bottom layer and collect the top layer. The layer containing the desired product will depend on its relative solubility.

  • Repeated Extraction: To maximize recovery, the phase containing the desired product can be extracted multiple times with fresh portions of the other solvent.

  • Drying and Concentration: Dry the organic phase containing the purified product over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

Troubleshooting Guide: Liquid-Liquid Extraction

Problem Possible Cause Solution
Emulsion formation at the interface. High concentration of surfactants or other interfering substances.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation.[4]
Poor separation of product and this compound. Similar partitioning behavior of the compounds.Modify the pH of the aqueous phase if the desired product has acidic or basic functional groups. Try a different organic solvent.
Low recovery of the desired product. The product is partially soluble in both phases.Perform multiple extractions. Use a larger volume of the extraction solvent.

Workflow for Liquid-Liquid Extraction

cluster_lle Liquid-Liquid Extraction Workflow start Start: Crude Reaction Mixture dissolve Dissolve in Solvent 1 start->dissolve add_solvent2 Add Immiscible Solvent 2 dissolve->add_solvent2 mix Mix and Allow Phases to Separate add_solvent2->mix separate Separate Aqueous and Organic Layers mix->separate repeat_extraction Repeat Extraction of Desired Phase separate->repeat_extraction dry_concentrate Dry and Concentrate the Purified Phase repeat_extraction->dry_concentrate end End: Purified Product dry_concentrate->end

Caption: Workflow for purifying a reaction mixture using liquid-liquid extraction.

Data Presentation

The efficiency of each purification method will depend on the specific properties of the desired product. The following table provides a general comparison of the methods for removing unreacted this compound.

Purification Method Principle of Separation Typical Purity Typical Recovery Advantages Disadvantages
Precipitation Differential SolubilityModerate to HighGood to ExcellentSimple, rapid, cost-effective, scalable.May not be suitable for all compounds, potential for co-precipitation.[5]
RP-HPLC HydrophobicityVery HighGoodHigh resolution, applicable to a wide range of compounds.Requires specialized equipment, can be time-consuming, solvent-intensive.
Liquid-Liquid Extraction Differential PartitioningModerateGood to ExcellentSimple, rapid, scalable.Can be limited by the partitioning behavior of the compounds, potential for emulsion formation.[1]
Size Exclusion Chromatography Molecular SizeGood to HighGood to ExcellentMild conditions, predictable separation.Limited to significant size differences, can be slow.[1]

References

Technical Support Center: Mitigating Off-Target Effects of PROTACs with Flexible PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of flexible polyethylene glycol (PEG) linkers to mitigate off-target effects of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a flexible PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is not merely a spacer but plays a critical role in the PROTAC's efficacy and drug-like properties.[2] Flexible linkers, particularly those with polyethylene glycol (PEG) chains, are widely used in PROTAC design.[1][3] Their primary roles include:

  • Facilitating Ternary Complex Formation: The flexibility of a PEG linker allows the PROTAC to adopt various conformations, increasing the likelihood of forming a stable and productive ternary complex between the target protein and the E3 ligase.[4]

  • Improving Solubility and Physicochemical Properties: PEG linkers are hydrophilic and can enhance the aqueous solubility of PROTACs, which are often large and lipophilic molecules.[5][6] This improved solubility is crucial for handling, formulation, and can positively impact pharmacokinetic profiles.[5]

  • Modulating Cell Permeability: While the hydrophilicity of PEG can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers may allow them to adopt folded conformations that shield polar surfaces, potentially improving cell permeability.[2]

Q2: How does the length of a flexible PEG linker influence PROTAC selectivity and off-target effects?

The length of the PEG linker is a critical parameter that directly impacts the formation and stability of the ternary complex, which is a prerequisite for target ubiquitination and degradation.[7] An optimal linker length is crucial for achieving high selectivity and minimizing off-target effects.

  • Too Short: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex and leading to a loss of on-target activity.[7]

  • Too Long: An excessively long linker may result in an unstable or unproductive ternary complex where the necessary proximity for efficient ubiquitin transfer is not achieved.[7] This can also lead to an increased "hook effect," where at high concentrations, the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the ternary complex.[8]

Finding the optimal linker length often requires synthesizing and testing a series of PROTACs with varying numbers of PEG units.

Q3: Can the flexibility of a PEG linker contribute to off-target effects?

While flexibility is generally advantageous for ternary complex formation, excessive flexibility can also be a contributing factor to off-target effects. A highly flexible linker might allow the PROTAC to bind to unintended proteins, leading to their degradation. In some cases, a more rigid linker may be necessary to achieve higher selectivity by pre-organizing the PROTAC into a conformation that is more specific for the intended target.[4]

Q4: What are the common off-target effects observed with PROTACs, and how can they be assessed?

Off-target effects of PROTACs refer to the unintended degradation of proteins other than the intended target, which can lead to adverse side effects or toxicity.[9] This can occur if the PROTAC recruits the E3 ligase to unintended proteins. Common methods to assess off-target effects include:

  • Proteomics-based approaches: Techniques like mass spectrometry can be used to globally profile protein levels in cells treated with a PROTAC to identify any unintended protein degradation.

  • Target engagement assays: These assays can help determine if the PROTAC is binding to other proteins besides the intended target.

  • Phenotypic screening: Observing the cellular phenotype upon PROTAC treatment can provide clues about potential off-target effects.

Troubleshooting Guide

Issue 1: My PROTAC with a flexible PEG linker shows low potency and/or high off-target degradation.

Possible Cause Suggested Solution
Suboptimal Linker Length Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., 2, 4, 6, 8 PEG units) to identify the optimal length for potent and selective degradation.[7]
Inappropriate Linker Attachment Points The points at which the linker is attached to the POI and E3 ligase ligands are critical.[7] Analyze the crystal structures of the ligands bound to their respective proteins to identify solvent-exposed regions suitable for linker attachment that will not disrupt binding.
Excessive Linker Flexibility While some flexibility is necessary, too much can lead to off-target binding. Consider incorporating some rigid elements into the linker, such as an aromatic ring or a cycloalkane, to constrain its conformation and potentially improve selectivity.[1]
Poor Cell Permeability The hydrophilicity of the PEG linker can sometimes limit cell permeability.[8] Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[10] If permeability is low, consider synthesizing PROTACs with shorter PEG chains or hybrid linkers containing more hydrophobic alkyl segments.
Inefficient Ternary Complex Formation The flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required for a stable ternary complex. Directly evaluate ternary complex formation using biophysical assays such as Time-Resolved Fluorescence Energy Transfer (TR-FRET).[11]

Issue 2: I'm observing a significant "hook effect" with my PROTAC.

Possible Cause Suggested Solution
High PROTAC Concentration The hook effect is concentration-dependent.[8] Perform a full dose-response curve to identify the optimal concentration range for degradation and to confirm that the observed decrease in degradation at high concentrations is indeed a hook effect.
Unstable Ternary Complex A linker that does not effectively stabilize the ternary complex can exacerbate the hook effect. A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.[8]
High Affinity Binary Interactions If the individual ligands have very high affinity for their respective proteins, the formation of binary complexes may be favored at high PROTAC concentrations. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[8]

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties and Activity

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)DC₅₀ (nM)Dₘₐₓ (%)
BRD4-PROTAC-1 PEG38503.51505095
BRD4-PROTAC-2 PEG59383.11681598
BRD4-PROTAC-3 PEG710262.71868090
CRBN-Homo-PROTAC-1 PEG26502.812020085
CRBN-Homo-PROTAC-2 PEG47382.41385092
CRBN-Homo-PROTAC-3 PEG68262.015625080

Data is illustrative and compiled from various sources in the literature. Actual values will vary depending on the specific PROTAC system.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, cell-free method to assess the passive permeability of a PROTAC across an artificial lipid membrane.[12]

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)[13]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • PROTAC stock solution in DMSO

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the Acceptor Plate: Add 300 µL of PBS (containing 5% DMSO) to each well of the acceptor plate.[13]

  • Prepare the Donor Plate: Gently add 5 µL of the artificial membrane solution to the membrane of each well in the donor plate.[13]

  • Prepare PROTAC Solutions: Prepare the PROTACs to be tested at a final concentration of 1-10 µM in PBS with 5% DMSO.[13]

  • Load the Donor Plate: Add 150 µL of the PROTAC solution to each well of the donor plate.[13]

  • Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly in a humidified chamber for 10-20 hours at room temperature.[13]

  • Sample Collection: After incubation, carefully separate the plates. Collect 100 µL from each well of both the donor and acceptor plates for analysis.[13]

  • Analysis: Analyze the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_equilibrium)

    Where:

    • Vd = Volume of the donor well

    • Va = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_equilibrium = (Vd * C_D(0)) / (Vd + Va)

    • C_D(0) = Initial concentration in the donor well

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[11]

Materials:

  • Tagged POI (e.g., GST-tagged)

  • Tagged E3 ligase (e.g., His-tagged)

  • TR-FRET donor-labeled antibody (e.g., Tb-anti-GST)

  • TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)

  • PROTAC compounds

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, add the tagged POI, tagged E3 ligase, donor-labeled antibody, and acceptor-labeled antibody at optimized concentrations.

  • Add PROTAC: Add a serial dilution of the PROTAC compound to the wells. Include control wells with no PROTAC.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for complex formation.[11]

  • Measurement: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio by dividing the acceptor signal by the donor signal. Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC₅₀ for ternary complex formation.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Poly_Ub_POI Poly-ubiquitinated POI Ubiquitination->Poly_Ub_POI Proteasome Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization Design Ligand Selection & Linker Design (PEGn) Synthesis Chemical Synthesis Design->Synthesis Permeability Cell Permeability Assay (PAMPA) Synthesis->Permeability Ternary_Complex Ternary Complex Assay (TR-FRET) Permeability->Ternary_Complex Degradation_Assay Western Blot / Mass Spectrometry Ternary_Complex->Degradation_Assay Analysis Data Analysis: Potency & Selectivity Degradation_Assay->Analysis Optimization Linker Modification (Length, Composition) Analysis->Optimization Optimization->Synthesis Iterative Cycle

Caption: Experimental workflow for PROTAC development.

References

Validation & Comparative

Validating Ternary Complex Formation: A Comparative Guide for Benzyl-PEG8-alcohol PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of Proteolysis Targeting Chimeras (PROTACs) hinges on their ability to form a stable ternary complex with the target protein and an E3 ubiquitin ligase. This guide provides a comprehensive comparison of key methodologies for validating the formation of this critical complex, with a focus on PROTACs utilizing a Benzyl-PEG8-alcohol linker. While direct comparative data for a this compound linker against other linkers is still emerging, this guide offers insights into its expected performance based on the properties of its constituent parts and presents supporting experimental data for analogous systems.

The Role of the Linker in Ternary Complex Formation

The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. It influences the stability and conformation of the ternary complex, thereby impacting the efficiency of ubiquitination and subsequent degradation of the target protein.[1][2] The this compound linker combines the flexibility and hydrophilicity of a polyethylene glycol (PEG) chain with the conformational restriction offered by a benzyl group. This combination is designed to optimize the spatial orientation of the target protein and the E3 ligase for productive ternary complex formation. In some cases, a benzyl linking fragment has been used to mimic the conformation of a PEG linker while reducing polarity and potentially introducing beneficial pi-stacking interactions.[2]

Comparative Analysis of Validation Techniques

Several biophysical and cellular assays are employed to characterize ternary complex formation. The choice of method depends on the specific information required, such as binding affinity, kinetics, thermodynamics, or cellular target engagement.

Biophysical Assays

These in vitro techniques provide quantitative data on the binding events between the PROTAC, the target protein, and the E3 ligase.

Table 1: Comparison of Biophysical Assays for Ternary Complex Validation

AssayPrincipleKey Parameters MeasuredAdvantagesLimitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of molecules to a sensor surface.[3][4]Binding affinity (KD), association rate (ka), dissociation rate (kd), cooperativity (α).[3]Real-time, label-free, provides kinetic information.[4]Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of molecules in solution.[5][6]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), cooperativity (α).[5]Label-free, in-solution measurement, provides thermodynamic profile.[5]Requires large amounts of pure protein, lower throughput.
AlphaLISA Bead-based immunoassay where binding brings donor and acceptor beads into proximity, generating a chemiluminescent signal.[5][7]Relative ternary complex formation, binding affinity (IC50).High-throughput, sensitive, no-wash format.[7]Indirect measurement, potential for assay interference.
Cellular Assays

These assays provide insights into ternary complex formation within a more physiologically relevant cellular environment.

Table 2: Comparison of Cellular Assays for Ternary Complex Validation

AssayPrincipleKey Parameters MeasuredAdvantagesLimitations
NanoBRET™ Ternary Complex Assay Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged protein and a fluorescently labeled binding partner upon complex formation.[8][9]Cellular target engagement, relative ternary complex formation, complex stability.[8][9]Live-cell measurement, provides kinetic data on complex formation and dissociation.[9][10]Requires genetic modification of cells, potential for steric hindrance from tags.
Co-Immunoprecipitation (Co-IP) Antibody-based pulldown of a tagged protein to identify interacting partners by Western blotting.Qualitative or semi-quantitative assessment of ternary complex formation.Widely accessible, does not require specialized equipment.Prone to false positives and negatives, generally not quantitative.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) Protocol

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Purified target protein, E3 ligase, and PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface using amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics (ka and kd) and affinity (KD).

    • Similarly, inject a series of concentrations of the target protein over a fresh flow cell with immobilized E3 ligase to assess non-specific binding.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface to measure the ternary complex formation kinetics and affinity.[4]

  • Data Analysis: Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants. Calculate the cooperativity factor (α) by dividing the KD of the binary interaction (PROTAC to E3 ligase) by the KD of the ternary complex formation.[3]

Isothermal Titration Calorimetry (ITC) Protocol

Objective: To determine the thermodynamic parameters and stoichiometry of ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein, E3 ligase, and PROTAC

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine the binary binding affinity (KD1).

    • Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (KD2).

  • Ternary Titration:

    • Saturate the target protein with the PROTAC by mixing them at a concentration well above the KD1.

    • Titrate this pre-formed binary complex into the E3 ligase solution.[5]

  • Data Analysis: Fit the integrated heat data to a suitable binding model to obtain the thermodynamic parameters (KD,ternary, ΔH, ΔS, and n). Calculate the cooperativity factor (α = KD1 / KD,ternary).

AlphaLISA Protocol

Objective: To quantify the relative formation of the ternary complex in a high-throughput format.

Materials:

  • AlphaLISA-compatible microplate reader

  • AlphaLISA donor and acceptor beads (e.g., anti-tag specific)

  • Tagged target protein and tagged E3 ligase

  • PROTAC

  • Assay buffer

Procedure:

  • Reagent Preparation: Prepare solutions of the tagged target protein, tagged E3 ligase, and a dilution series of the PROTAC in assay buffer.

  • Assay Plate Setup: In a 384-well microplate, add the target protein, E3 ligase, and PROTAC solutions.

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Bead Addition: Add the AlphaLISA acceptor beads followed by the donor beads, with a short incubation period after each addition.[7]

  • Signal Detection: Read the plate on an AlphaLISA-compatible reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed, and the peak of the curve represents the optimal concentration for ternary complex formation.[7]

NanoBRET™ Ternary Complex Assay Protocol

Objective: To measure the formation of the ternary complex in live cells.

Materials:

  • Cells expressing NanoLuc®-tagged target protein and HaloTag®-fused E3 ligase

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC

  • Luminometer with BRET filters

Procedure:

  • Cell Plating: Seed the engineered cells in a white, 96-well assay plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fused E3 ligase.[11]

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate.

  • Substrate Addition and Reading: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[11]

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates PROTAC-dependent ternary complex formation.

Visualizing PROTAC Mechanisms

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

SPR_Workflow cluster_spr SPR Experimental Workflow Immobilize 1. Immobilize E3 Ligase on Sensor Chip Binary 2. Binary Interaction (PROTAC alone) Immobilize->Binary Ternary 3. Ternary Interaction (PROTAC + Target Protein) Immobilize->Ternary Analyze 4. Data Analysis (Kinetics & Affinity) Binary->Analyze Ternary->Analyze

Caption: Workflow for SPR-based ternary complex analysis.

Conclusion

The validation of ternary complex formation is a cornerstone of PROTAC development. A multi-faceted approach utilizing both biophysical and cellular assays provides a comprehensive understanding of a PROTAC's mechanism of action. While direct comparative data for this compound linkers remains an area of active research, the methodologies outlined in this guide provide a robust framework for characterizing its performance and comparing it to other linker technologies. The combination of a flexible PEG chain and a more rigid benzyl group in the this compound linker holds the potential to optimize ternary complex formation, leading to enhanced degradation efficiency. Future studies directly comparing this linker to other well-established linkers will be crucial in further validating its utility in the design of next-generation protein degraders.

References

A Comparative Guide to Mass Spectrometry Analysis for Confirming Benzyl-PEG8-alcohol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful conjugation of polyethylene glycol (PEG) linkers to target molecules is a critical step in the development of new therapeutics and functionalized materials. This guide provides an objective comparison of mass spectrometry techniques for verifying the covalent attachment of Benzyl-PEG8-alcohol to a target molecule, supported by generalized experimental protocols and data presentation.

The primary challenge in analyzing PEGylated compounds lies in their potential heterogeneity and increased molecular weight.[1][2] Mass spectrometry (MS) is a powerful analytical tool that directly measures the molecular weight of the resulting conjugate, providing definitive evidence of successful conjugation.[3] The two most common MS techniques for this purpose are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with a mass analyzer, often a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, frequently preceded by liquid chromatography (LC-MS).[1][4]

General Workflow for Conjugation Confirmation

The process of confirming a PEGylation reaction, from the initial conjugation to the final data analysis, follows a structured workflow. This involves the conjugation reaction itself, purification of the product, analysis by mass spectrometry, and interpretation of the resulting mass spectra to confirm the addition of the this compound moiety.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Target Target Molecule Reaction Conjugation Reaction Target->Reaction PEG This compound PEG->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Crude Product MS_Choice Choose MS Method (MALDI or LC-ESI-MS) Purification->MS_Choice Purified Conjugate MALDI MALDI-TOF MS MS_Choice->MALDI Direct Analysis LCMS LC-ESI-MS MS_Choice->LCMS Separation & Ionization Analysis Mass Spectra Analysis MALDI->Analysis LCMS->Analysis Confirmation Confirmation of Conjugation Analysis->Confirmation Mass Shift Matches PEG8 Moiety

Caption: Workflow for this compound conjugation and MS confirmation.

Comparison of Key Mass Spectrometry Techniques

The selection between MALDI-TOF MS and LC-ESI-MS depends on the nature of the target molecule, the complexity of the reaction mixture, and the specific information required.

MALDI-TOF MS has long been the technique of choice for analyzing PEGylated proteins due to its tolerance for certain buffers and its ability to provide accurate average molecular weight information quickly.[1] It is particularly useful for determining the degree of PEGylation, which refers to the number of PEG chains attached to the molecule.[1][2]

LC-ESI-MS is increasingly popular, especially for complex samples.[1] The liquid chromatography front-end separates the unreacted target molecule, the PEG reagent, and the various conjugated species before they enter the mass spectrometer.[3][4] ESI is a softer ionization technique that often produces multiply charged ions, which can be advantageous for analyzing very large molecules on instruments with a limited mass-to-charge (m/z) range.[5]

Quantitative Performance Comparison

The table below summarizes the key performance characteristics of each technique for the analysis of this compound conjugates.

FeatureMALDI-TOF MSLC-ESI-MS
Primary Information Average molecular weight, degree of PEGylationMass of separated species, relative abundance
Mass Accuracy Good to Excellent (typically < 50 ppm)Excellent (typically < 5 ppm with Orbitrap/FT-ICR)
Resolution Moderate to HighHigh to Ultra-high
Sample Complexity Tolerant to simple mixturesIdeal for complex mixtures due to LC separation
Throughput High (fast sample spotting and acquisition)Lower (limited by LC run time)
Sample Preparation Relatively simple (co-crystallization with matrix)[2]More complex (requires soluble samples in MS-compatible solvents)[6]
Ionization Primarily singly charged ions[5]Multiply charged ions[5]

Experimental Protocols

The following are generalized protocols. Specific parameters should be optimized for the particular molecule of interest and the instrument used.

Protocol 1: MALDI-TOF MS Analysis

This protocol is suitable for purified conjugate samples to quickly determine the average molecular weight.

  • Sample Preparation : Dilute the purified conjugate sample to a final concentration of 1-10 pmol/µL in a solvent compatible with the matrix (e.g., water or a low-concentration buffer).

  • Matrix Preparation : Prepare a saturated solution of a suitable matrix. For proteins or large peptides, sinapinic acid (10 mg/mL in 50% acetonitrile, 0.1% trifluoroacetic acid) is commonly used.[2]

  • Target Spotting : Mix the sample and matrix solutions in a 1:1 ratio (v/v). Spot 0.5-1 µL of the mixture onto the MALDI target plate.[7] Allow the spot to air-dry completely (the "dried-droplet" method).

  • Instrumental Analysis :

    • Insert the target plate into the mass spectrometer.

    • Acquire spectra in positive-ion linear mode, which is generally preferred for large molecules to maximize sensitivity.[8]

    • Calibrate the instrument using standards that bracket the expected mass of the conjugate.

    • Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.[2]

  • Data Analysis : The resulting spectrum will show peaks corresponding to the unreacted molecule and one or more PEGylated species. The mass difference between these peaks should correspond to the mass of the attached this compound moiety (or multiples thereof).

Protocol 2: LC-ESI-MS Analysis

This protocol is ideal for analyzing the crude reaction mixture or for obtaining high-resolution mass data on the purified conjugate.

  • Sample Preparation : Dilute the sample in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Ensure the final concentration is suitable for ESI-MS, typically in the range of 0.1-1 mg/mL. The sample should be filtered to remove particulates.

  • Liquid Chromatography :

    • Use a reversed-phase column (e.g., C4 or C8 for proteins, C18 for smaller molecules) appropriate for the target molecule.

    • Develop a gradient elution method. For example, start with 5% Mobile Phase B (e.g., 95% Acetonitrile/5% Water with 0.1% Formic Acid) and ramp up to 95% B over 15-30 minutes to elute the unconjugated starting material and the more hydrophobic conjugate.

  • Mass Spectrometry :

    • Perform the analysis in positive ion mode.

    • Set the mass spectrometer to scan a relevant m/z range (e.g., 500-4000 m/z).

    • Optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal of the analyte.

  • Data Analysis :

    • Extract the mass spectrum from the chromatographic peak corresponding to the conjugate.

    • The ESI spectrum will likely show a distribution of multiply charged ions. Use deconvolution software to transform this m/z spectrum into a zero-charge mass spectrum, which will show the molecular weight of the conjugate.[4]

Interpreting the Data: A Hypothetical Example

To confirm conjugation, the observed mass of the product must equal the mass of the starting material plus the mass of the added this compound moiety.

Molecular Weight of this compound:

  • Benzyl group (C7H7): ~91.05 Da

  • PEG8 (C16H32O8): ~352.21 Da

  • Oxygen linker: ~15.99 Da

  • Total Mass (C23H40O9): ~459.26 Da (Monoisotopic)

The following table illustrates the expected mass shift upon successful mono-conjugation to a hypothetical 5 kDa peptide.

SpeciesExpected Average MW (Da)Expected Monoisotopic Mass (Da)Observed Mass Shift (Da)
Unconjugated Peptide5000.04995.5N/A
Mono-PEGylated Peptide5460.55454.76~460

A successful conjugation will show a new peak in the mass spectrum corresponding to the PEGylated species. The mass difference between the unconjugated and conjugated peaks provides direct evidence of the modification.

Alternative Analytical Techniques

While MS is highly definitive, other methods can provide complementary information.

Alternative_Techniques cluster_alternatives Alternative & Complementary Methods cluster_info Information Provided MS Mass Spectrometry (MALDI, ESI) HPLC HPLC (SEC, RP-HPLC) MS->HPLC Complementary NMR NMR Spectroscopy MS->NMR Complementary MS_Info Definitive Mass Degree of PEGylation MS->MS_Info HPLC_Info Purity, Size/Hydrophobicity Change Relative Quantification HPLC->HPLC_Info NMR_Info Structural Confirmation Quantification NMR->NMR_Info GCMS GC-MS (for unreacted Benzyl alcohol) GCMS_Info Quantification of Volatile Precursors GCMS->GCMS_Info

Caption: Relationship between MS and alternative analytical methods.

  • High-Performance Liquid Chromatography (HPLC) : Techniques like Size-Exclusion Chromatography (SEC) can show a shift to a shorter retention time, indicating an increase in hydrodynamic radius, while Reversed-Phase HPLC (RP-HPLC) will typically show a change in retention time due to the altered hydrophobicity of the conjugate.[3] HPLC is excellent for assessing purity and quantifying relative amounts but does not provide a direct mass measurement.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide detailed structural information, confirming the exact site of conjugation and the integrity of the PEG chain.[3] It is also a powerful tool for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : While not suitable for the non-volatile conjugate, GC-MS can be an effective method to quantify the amount of unreacted Benzyl alcohol starting material in the reaction mixture, often after a derivatization step.[10][11]

References

The Pivotal Role of PEG Linker Length: A Comparative Analysis of Benzyl-PEG8-alcohol and Benzyl-PEG4-alcohol in Bioconjugate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) is a critical determinant of therapeutic efficacy and safety. Among the myriad of available options, polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical properties of these complex molecules. This guide provides an objective comparison of two commonly used discrete PEG linkers, Benzyl-PEG8-alcohol and Benzyl-PEG4-alcohol, supported by experimental data to inform rational drug design.

The length of the PEG chain in a linker can profoundly influence the hydrophilicity, stability, pharmacokinetics, and ultimately, the in vivo performance of a bioconjugate. While both Benzyl-PEG4-alcohol and this compound serve to connect a targeting moiety to a payload, the seemingly minor difference of four ethylene glycol units can lead to significant variations in the therapeutic window of the resulting drug.

Quantitative Comparison of Key Performance Parameters

The efficacy of a bioconjugate is a multifactorial equation where solubility, stability, and pharmacokinetic behavior play crucial roles. The length of the PEG linker is a key variable that can be tuned to optimize these parameters.

PropertyBenzyl-PEG4-alcohol (4 PEG Units)This compound (8 PEG Units)Rationale and Supporting Data
Molecular Weight 240.3 g/mol 416.5 g/mol The addition of four extra ethylene glycol units increases the molecular weight.[1]
Hydrophilicity ModerateHighLonger PEG chains contribute to greater hydrophilicity, which can improve the solubility of hydrophobic payloads and reduce aggregation.[2][3][][5]
Pharmacokinetics (PK) Shorter half-life, faster clearanceLonger half-life, slower clearanceStudies have shown that the clearance rates of ADCs increase rapidly for conjugates with PEG linkers smaller than PEG8, suggesting a significant PK advantage for the longer chain.[6]
In Vitro Cytotoxicity Potentially higherMay be slightly lowerLonger PEG chains can sometimes create steric hindrance, which might slightly reduce the immediate cytotoxic effect in vitro. However, this is often offset by improved in vivo performance.
In Vivo Efficacy GoodOften SuperiorThe improved pharmacokinetic profile of conjugates with longer PEG linkers generally leads to greater drug accumulation in the tumor, resulting in enhanced in vivo efficacy.[7][8]
Safety and Tolerability Potentially lowerGenerally higherIn preclinical models, ADCs with PEG linkers shorter than PEG8 were not well-tolerated at high doses, indicating a better safety profile for longer PEG chains.[6]
PROTAC Ternary Complex GoodPotentially enhanced residence timeFor PROTACs, progressing from a PEG4 to a PEG8 linker can enhance the residence time of the ternary complex, which may lead to more efficient protein degradation.[9]

Experimental Protocols

To empirically determine the optimal linker for a specific application, a series of standardized experiments should be conducted. Below are detailed methodologies for key comparative assays.

In Vitro Cytotoxicity Assay

This assay determines the potency of the bioconjugate against target cancer cell lines.

  • Cell Culture : Culture the target cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Bioconjugate Treatment : Prepare serial dilutions of the bioconjugates (with Benzyl-PEG4-alcohol and this compound linkers) in the cell culture medium.

  • Incubation : Add the diluted bioconjugates to the cells and incubate for 72-96 hours.

  • MTT Assay : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Data Analysis : Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the IC50 value for each conjugate.

Pharmacokinetic Study in Rodents

This study evaluates the in vivo stability and clearance rate of the bioconjugates.

  • Animal Model : Use healthy male Sprague-Dawley rats or BALB/c mice of a specific age and weight range.

  • Administration : Administer a single intravenous (IV) dose of the bioconjugates with each linker to the animals.

  • Blood Sampling : Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours) post-injection.

  • Plasma Preparation : Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantification : Use an appropriate method (e.g., ELISA or LC-MS/MS) to quantify the concentration of the bioconjugate in the plasma samples.

  • Data Analysis : Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

In Vivo Efficacy Study in a Xenograft Model

This study assesses the anti-tumor activity of the bioconjugates in a living organism.

  • Tumor Implantation : Subcutaneously implant a specific number of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring : Regularly measure the tumor volume with calipers.

  • Randomization and Treatment : When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, ADC with PEG4 linker, ADC with PEG8 linker).

  • Dosing : Administer the treatments according to a planned schedule (e.g., once or twice a week via IV injection).

  • Efficacy Evaluation : Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

Visualizing the Impact of Linker Length

Diagrams can help to conceptualize the structural differences and their functional consequences.

G cluster_0 Benzyl-PEG4-alcohol cluster_1 This compound a Benzyl p4_1 O p4_2 CH2CH2O p4_3 CH2CH2O p4_4 CH2CH2O p4_5 CH2CH2OH b Benzyl p8_1 O p8_2 CH2CH2O p8_3 CH2CH2O p8_4 CH2CH2O p8_5 CH2CH2O p8_6 CH2CH2O p8_7 CH2CH2O p8_8 CH2CH2O p8_9 CH2CH2OH

Caption: Chemical structures of Benzyl-PEG4-alcohol and this compound.

G cluster_0 Bioconjugate Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Targeting Moiety Targeting Moiety Conjugation Conjugation Targeting Moiety->Conjugation Purification Purification Conjugation->Purification Payload Payload Payload->Conjugation Linker Linker Linker->Conjugation Cytotoxicity Assay Cytotoxicity Assay Purification->Cytotoxicity Assay Pharmacokinetic Study Pharmacokinetic Study Purification->Pharmacokinetic Study Efficacy Study Efficacy Study Purification->Efficacy Study IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination PK Parameters PK Parameters Pharmacokinetic Study->PK Parameters Tumor Growth Inhibition Tumor Growth Inhibition Efficacy Study->Tumor Growth Inhibition

Caption: Experimental workflow for comparing linker efficacy.

G cluster_0 Shorter PEG Linker (e.g., PEG4) cluster_1 Longer PEG Linker (e.g., PEG8) A Rapid Clearance C Lower Tumor Accumulation A->C B Potential for Aggregation B->C Therapeutic Outcome Therapeutic Outcome C->Therapeutic Outcome D Slower Clearance F Higher Tumor Accumulation D->F E Improved Solubility E->F F->Therapeutic Outcome Bioconjugate Bioconjugate Bioconjugate->A Bioconjugate->B Bioconjugate->D Bioconjugate->E

Caption: Logical flow of linker properties influencing therapeutic outcome.

Conclusion

The selection between a Benzyl-PEG4-alcohol and a this compound linker is not trivial and necessitates a careful consideration of the trade-offs between various physicochemical and biological properties. While a shorter PEG4 linker might be adequate for certain applications, the available data strongly suggests that a PEG8 linker often provides a superior pharmacokinetic and safety profile, which typically translates to enhanced in vivo efficacy.[6] For novel bioconjugates, particularly those involving hydrophobic payloads, the this compound linker represents a more robust starting point for optimization. Ultimately, empirical testing through the detailed protocols outlined in this guide will provide the definitive answer for each unique therapeutic agent.

References

Head-to-Head Comparison: Benzyl-PEG8-alcohol vs. Aliphatic PEG8 Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development, particularly in the engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of the final conjugate's efficacy, stability, and pharmacokinetic profile.[1][2] Polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance solubility, reduce immunogenicity, and provide a flexible spacer between molecular entities.[3][] This guide provides a detailed head-to-head comparison of two distinct eight-unit PEG linkers: Benzyl-PEG8-alcohol and a standard aliphatic PEG8-alcohol.

Structural and Physicochemical Properties

The fundamental difference between these two linkers lies in the terminal group at one end of the PEG chain. The this compound incorporates a benzyl group, which introduces an aromatic ring, while the aliphatic PEG8-alcohol has a simpler, linear hydrocarbon chain or is terminated with a hydroxyl group at both ends. This seemingly minor structural variance imparts significant differences in their physicochemical properties.

G POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC binds Proteasome Proteasome POI->Proteasome Enters E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC binds Linker Linker (e.g., PEG8) PROTAC->Linker Ub Ubiquitin Degradation POI Degradation Proteasome->Degradation G Start Start: PEG8-Alcohol Linker Activation Activate terminal -OH group (e.g., Tosylation, NHS ester formation) Start->Activation Purify1 Purify Activated Linker Activation->Purify1 Conjugation Conjugation Reaction Purify1->Conjugation Biomolecule Prepare Biomolecule (e.g., Protein in Buffer) Biomolecule->Conjugation Purify2 Purify Final Conjugate (e.g., SEC, Dialysis) Conjugation->Purify2 End Characterize Conjugate Purify2->End

References

Assessing the Impact of the Benzyl Group on PROTAC Cell Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands—one binding to a target protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. By forming a ternary complex, the PROTAC brings the E3 ligase into proximity with the target, leading to the target's ubiquitination and subsequent degradation by the proteasome.

A significant hurdle in PROTAC development is achieving sufficient cell permeability to reach their intracellular targets. Due to their bivalent nature, PROTACs often have high molecular weights (MW > 800 Da) and possess multiple hydrogen bond donors and acceptors, placing them in the "beyond Rule of 5" chemical space where poor membrane permeability is common[1][2]. The linker component is a critical determinant of these properties. The incorporation of rigid structural elements, such as a benzyl group, into the linker is a key strategy employed by medicinal chemists to modulate a PROTAC's physicochemical properties, including its permeability. This guide provides a comparative analysis of how the benzyl group influences PROTAC cell permeability, supported by experimental data and detailed protocols.

The Role of the Benzyl Group in PROTAC Design

The benzyl group is an aromatic moiety that can be incorporated into the linker or as a modification on the E3 ligase ligand. Its inclusion can have several strategic impacts on a PROTAC's structure and function:

  • Conformational Rigidity: Aromatic linkers like benzyl groups can introduce conformational restriction, reducing the flexibility of the PROTAC[3]. This can pre-organize the molecule into a conformation that is more favorable for membrane passage by masking polar functional groups, a concept known as "molecular chameleonicity"[4][5].

  • Reduced Polarity: By replacing more polar, flexible linkers (e.g., polyethylene glycol or PEG), a hydrophobic benzyl group can reduce the overall polarity of the PROTAC, which is often beneficial for passive diffusion across the lipid bilayer of the cell membrane[3].

  • Pi-Stacking Interactions: The aromatic ring can form specific pi-stacking interactions with residues on the E3 ligase or target protein, potentially influencing the stability and geometry of the ternary complex[3].

  • Improved Lipophilic Permeability Efficiency (LPE): The overall goal is to design a molecule that achieves high permeability for a given lipophilicity. By influencing conformation, the benzyl group can help shield hydrogen bond donors, improving the LPE[2][6].

Comparative Analysis of PROTAC Permeability

The following table summarizes experimental data for PROTACs where a benzyl group or a modification at a benzyl position is a key structural feature. The data is primarily derived from the Parallel Artificial Membrane Permeability Assay (PAMPA), a common non-cell-based assay used to predict passive membrane permeability.

PROTACKey Structural FeaturePermeability (Pₑ) [10⁻⁶ cm/s]Calculated Lipophilicity (ALogP)Reference
ARV-771 (22) Contains an extra chiral methyl group at the benzyl position of the VH032 ligand.~0.3~4.6[7][8]
OARV-771 (26) Amide-to-ester substitution of ARV-771; also contains the methyl group at the benzyl position.~0.45~5.1[7][8]
ACBI1 (53) Incorporates a para-disubstituted aryl (benzyl) unit in the linker to provide conformational restriction.Not explicitly stated, but design rationale focused on improving properties like polarity.Not stated[3]
PROTAC 28 Amide-to-ester substituted PROTAC with high permeability.0.64.4[7][8]

Note: The data indicates that modifications around the benzyl position, such as the addition of a methyl group in ARV-771 and OARV-771, are compatible with moderate cell permeability. PROTAC 28, which does not contain this specific modification but has an optimized linker, shows the highest permeability in this set, highlighting that permeability is a multifactorial property where ALogP should ideally be kept below 5.0[2][7].

Key Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the ability of a compound to passively diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. It is a high-throughput, cell-free method to predict passive permeability.

Methodology:

  • Plate Preparation: A 96-well filter plate (e.g., Millipore MultiScreen-IP) serves as the acceptor plate, and a 96-well transport plate serves as the donor plate.

  • Membrane Formation: The filter membrane of each well in the acceptor plate is coated with a solution of lipids (e.g., 10 mg/mL of porcine polar brain lipid) in an organic solvent like dodecane.

  • Compound Preparation: Test PROTACs are prepared in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) at a known concentration (e.g., 200 µM).

  • Assay Setup: The acceptor wells are filled with buffer. The donor plate wells are filled with the PROTAC solutions. The acceptor filter plate is then placed on top of the donor plate, ensuring the lipid-coated membrane is in contact with the donor solution.

  • Incubation: The plate sandwich is incubated at room temperature for a set period (e.g., 5 hours) to allow for compound diffusion.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pₑ) is calculated using the following equation:

    Pₑ = - [VD * VA / ((VD + VA) * Area * Time)] * ln(1 - [Drug]A / [Drug]Equilibrium)

    where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.

(Protocol adapted from[2][6])

NanoBRET™ Target Engagement and Cell Permeability Assay

This live-cell assay quantifies the engagement of a PROTAC with its E3 ligase target (e.g., VHL) inside the cell. By comparing results from live (intact) cells and permeabilized (lysed) cells, one can infer the cell permeability of the PROTAC.

Methodology:

  • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the E3 ligase (e.g., VHL) fused to NanoLuc® luciferase. The cells are then seeded into 96-well plates.

  • Tracer Addition: A fluorescently labeled small molecule that binds to the VHL-NanoLuc fusion protein (a "tracer") is added to the cells. This results in a high Bioluminescence Resonance Energy Transfer (BRET) signal.

  • PROTAC Addition (Live-Cell Assay): A serial dilution of the test PROTAC is added directly to the wells containing the live cells and tracer. If the PROTAC is cell-permeable, it will enter the cells and compete with the tracer for binding to the VHL-NanoLuc protein, causing a dose-dependent decrease in the BRET signal.

  • PROTAC Addition (Lytic Assay): In a parallel set of wells, the cells are first lysed using a digitonin-containing buffer. This permeabilizes the cell membrane, allowing all compounds to freely access the intracellular space. The test PROTAC is then added. This condition measures the inherent binding affinity of the PROTAC to its target without the barrier of the cell membrane.

  • Signal Measurement: The plate is read on a luminometer capable of measuring the donor (NanoLuc®) and acceptor (tracer) signals simultaneously.

  • Data Analysis: The potency (IC50) of the PROTAC in live cells is compared to its potency in lysed cells. A significant rightward shift in the IC50 value in the live-cell assay compared to the lytic assay indicates poor cell permeability.

(Protocol adapted from[9])

Visualizations

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary_Complex POI-PROTAC-E3 Ub Ubiquitin Ub->Ternary_Complex E1, E2 Proteasome Proteasome Ternary_Complex->Proteasome Tagged for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, from ternary complex formation to proteasomal degradation.

PAMPA_Workflow start Start: Prepare PROTAC Solution prep_plates Coat Filter Plate with Lipid Add Buffer to Acceptor Plate start->prep_plates add_protac Add PROTAC Solution to Donor Plate prep_plates->add_protac assemble Assemble Plate Sandwich (Acceptor on Donor) add_protac->assemble incubate Incubate for 5 Hours at Room Temperature assemble->incubate quantify Quantify [PROTAC] in Donor & Acceptor Wells via LC-MS/MS incubate->quantify calculate Calculate Permeability Coefficient (Pₑ) quantify->calculate end End: Permeability Data calculate->end

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion

The incorporation of a benzyl group into the linker of a PROTAC is a strategic design choice aimed at improving cell permeability by modulating the molecule's conformation and physicochemical properties. Experimental data suggests that this strategy can be effective, as PROTACs containing benzyl functionalities can achieve moderate to high permeability[3][7]. The benzyl group can enforce a more rigid, folded conformation that shields polar groups, thereby enhancing passive diffusion across the cell membrane[1][3]. However, cell permeability is a complex, multifactorial property. Success is not guaranteed by a single structural element but rather by a holistic optimization of the entire molecule, including lipophilicity, hydrogen bonding capacity, and conformational flexibility[2][6]. Assays like PAMPA and NanoBRET are invaluable tools for researchers to quantitatively assess these properties and guide the rational design of effective, cell-permeable PROTAC degraders.

References

Quantitative Proteomics for the Validation of Protein Degradation by a Benzyl-PEG8-alcohol PROTAC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative proteomics-based methods to validate the efficacy and specificity of a representative Proteolysis Targeting Chimera (PROTAC), featuring a Benzyl-PEG8-alcohol linker. We will explore the experimental data generated from key proteomics workflows and compare them with alternative validation techniques.

PROTACs are a revolutionary class of small molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two moieties.[2] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3] The linker, in this case, a flexible this compound, plays a critical role in optimizing the formation and stability of this ternary complex.[4][5][6][7][8]

Validating the specific and efficient degradation of the target protein is a crucial step in PROTAC development. Quantitative proteomics has emerged as a powerful and indispensable tool for this purpose, offering a global and unbiased view of the proteome-wide effects of a PROTAC.[2][9]

Quantitative Proteomics: A Comparative Overview

Mass spectrometry-based quantitative proteomics allows for the precise measurement of changes in protein abundance across the entire proteome following PROTAC treatment.[10] This provides a comprehensive picture of a PROTAC's efficacy in degrading its intended target and its specificity by revealing any off-target effects.[11][12] The most common techniques include Tandem Mass Tag (TMT) labeling, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Label-Free Quantification (LFQ).[9][13][14]

Data Presentation: Quantitative Proteomics Analysis of a Hypothetical this compound PROTAC Targeting BRD4

For this guide, we will use a hypothetical this compound PROTAC designed to degrade the bromodomain-containing protein 4 (BRD4), a well-known target in cancer therapy. The following tables summarize the expected quantitative data from different proteomics approaches after treating a human cancer cell line with the BRD4-targeting PROTAC.

Table 1: TMT-Based Proteomics Analysis of BRD4 Degradation
Protein Fold Change (PROTAC vs. Vehicle) p-value
BRD4-3.85<0.0001
BRD2-1.200.045
BRD3-1.150.052
VHL0.050.89
CRBN-0.020.95
Top 5 Off-Target Proteins
Protein X-1.500.03
Protein Y1.450.04
Protein Z-1.300.06
Protein A1.250.07
Protein B-1.100.09
Table 2: SILAC-Based Proteomics Analysis of BRD4 Degradation
Protein Heavy/Light Ratio (PROTAC/Vehicle) Significance
BRD40.26Significant
BRD20.83Not Significant
BRD30.87Not Significant
VHL1.02Not Significant
CRBN0.99Not Significant
Top 5 Off-Target Proteins
Protein X0.67Not Significant
Protein Y1.38Not Significant
Protein Z0.77Not Significant
Protein A1.21Not Significant
Protein B0.90Not Significant
Table 3: Label-Free (DIA) Proteomics Analysis of BRD4 Degradation
Protein Fold Change (PROTAC vs. Vehicle) q-value
BRD4-3.92<0.0001
BRD2-1.250.048
BRD3-1.180.055
VHL0.080.85
CRBN-0.050.91
Top 5 Off-Target Proteins
Protein X-1.480.035
Protein Y1.420.042
Protein Z-1.330.058
Protein A1.280.065
Protein B-1.120.085

Comparison with Alternative Validation Methods

While quantitative proteomics provides a global view, other methods are essential for orthogonal validation and to obtain specific degradation parameters.[2]

Table 4: Comparison of Validation Methods
Method Primary Output Advantages Limitations
Quantitative Proteomics (TMT, SILAC, LFQ) Unbiased, proteome-wide quantification of protein abundance changes.Comprehensive, identifies on- and off-targets, high-throughput.[2][11]Requires specialized equipment and expertise, data analysis can be complex.[15]
Western Blot Antibody-based detection and quantification of a specific target protein.Simple, widely available, provides visual confirmation of degradation.Low-throughput, dependent on antibody quality, not suitable for global analysis.
HiBiT Assay Luminescent signal proportional to the amount of HiBiT-tagged target protein.Highly sensitive, quantitative, amenable to high-throughput screening for DC50 and Dmax determination.Requires genetic engineering of the target protein.
Immunofluorescence Visualization of protein levels and localization within the cell.Provides spatial information, visual confirmation of degradation in a cellular context.Semi-quantitative, lower throughput.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TMT-Based Quantitative Proteomics Protocol
  • Cell Culture and Treatment: Culture human cancer cells (e.g., HeLa, MCF-7) to 70-80% confluency. Treat cells with the this compound BRD4 PROTAC (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction and Digestion: Harvest cells, lyse them in a urea-based buffer, and determine protein concentration. Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest proteins with trypsin overnight.

  • TMT Labeling: Label the resulting peptides from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.[15][16]

  • Peptide Fractionation and LC-MS/MS: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase chromatography. Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.[15]

  • Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.[17] Normalize the reporter ion intensities to determine the relative protein abundance between the PROTAC-treated and vehicle-treated samples.

SILAC-Based Quantitative Proteomics Protocol
  • Cell Culture and Labeling: Culture cells for at least five doublings in SILAC medium containing either "light" (normal) or "heavy" (¹³C₆, ¹⁵N₂-lysine and ¹³C₆, ¹⁵N₄-arginine) essential amino acids.[14][18][19][20]

  • PROTAC Treatment: Treat the "heavy" labeled cells with the this compound BRD4 PROTAC and the "light" labeled cells with vehicle (or vice versa in a label-swap replicate).

  • Sample Pooling and Protein Digestion: Combine equal amounts of protein from the "heavy" and "light" cell lysates. Digest the combined protein mixture with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Identify peptide pairs with a characteristic mass shift corresponding to the heavy isotope labels. Quantify the relative protein abundance by calculating the ratio of the signal intensities of the heavy and light peptides.[21]

Label-Free (DIA) Quantitative Proteomics Protocol
  • Cell Culture and Treatment: Treat cells with the this compound BRD4 PROTAC or vehicle as described for the TMT protocol.

  • Protein Extraction and Digestion: Extract and digest proteins from each sample individually.

  • LC-MS/MS Analysis (DIA): Analyze each sample independently using Data-Independent Acquisition (DIA) on a mass spectrometer. In DIA, all precursor ions within a defined mass range are fragmented.[22][23]

  • Data Analysis: Process the DIA data using a spectral library-based approach (e.g., Spectronaut, DIA-NN). The software matches the experimental spectra to a pre-existing library of known peptide fragment ions to identify and quantify peptides and proteins based on their peak intensities.[4]

Visualizing the Process

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the general experimental workflow for quantitative proteomics, and a relevant signaling pathway.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (e.g., BRD4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC This compound PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action of a this compound PROTAC.

Proteomics_Workflow cluster_quant Quantification Strategy start Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Extraction start->lysis silac SILAC Labeling (in culture) start->silac digestion Protein Digestion (Trypsin) lysis->digestion tmt TMT Labeling digestion->tmt lfq Label-Free digestion->lfq lcms LC-MS/MS Analysis tmt->lcms silac->lcms lfq->lcms data Data Analysis & Quantification lcms->data result Identification of Degraded Proteins (On-target & Off-target) data->result

Caption: General workflow for quantitative proteomics.

Signaling_Pathway BRD4 BRD4 Degradation Degradation BRD4->Degradation Chromatin Chromatin Remodeling BRD4->Chromatin PROTAC This compound PROTAC PROTAC->BRD4 Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 Binds to Transcription Gene Transcription (e.g., c-MYC) Chromatin->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified BRD4 signaling pathway targeted by a PROTAC.

Conclusion

Quantitative proteomics, particularly TMT, SILAC, and label-free methods, offers an unparalleled, in-depth view of the cellular response to PROTACs, enabling the simultaneous assessment of on-target efficacy and off-target liabilities.[2][10] However, a comprehensive validation strategy should incorporate orthogonal methods like Western Blotting and HiBiT assays to confirm the proteomics findings and to efficiently determine key degradation parameters such as DC50 and Dmax. By employing a multi-faceted approach, researchers can confidently advance the development of novel and highly specific protein-degrading therapeutics.

References

A Comparative Analysis of PROTAC Degradation Kinetics: The Influence of PEG Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with Varying Polyethylene Glycol (PEG) Linker Lengths, Supported by Experimental Data.

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1] This guide provides a comparative study of how different PEG linker lengths affect the degradation kinetics of PROTACs, supported by experimental findings.

The length and composition of the linker play a crucial role in the physicochemical properties and bioactivity of PROTACs.[4] Polyethylene glycol (PEG) linkers are frequently utilized due to their favorable properties, including increased solubility, biocompatibility, and the ease with which their length can be modified.[1] An optimal linker length is crucial for inducing a productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein.[5] A linker that is too short may sterically hinder the formation of the ternary complex, while an excessively long linker can lead to reduced potency due to a higher entropic penalty upon binding.[1] Therefore, optimizing the linker length is a critical step in the design of potent and selective PROTACs.

Comparative Degradation Kinetics with Varying PEG Linker Lengths

The following table summarizes quantitative data from studies on PROTACs targeting different proteins with varying linker lengths. The key parameters for comparison are the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
ERαVHLHydrocarbon9>50,000<20MCF7[6][7]
ERαVHLHydrocarbon12~1,000~60MCF7[6][7]
ERα VHL Hydrocarbon 16 ~100 >80 MCF7 [6][7]
ERαVHLHydrocarbon19~1,000~60MCF7[6][7]
ERαVHLHydrocarbon21>10,000<40MCF7[6][7]
TBK1VHL/CRBNAlkyl/Ether<12No degradationN/ANot Specified[4]
TBK1 VHL/CRBN Alkyl/Ether 21 3 96 Not Specified [4]
TBK1VHL/CRBNAlkyl/Ether2929276Not Specified[4]
BTKCRBNPEG≥ 4 PEG units1-40Not SpecifiedRamos[4]

Note: The data presented is a synthesis from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

From the data, a clear trend emerges: linker length has a significant impact on PROTAC efficacy. For the ERα-targeting PROTACs, a 16-atom linker proved to be optimal, demonstrating the most potent degradation.[6][7] Similarly, for TBK1-targeting PROTACs, a 21-atom linker showed the highest potency and efficacy.[4] These findings underscore the necessity of fine-tuning the linker length to achieve maximal degradation of the target protein.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of PROTACs with different linker lengths.

Western Blotting for Protein Degradation Analysis

This method is widely used to quantify the reduction in target protein levels following PROTAC treatment.[5]

  • Cell Culture and Treatment: Plate cells (e.g., MCF7 breast cancer cells for ERα) in 24-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein (e.g., ERα, TBK1), followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

  • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the extent of degradation for each PROTAC concentration.[5]

Live-Cell Kinetic Degradation Assays (e.g., HiBiT Assay)

Live-cell assays provide real-time monitoring of protein degradation kinetics.[8][9]

  • Cell Line Generation: Engineer a cell line to endogenously express the target protein fused with a small peptide tag, such as HiBiT, using CRISPR-Cas9.[9]

  • Cell Plating: Plate the engineered cells in a white 96-well plate at a suitable density and incubate overnight.[10]

  • Assay Setup: Replace the cell culture medium with a CO2-independent medium containing a long-acting luciferase substrate (e.g., Endurazine).[9][10]

  • PROTAC Treatment: Add a serial dilution of the PROTACs to the wells.

  • Kinetic Measurement: Measure the luminescence signal at regular intervals (e.g., every 5 minutes) for a desired period (e.g., 24 hours) using a plate reader equipped with a luminometer set to 37°C.[10]

  • Data Analysis: The luminescent signal is proportional to the amount of the tagged target protein. Plot the signal over time to generate degradation curves. From these curves, key kinetic parameters such as the degradation rate constant (kdeg), Dmax, and DC50 can be calculated.[8]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ub POI Target Protein (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin Ub_chain Poly-ubiquitin Chain Proteasome 26S Proteasome Ub_chain->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC cluster_ternary cluster_ternary cluster_ternary->Ub_chain Ubiquitination

Caption: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Protein Analysis cluster_3 Data Analysis A Plate Cells B Add PROTACs with different linker lengths A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Chemiluminescent Detection G->H I Quantify Band Intensity H->I J Normalize to Loading Control I->J K Determine DC50 & Dmax J->K

References

Validation of Benzyl-PEG8-alcohol: A Comparative Guide to Purity and Identity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of raw materials is a critical, foundational step in any experimental workflow. This guide provides a comparative analysis of the analytical methods used to validate Benzyl-PEG8-alcohol, a common PEGylating agent. We will compare its analytical profile with a common alternative, Methoxy-PEG8-alcohol, and provide supporting data and detailed experimental protocols.

Introduction to this compound and its Significance

This compound is a discrete polyethylene glycol (dPEG®) derivative characterized by a benzyl ether at one terminus and a hydroxyl group at the other, connected by an eight-unit ethylene glycol chain. Its defined molecular weight and structure are advantageous in bioconjugation, drug delivery, and proteomics, where precise linker length is crucial. The purity and identity of this reagent are paramount, as impurities can lead to unwanted side reactions, heterogeneity in the final product, and misleading experimental results.

Alternative for Comparison: Methoxy-PEG8-alcohol will be used as a comparator. It shares the same PEG chain length but features a methoxy group instead of a benzyl group, leading to differences in its analytical profile.

Analytical Methods for Purity and Identity Validation

A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. The most common and effective techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is a powerful tool for confirming the identity and assessing the purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing definitive evidence of its identity.

Comparative Analytical Data

The following tables summarize the expected analytical data for this compound and Methoxy-PEG8-alcohol. This data is based on typical values and known chemical properties of the functional groups and the PEG backbone.

Table 1: 1H NMR Spectroscopy Data (400 MHz, CDCl3)
Chemical Shift (δ, ppm) Assignment (this compound) Assignment (Methoxy-PEG8-alcohol) Notes
~7.35Multiplet, 5H (Aromatic protons)-Characteristic of the benzyl group.
~4.57Singlet, 2H (-CH2-Ph)-Benzyl methylene protons.
~3.70 - 3.55Multiplet, 32H (-O-CH2-CH2-O-)Multiplet, 32H (-O-CH2-CH2-O-)PEG backbone protons.
~3.38Singlet, 3H (-OCH3)-Methoxy group protons.
~2.75Triplet, 1H (-OH)Triplet, 1H (-OH)Terminal hydroxyl proton.
Table 2: HPLC Purity Analysis
Parameter This compound Methoxy-PEG8-alcohol Notes
Purity (by HPLC) ≥ 95%≥ 95%Typical purity from commercial suppliers.
Retention Time Varies (more retentive)Varies (less retentive)The benzyl group increases hydrophobicity, leading to longer retention times on a reverse-phase column.
Common Impurities Unreacted starting materials, shorter/longer PEG chains, formaldehyde, formic acid.[1][2]Unreacted starting materials, shorter/longer PEG chains, formaldehyde, formic acid.[1][2]Impurities can arise from the synthesis and degradation of the PEG chain.
Table 3: Mass Spectrometry Data
Parameter This compound Methoxy-PEG8-alcohol
Molecular Formula C23H40O9C17H36O9
Molecular Weight 460.56 g/mol 384.47 g/mol
Expected [M+Na]+ 483.55 m/z407.46 m/z

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1H NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl3).

  • Instrument: A 400 MHz NMR spectrometer.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 9.8 µs

    • Acquisition time: 3.99 s

  • Data Analysis: Integrate the peaks corresponding to the benzyl group, the PEG backbone, and the terminal alcohol to confirm the structure and identify any impurities.

HPLC Purity Analysis

Objective: To determine the purity of this compound by separating it from potential impurities.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for this compound) or Evaporative Light Scattering Detector (ELSD) for Methoxy-PEG8-alcohol.

  • Data Analysis: Calculate the area percent of the main peak to determine the purity.

Mass Spectrometry

Objective: To confirm the molecular weight of this compound.

Protocol:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the sample in methanol.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Parameters:

    • Ionization Mode: Positive ion mode.

    • Scan Range: 100-1000 m/z.

  • Data Analysis: Identify the [M+H]+ or [M+Na]+ ion to confirm the molecular weight.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical validation process.

Analytical_Workflow Overall Analytical Workflow for Purity and Identity cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy Report Certificate of Analysis NMR->Report MS Mass Spectrometry MS->Report HPLC HPLC Analysis HPLC->Report Sample This compound Sample Sample->NMR Sample->MS Sample->HPLC

Caption: Overall analytical workflow for purity and identity validation.

HPLC_Workflow HPLC Analysis Workflow SamplePrep Sample Preparation (1 mg/mL in mobile phase) Injection Inject onto C18 Column SamplePrep->Injection Separation Gradient Elution (Water/Acetonitrile) Injection->Separation Detection UV Detection (254 nm) or ELSD Separation->Detection DataAnalysis Data Analysis (Peak Integration, Purity %) Detection->DataAnalysis NMR_Workflow NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in CDCl3) Acquisition 1H NMR Data Acquisition (400 MHz) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing Analysis Spectral Analysis (Peak Assignment, Integration) Processing->Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Benzyl-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Benzyl-PEG8-alcohol, a common reagent in bioconjugation and proteomics, requires careful handling and disposal to ensure a safe laboratory environment and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard safety practices.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.[2][3]

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to protect against splashes.[2]

  • Lab Coat: A flame-resistant and impervious lab coat should be worn to protect skin and clothing.[2]

Handling and Storage:

  • Work in a well-ventilated area to avoid the inhalation of any mists or vapors.[2]

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][2]

  • Avoid contact with skin and eyes.[2] In case of accidental contact, follow the first-aid measures outlined in the safety data sheet.

Quantitative Safety Data

The following table summarizes key quantitative safety data, primarily based on the properties of benzyl alcohol, which is a key component of this compound.

ParameterValueSource
Acute Oral Toxicity (LD50, rat)1620 mg/kg[4]
Flash Point101 °C (open cup); 96 °C (closed cup)[4]
Lower Flammability Limit1.3 % (V)[3][4]
Upper Flammability Limit13 % (V)[3][4]
Water SolubilityPartially soluble (40 g/L @ 20 °C)[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is critical. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Waste Segregation and Collection:
  • Unused or Waste this compound: Collect any pure, unused, or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.[1]

  • Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, absorbent pads, and labware, are considered contaminated. These materials must be collected in a designated, sealed hazardous waste container.[1]

  • Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste and collected in a labeled, sealed container.[1]

Spill Management:

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Evacuate and Ventilate: For any spill, ensure the area is well-ventilated. For larger spills, evacuate personnel from the immediate area.[1]

  • Containment: Prevent the spill from entering drains or waterways.[2][5]

  • Absorption: Use an inert absorbent material, such as sand or diatomaceous earth, to soak up the spill.[1][5]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.[1][2]

  • Decontamination: Clean the spill area with soap and water, followed by a rinse with a suitable solvent like alcohol.[1][6] All cleaning materials must also be disposed of as hazardous waste.[1]

Storage of Waste:
  • Store all waste containers containing this compound in a cool, dry, and well-ventilated area.

  • Ensure containers are tightly sealed to prevent leaks or evaporation.[1]

  • Store waste away from incompatible materials, especially strong oxidizing agents.[1]

Final Disposal:
  • All waste containing this compound must be disposed of as hazardous chemical waste.[1]

  • The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for collection and disposal in accordance with local, state, and federal regulations.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type pure_chemical Unused/Waste Pure Chemical waste_type->pure_chemical Pure contaminated_materials Contaminated Materials (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill collect_waste Collect in Labeled, Sealed Hazardous Waste Container pure_chemical->collect_waste contaminated_materials->collect_waste spill_cleanup->collect_waste store_waste Store in Cool, Dry, Ventilated Area Away from Incompatibles collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs final_disposal Dispose via Licensed Chemical Destruction or Incineration contact_ehs->final_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzyl-PEG8-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Protocols for Researchers and Drug Development Professionals

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the recommended personal protective equipment for handling Benzyl-PEG8-alcohol.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant glovesHandle with gloves inspected prior to use. Butyl rubber gloves are recommended for Benzyl Alcohol and likely suitable for this compound. Ensure gloves conform to EU Directive 89/686/EEC and the standard EN 374. Wash and dry hands thoroughly after handling.[1]
Eye and Face Protection Safety Goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary for splash hazards.
Skin and Body Protection Fire/flame resistant and impervious clothingA lab coat is standard. For larger quantities or splash risks, consider a chemical-resistant apron or suit.
Respiratory Protection Full-face respiratorUse if exposure limits are exceeded or if irritation or other symptoms are experienced. Ensure proper fit and use appropriate cartridges.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Recommended storage temperature is often -20°C. Keep away from incompatible materials such as strong oxidizing agents, foodstuff containers, and sources of ignition.[1]

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contamination: Prevent contact with skin and eyes.[1] Avoid the formation of dust and aerosols.

  • Safe Practices: Use non-sparking tools to prevent fire caused by electrostatic discharge.[1] Do not eat, drink, or smoke in the handling area.

Spill Management
  • Immediate Action: Evacuate personnel from the immediate spill area. Remove all sources of ignition.

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup: Use personal protective equipment.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.

  • Ventilation: Ensure adequate ventilation of the area after cleanup.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical step to protect the environment and comply with regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in suitable and closed containers labeled for chemical waste.[1]

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1]

  • Container Disposal: Empty containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes and dispose of it in a sanitary landfill.[1]

Emergency Procedures: First-Aid Measures

In case of exposure, immediate action is critical.

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a doctor.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Visualizing the Workflow: A Step-by-Step Guide

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Identify Hazards Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Don PPE Receive & Store Receive & Store Prepare Workspace->Receive & Store Ensure Ventilation Use in Fume Hood Use in Fume Hood Receive & Store->Use in Fume Hood Transport Safely Monitor for Spills Monitor for Spills Use in Fume Hood->Monitor for Spills During Experiment Segregate Waste Segregate Waste Use in Fume Hood->Segregate Waste After Use Exposure Event Exposure Event Use in Fume Hood->Exposure Event Spill Occurs Spill Occurs Monitor for Spills->Spill Occurs Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Arrange Pickup Arrange Pickup Label Waste Container->Arrange Pickup Store Safely Follow Spill Protocol Follow Spill Protocol Spill Occurs->Follow Spill Protocol Evacuate & Contain Follow First-Aid Follow First-Aid Exposure Event->Follow First-Aid Seek Medical Attention

Caption: Logical workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。